(-)-Vorozole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
132042-69-4 |
|---|---|
Molecular Formula |
C16H13ClN6 |
Molecular Weight |
324.77 g/mol |
IUPAC Name |
6-[(R)-(4-chlorophenyl)-(1,2,4-triazol-1-yl)methyl]-1-methylbenzotriazole |
InChI |
InChI=1S/C16H13ClN6/c1-22-15-8-12(4-7-14(15)20-21-22)16(23-10-18-9-19-23)11-2-5-13(17)6-3-11/h2-10,16H,1H3/t16-/m1/s1 |
InChI Key |
XLMPPFTZALNBFS-MRXNPFEDSA-N |
Isomeric SMILES |
CN1C2=C(C=CC(=C2)[C@@H](C3=CC=C(C=C3)Cl)N4C=NC=N4)N=N1 |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C(C3=CC=C(C=C3)Cl)N4C=NC=N4)N=N1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of (-)-Vorozole on Aromatase
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of (-)-vorozole, a potent and selective non-steroidal aromatase inhibitor. It delves into the molecular interactions, kinetic properties, and cellular consequences of vorozole's inhibition of aromatase, offering valuable insights for researchers in oncology, endocrinology, and drug development.
Core Mechanism of Action: Competitive Inhibition of Aromatase
This compound is a third-generation, non-steroidal aromatase inhibitor that operates through a reversible and competitive mechanism.[1][2] As a triazole derivative, its primary mode of action involves high-affinity binding to the active site of aromatase, a cytochrome P450 enzyme (CYP19A1).[3] This binding event directly prevents the endogenous androgen substrates, such as testosterone and androstenedione, from accessing the catalytic site, thereby inhibiting the synthesis of estrogens (estradiol and estrone).
The key interaction occurs between the N-4 atom of vorozole's triazole ring and the sixth coordination position of the ferric iron atom within the heme prosthetic group of the aromatase enzyme. This coordination competitively displaces the oxygen molecule required for the aromatization reaction. Molecular modeling studies suggest that the binding of vorozole is further stabilized by interactions with key amino acid residues within the active site, including those in the I-helix and the C-terminus of the enzyme.
The competitive nature of this inhibition is a critical aspect of vorozole's mechanism. It implies that the degree of inhibition is dependent on the relative concentrations of both the inhibitor and the substrate. The high potency of vorozole is reflected in its low nanomolar inhibition constants (Ki) and IC50 values.
Quantitative Inhibition Data
The potency of this compound has been quantified in various in vitro systems. The following table summarizes key inhibitory parameters, providing a comparative view of its efficacy.
| Parameter | Enzyme Source | Substrate | Value | Reference |
| IC50 | Human Placental Aromatase | Androstenedione | 1.38 nM | [2] |
| IC50 | Cultured Rat Ovarian Granulosa Cells | Not Specified | 0.44 nM | [2] |
| IC50 | FSH-stimulated Rat Granulosa Cells | Not Specified | 1.4 ± 0.5 nM | [4] |
| Ki | Recombinant Human Aromatase (CYP19A1) | MFC | 0.9 nM | [5] |
Experimental Protocols
Tritiated Water Release Assay for Aromatase Inhibition
This is a widely used method to determine the activity of aromatase and the potency of its inhibitors.
Principle: The assay measures the release of tritiated water (³H₂O) during the conversion of a tritiated androgen substrate (e.g., [1β-³H]-androstenedione) to an estrogen. The amount of radioactivity in the aqueous phase is directly proportional to the aromatase activity.
Detailed Methodology:
-
Reaction Mixture Preparation: In microcentrifuge tubes, prepare a reaction mixture containing:
-
Phosphate buffer (e.g., 50 mM KH₂PO₄, pH 7.4)
-
NADPH (cofactor, final concentration ~1 mM)
-
Aromatase enzyme source (e.g., human placental microsomes or recombinant human aromatase)
-
Varying concentrations of this compound or vehicle control (e.g., DMSO).
-
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the tritiated substrate, [1β-³H]-androstenedione (final concentration typically in the nanomolar range).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction proceeds within the linear range.
-
Termination of Reaction: Stop the reaction by adding a suitable organic solvent, such as chloroform or methylene chloride, and vortexing.
-
Phase Separation: Centrifuge the tubes to separate the aqueous and organic phases. The unreacted substrate and steroidal products will partition into the organic phase, while the released ³H₂O will remain in the aqueous phase.
-
Extraction of Residual Substrate: To remove any remaining tritiated substrate from the aqueous phase, add a charcoal-dextran suspension, vortex, and centrifuge.
-
Quantification: Transfer an aliquot of the aqueous supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each vorozole concentration compared to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Determination of the Inhibition Constant (Ki) for a Competitive Inhibitor
Principle: The inhibition constant (Ki) is a measure of the inhibitor's binding affinity to the enzyme. For a competitive inhibitor, the Ki can be determined by measuring the initial reaction velocities at various substrate and inhibitor concentrations.
Detailed Methodology:
-
Enzyme Kinetics Assays: Perform a series of aromatase activity assays (e.g., using the tritiated water release assay described above) with the following variations:
-
Vary the concentration of the substrate (e.g., androstenedione) over a range that brackets the Michaelis constant (Km).
-
For each substrate concentration, perform the assay in the absence (control) and presence of several fixed concentrations of this compound.
-
-
Data Collection: Measure the initial reaction velocity (v) for each combination of substrate and inhibitor concentration.
-
Data Analysis:
-
Lineweaver-Burk Plot: Plot 1/v versus 1/[S] for each inhibitor concentration. For a competitive inhibitor, the lines will intersect on the y-axis (at 1/Vmax). The apparent Km (Km,app) for each inhibitor concentration can be determined from the x-intercept (-1/Km,app).
-
Dixon Plot: Plot 1/v versus inhibitor concentration ([I]) at different fixed substrate concentrations. The lines will intersect at a point where the x-coordinate is equal to -Ki.
-
Non-linear Regression: The most accurate method is to fit the entire dataset (velocity versus substrate and inhibitor concentrations) to the Michaelis-Menten equation for competitive inhibition using specialized software: v = (Vmax * [S]) / (Km * (1 + [I]/Ki) + [S])
-
Visualizations of Pathways and Workflows
Mechanism of Aromatase Inhibition by this compound
Caption: Competitive inhibition of aromatase by this compound.
Downstream Signaling Cascade of Aromatase Inhibition in Breast Cancer Cells
Caption: Signaling pathway affected by vorozole in breast cancer.
Experimental Workflow for Determining Aromatase Inhibition
Caption: Workflow for determining aromatase inhibitor potency.
Conclusion
This compound is a highly potent and selective competitive inhibitor of aromatase. Its mechanism of action is well-characterized, involving direct binding to the enzyme's active site and coordination with the heme iron, which effectively blocks estrogen synthesis. This targeted inhibition leads to the suppression of estrogen-dependent cell proliferation and the induction of apoptosis in hormone-sensitive breast cancer cells. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research into the therapeutic applications and development of next-generation aromatase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Simulations of Aromatase Reveal New Insights Into the Mechanism of Ligand Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cdn.graphpad.com [cdn.graphpad.com]
- 5. New aromatase assay and its application for inhibitory studies of aminoglutethimide on microsomes of human term placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Critical Role of Stereochemistry in Vorozole's Activity
An In-Depth Technical Guide on the Biological Activity of the (-)-Vorozole Stereoisomer
Vorozole is a potent, third-generation non-steroidal aromatase inhibitor. As a triazole derivative, its primary mechanism of action involves the competitive inhibition of aromatase (cytochrome P450 19A1), the key enzyme responsible for the conversion of androgens to estrogens. This function has positioned vorozole and similar agents as crucial tools in the treatment of hormone-dependent breast cancer.
A pivotal aspect of vorozole's pharmacology is its chiral nature. The molecule exists as two distinct, non-superimposable mirror images, known as enantiomers: the dextrorotatory (+)-(S)-vorozole (also referred to as R83842) and the levorotatory (-)-(R)-vorozole. The biological activity of vorozole is highly stereoselective, with the vast majority of its potent aromatase-inhibiting effect residing in the (+)-vorozole enantiomer[1][2][3][4].
This technical guide provides a detailed examination of the biological activity of the this compound stereoisomer. By contrasting its activity with that of its potent (+)-counterpart, we aim to provide a comprehensive understanding of its pharmacological profile, which is primarily characterized by a lack of significant aromatase inhibition and antitumor efficacy. This analysis underscores the fundamental principle of stereochemistry in drug design and action for researchers, scientists, and drug development professionals.
Mechanism of Action: Stereoselective Inhibition of Aromatase
Aromatase catalyzes the final and rate-limiting step in estrogen biosynthesis. It converts androgens like androstenedione and testosterone into estrone and estradiol, respectively. In many forms of breast cancer, tumor growth is stimulated by estrogens. By inhibiting aromatase, vorozole effectively reduces the circulating and local levels of estrogens, thereby depriving cancer cells of these essential growth signals.
The active enantiomer, (+)-vorozole, functions as a competitive inhibitor. Its triazole ring binds to the nitrogen atom of the heme iron group within the cytochrome P450 active site of the aromatase enzyme. This interaction blocks the binding of the natural androgen substrate, thereby halting estrogen production.
Crucially, this potent inhibitory activity is almost exclusive to the (+)-enantiomer. The (-)-enantiomer exhibits a significantly weaker interaction with the enzyme's active site, rendering it largely inactive as an aromatase inhibitor.
Quantitative Data on Biological Activity
The profound difference in biological activity between the vorozole enantiomers is most evident in quantitative assays. The (+)-enantiomer is a highly potent inhibitor with activity in the nanomolar range, whereas the (-)-enantiomer is substantially less active.
In Vitro Aromatase Inhibition
The half-maximal inhibitory concentration (IC50) is a standard measure of inhibitor potency. Studies consistently demonstrate that (+)-vorozole is a potent inhibitor of aromatase from various sources. While specific IC50 values for this compound are not widely reported, its activity is known to be negligible in comparison.
| Compound / Enantiomer | Target System | IC50 Value (nM) | Reference |
| (+)-Vorozole (R83842) | FSH-stimulated rat granulosa cells | 1.4 ± 0.5 | [2] |
| (+)-Vorozole (R83842) | Human placental aromatase | 1.38 | [1] |
| (+)-Vorozole | Recombinant Human Aromatase (CYP19A1) | 4.17 | [5] |
| This compound | N/A | Significantly less active; specific IC50 not reported | [6] |
Table 1: Comparative in vitro potency of vorozole enantiomers against aromatase.
In Vivo Efficacy and Antitumor Activity
In vivo models confirm the stereoselective activity observed in vitro. The ability to suppress estrogen levels and inhibit tumor growth resides with the (+)-enantiomer. A study using the 7,12-dimethylbenz(a)anthracene (DMBA)-induced rat mammary tumor model, a standard for estrogen-dependent cancers, provided a direct comparison.
| Compound / Enantiomer | Model | Key Finding | Reference |
| (+)-Vorozole (R83842) | PMSG-primed female rats | ED50 of 0.0034 mg/kg for plasma estradiol reduction | [2] |
| Racemate (R 76713) | DMBA-induced rat mammary tumors | ~90% reduction in tumor growth (at 2.5 mg/kg, b.i.d.) | [6] |
| (+)-Vorozole | DMBA-induced rat mammary tumors | ~90% reduction in tumor growth (at 2.5 mg/kg, b.i.d.) | [6] |
| This compound | DMBA-induced rat mammary tumors | Did not alter tumor growth (at 2.5 mg/kg, b.i.d.) | [6] |
Table 2: Comparative in vivo efficacy of vorozole enantiomers.
Selectivity Profile
A key advantage of third-generation aromatase inhibitors is their high selectivity for the aromatase enzyme over other cytochrome P450 enzymes involved in steroidogenesis. This minimizes off-target effects. This selectivity is also a characteristic of the active (+)-vorozole enantiomer, which shows inhibitory concentrations for other CYPs that are orders of magnitude higher than for aromatase.
| Cytochrome P450 Enzyme | Function | (+)-Vorozole IC50 (µM) | Selectivity Margin (vs. CYP19A1) | Reference |
| CYP19A1 (Aromatase) | Estrogen Synthesis | 0.00417 | - | [5] |
| CYP1A1 | Xenobiotic Metabolism | 0.469 | ~112x | [5] |
| CYP2A6 | Xenobiotic Metabolism | 24.4 | ~5,850x | [5] |
| CYP3A4 | Drug Metabolism | 98.1 | ~23,500x | [5] |
| Other Steroid Receptors | Hormone Signaling | > 10 | > 2,400x | [2] |
Table 3: Selectivity profile of (+)-vorozole against other cytochrome P450 enzymes.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of aromatase inhibitors like vorozole.
Protocol: In Vitro Aromatase Inhibition Assay
Objective: To determine the IC50 value of a test compound against human recombinant aromatase. This protocol is based on commercially available fluorometric screening kits.
Methodology:
-
Reagent Preparation: Prepare assay buffer, a solution of human recombinant aromatase (CYP19A1), a fluorogenic substrate, and an NADPH-generating system. Prepare a stock solution of the test compound (e.g., this compound) and a positive control inhibitor (e.g., letrozole or (+)-vorozole) in a suitable solvent (e.g., acetonitrile).
-
Serial Dilutions: Perform serial dilutions of the test compound and positive control to create a range of concentrations for testing (e.g., 0.01 nM to 100 µM).
-
Plate Setup: In a 96-well microplate, add the following to respective wells:
-
Solvent Control: Assay buffer, enzyme, and solvent.
-
Inhibitor Wells: Assay buffer, enzyme, and serial dilutions of the test compound/positive control.
-
-
Enzyme Incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate and the NADPH-generating system to all wells.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity (e.g., Ex/Em = 488/527 nm) every minute for 30-60 minutes at 37°C.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percent inhibition for each inhibitor concentration relative to the solvent control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.
-
Protocol: In Vivo Antitumor Efficacy in a DMBA-Induced Rat Model
Objective: To evaluate the effect of this compound on the growth of established, estrogen-dependent mammary tumors in rats.
References
- 1. Pre-clinical and clinical review of vorozole, a new third generation aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of vorozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Progress in the Discovery of Next Generation Inhibitors of Aromatase from the Structure–Function Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Vorozole, a specific non-steroidal aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determining the IC50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s, to Help Determine the Binding Site of Vorozole in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
Discovery and synthesis of (-)-Vorozole
An In-depth Technical Guide to the Discovery and Synthesis of (-)-Vorozole
Introduction
Vorozole is a potent, selective, and non-steroidal third-generation aromatase inhibitor.[1][2] As a triazole derivative, it functions as a competitive and reversible inhibitor of aromatase (cytochrome P450 19A1), the key enzyme responsible for the conversion of androgens to estrogens.[3][4] The majority of its inhibitory activity is attributed to the dextro-enantiomer, also referred to as (+)-Vorozole.[1] While it demonstrated significant efficacy in reducing circulating estrogen levels and showed antitumor activity in preclinical and clinical studies, its development was ultimately halted as it did not offer a significant survival advantage over existing therapies for advanced breast cancer.[3][5] This guide provides a comprehensive overview of the discovery, mechanism of action, and synthesis of this compound for researchers, scientists, and drug development professionals.
Mechanism of Action
Vorozole exerts its therapeutic effect by binding to the cytochrome P450 moiety of the aromatase enzyme, thereby competitively inhibiting the aromatization of androgens (such as androstenedione and testosterone) into estrogens (estrone and estradiol).[3] This leads to a significant reduction in circulating estrogen levels, which is beneficial in the treatment of hormone-receptor-positive breast cancer.[1][3] In postmenopausal women, where the primary source of estrogen is the peripheral conversion of androgens by aromatase, this inhibition is particularly effective.[5]
Signaling Pathway of Aromatase Inhibition by this compound
Caption: Aromatase inhibition by this compound blocks estrogen synthesis.
Quantitative Pharmacological Data
Vorozole is a highly potent inhibitor of aromatase with excellent selectivity over other cytochrome P450 enzymes. The following tables summarize key quantitative data from in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of Vorozole
| Target Enzyme | System | IC50 Value | Reference |
| Aromatase (CYP19A1) | Human Placental | 1.38 nM | [1] |
| Aromatase (CYP19A1) | Cultured Rat Ovarian Granulosa Cells | 0.44 nM | [1] |
| Aromatase (CYP19A1) | FSH-stimulated Rat Granulosa Cells | 1.4 nM | [2][6] |
| CYP1A1 | Human Liver Microsomes | 0.469 µM | [7][8] |
| CYP1A2 | Human Liver Microsomes | 321 µM | [7] |
| CYP2A6 | Human Liver Microsomes | 24.4 µM | [7][8] |
| CYP3A4 | Human Liver Microsomes | 98.1 µM | [7][8] |
Table 2: In Vivo Efficacy of Vorozole
| Model | Effect | Dosage | Reference |
| PMSG-primed female rats | Reduction in plasma estradiol | ED50 = 0.0034 mg/kg (oral) | [2] |
| Postmenopausal breast cancer patients | Suppression of circulating estradiol and estrone | 2.5 mg/day | [9] |
| Postmenopausal breast cancer patients | Reduction in tissue estrone and estradiol | Not specified | [1] |
| DMBA-induced rat mammary tumors | Significant regression in tumor size | 0.25, 1.0, and 4.0 mg/kg/day (oral) | [10] |
Synthesis of this compound
The synthesis of Vorozole typically involves the alkylation of a precursor molecule. The enantiomerically pure this compound can be obtained through chiral separation of the racemic mixture. A key challenge in the synthesis is the potential for methylation at different nitrogen atoms on the triazole and benzotriazole rings, leading to the formation of regioisomers.[11]
General Synthesis Workflow
Caption: General workflow for the synthesis and chiral separation of Vorozole.
Experimental Protocols
Synthesis of [N-methyl-11C]Vorozole (Radiolabeled Analog)
This protocol is adapted from the synthesis of the radiolabeled version of Vorozole and illustrates the key alkylation and purification steps.
a. Alkylation of Nor-vorozole:
-
Transfer [11C]methyl iodide in a helium stream into a solution of nor-vorozole in dimethylformamide (DMF).[12]
-
Heat the reaction vessel to 90°C for 3 minutes.[12]
-
Cool the reaction mixture to room temperature.[12]
-
Dilute the mixture with the HPLC eluent for purification.[12]
b. Purification by Preparative HPLC:
-
Column: A pentafluorophenylpropyl (PFP) bonded silica column (e.g., Luna PFP(2), 250 mm x 10 mm, 5 µm) is effective for separating the regioisomers.[11][12]
-
Mobile Phase: A mixture of aqueous formic acid solution (0.1% v/v, pH 2.8) and methanol (45:55).[12]
-
Flow Rate: 5 mL/min.[12]
-
Detection: Use a UV detector (254 nm) in series with a radioactivity detector.[13]
-
Elution: Under these conditions, [N-methyl-11C]Vorozole (the N-1 isomer) elutes separately from the N-2 and N-3 isomers.[12]
-
Solvent Removal: The collected fraction containing the desired product is evaporated to dryness.[12]
Chiral Separation of Vorozole Enantiomers
While the specific protocol for Vorozole is not detailed in the provided search results, a general approach using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) can be inferred from methods used for similar triazole compounds.[14][15]
a. Chromatographic System:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Stationary Phase: An amylose-based CSP, such as Chiralpak AD-H, has been shown to be effective for separating enantiomers of similar azole compounds.[14]
-
Mobile Phase (Normal-Phase): A mixture of hexane and ethanol, often with small amounts of an acid (e.g., glacial acetic acid) and a base (e.g., diethylamine) to improve peak shape and resolution. A typical starting ratio would be 80:20 (v/v) hexane:ethanol.[14]
-
Flow Rate: A flow rate of 0.5-1.0 mL/min is generally used.[14]
-
Column Temperature: Maintained at a constant temperature (e.g., 20-25°C) to ensure reproducibility.[14]
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).[14]
In Vitro Aromatase Inhibition Assay
This is a generalized protocol based on standard methods for determining the IC50 value of aromatase inhibitors.
a. Materials:
-
Human placental microsomes (as a source of aromatase).
-
NADPH regenerating system.
-
Androstenedione (substrate).
-
Test compound (Vorozole) at various concentrations.
-
Phosphate buffer.
b. Procedure:
-
Pre-incubate the human placental microsomes with varying concentrations of Vorozole in a phosphate buffer at 37°C.
-
Initiate the enzymatic reaction by adding androstenedione and an NADPH regenerating system.
-
Incubate the reaction mixture for a defined period (e.g., 15-30 minutes) at 37°C.
-
Stop the reaction by adding a quenching solvent (e.g., a mixture of ether and ethyl acetate).
-
Quantify the amount of estrogen (estrone) produced, typically using a radioimmunoassay (RIA) or a fluorescent-based assay.
-
Calculate the percentage of inhibition for each concentration of Vorozole relative to a control without the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion
This compound is a well-characterized, highly potent, and selective third-generation aromatase inhibitor. Although its clinical development was discontinued, it remains an important tool compound for pharmacological research into the role of aromatase in various physiological and pathological processes. The synthetic and analytical protocols outlined in this guide provide a foundation for researchers working with this and similar compounds. The detailed quantitative data underscores its high affinity for the aromatase enzyme and its selectivity, which are critical characteristics for a targeted therapeutic agent.
References
- 1. Pre-clinical and clinical review of vorozole, a new third generation aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of vorozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vorozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vorozole - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Determining the IC50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s, to Help Determine the Binding Site of Vorozole in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determining the IC 50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s, to Help Determine the Binding Site of Vorozole in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. A novel aromatase inhibitor, vorozole, shows antitumor activity and a decrease of tissue insulin-like growth factor-I level in 7, 12-dimethylbenz[a]anthracene-induced rat mammary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bnl.gov [bnl.gov]
- 12. Reinvestigation of the Synthesis and Evaluation of [N-methyl-11C]Vorozole, a Radiotracer Targeting Cytochrome P450 Aromatase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [Enantiomeric separation of liarozole on amylose chiral stationary phase] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
(-)-Vorozole chemical structure and properties
An In-Depth Technical Guide to (-)-Vorozole: Chemical Structure, Properties, and Experimental Analysis
Introduction
This compound, also known as (S)-6-[(4-chlorophenyl)(1H-1,2,4-triazol-1-yl)methyl]-1-methyl-1H-benzotriazole, is a potent and highly selective, non-steroidal aromatase inhibitor.[1] As a third-generation triazole derivative, it functions as a competitive and reversible inhibitor of aromatase (cytochrome P450 19A1), the key enzyme responsible for the conversion of androgens to estrogens.[2][3] Its high affinity for the aromatase enzyme led to its investigation primarily as a treatment for estrogen-dependent breast cancer in postmenopausal women.[3] Although clinical trials demonstrated its efficacy in reducing circulating estrogen levels, further development was halted as it did not show a significant survival advantage over existing therapies.[2]
Despite its withdrawal from the path to clinical use, this compound remains a valuable tool in pharmacological research. Its radiolabeled form, [N-methyl-¹¹C]vorozole, is utilized as a highly specific radiotracer in Positron Emission Tomography (PET) to visualize and quantify aromatase distribution in the brain and other tissues.[4] This guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and detailed experimental protocols relevant to the study of this compound for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
This compound is a chiral molecule, with the (S)-enantiomer being the active isomer responsible for aromatase inhibition.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₃ClN₆ | [5] |
| Molecular Weight | 324.77 g/mol | [5] |
| IUPAC Name | 6-[(S)-(4-chlorophenyl)-(1,2,4-triazol-1-yl)methyl]-1-methyl-1H-benzotriazole | [6] |
| CAS Number | 129731-10-8 | [6] |
| Water Solubility | 0.204 mg/mL | [7] |
| LogP | 3.1 | [5] |
| pKa (Strongest Basic) | 2.18 | [7] |
| Hydrogen Bond Donors | 0 | [5] |
| Hydrogen Bond Acceptors | 4 | [5] |
| Rotatable Bond Count | 3 | [7] |
Table 2: Pharmacological and Pharmacokinetic Properties of this compound
| Property | Value | Source |
| Mechanism of Action | Competitive, reversible aromatase inhibitor | [2] |
| IC₅₀ (Human Placental Aromatase) | 1.38 nM | [8] |
| IC₅₀ (FSH-stimulated rat granulosa cells) | 1.4 nM | [9] |
| Bioavailability | Excellent | [3] |
| Pharmacokinetics | Linear, dose-proportional | [3] |
| Elimination Half-life | ~8 hours | [2] |
Mechanism of Action: Aromatase Inhibition
The primary mechanism of action of this compound is the potent and selective inhibition of aromatase. This enzyme is a member of the cytochrome P450 superfamily and catalyzes the final, rate-limiting step in estrogen biosynthesis: the aromatization of the A-ring of androgenic precursors, such as androstenedione and testosterone, to produce estrone and estradiol, respectively.
This compound's structure, featuring a triazole ring, allows it to bind to the heme iron atom within the active site of the cytochrome P450 component of the aromatase enzyme complex. This interaction is competitive and reversible, preventing the natural androgen substrate from binding and thereby blocking estrogen synthesis. In postmenopausal women, where the primary source of estrogen is the peripheral conversion of adrenal androgens in tissues like adipose tissue, this inhibition leads to a significant reduction in circulating estrogen levels.[3] Studies have shown that this compound is highly selective for aromatase, with an in vitro selectivity margin of over 10,000-fold compared to its inhibition of other cytochrome P450-dependent reactions.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Vorozole - Wikipedia [en.wikipedia.org]
- 3. Vorozole, a specific non-steroidal aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (S)-6-[(4-Chlorophenyl)(1H-1,2,4-triazol-1-yl)methyl]-1-[11C]methyl-1H-benzotriazole - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Vorozole, (-)- | C16H13ClN6 | CID 9818699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (+)-Vorozole | C16H13ClN6 | CID 6918191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Synthetic progestins differentially promote or prevent DMBA-induced mammary tumors in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Unveiling the Aromatase Inhibitor: A Deep Dive into the Pharmacological Profile of (-)-Vorozole
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Vorozole, a potent and selective third-generation non-steroidal aromatase inhibitor, emerged as a significant candidate in the landscape of endocrine therapy for hormone-dependent breast cancer. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, encompassing its mechanism of action, pharmacodynamic and pharmacokinetic properties, and a summary of its preclinical and clinical evaluation. The information is curated to serve as a detailed resource for researchers, scientists, and professionals engaged in drug development and oncology research.
Mechanism of Action: Potent and Selective Aromatase Inhibition
This compound exerts its therapeutic effect by potently and selectively inhibiting the aromatase enzyme (cytochrome P450 19A1), the key enzyme responsible for the final step in estrogen biosynthesis—the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol). As a triazole derivative, this compound competitively binds to the heme iron of the cytochrome P450 subunit of the aromatase enzyme, thereby blocking its catalytic activity.[1][2][3] This reversible inhibition leads to a significant reduction in circulating estrogen levels, which is the primary driver of growth for estrogen receptor-positive (ER+) breast cancers.[1][2]
The inhibitory action of this compound is highly specific to the dextro-isomer.[1] Its selectivity is a key feature, with a high margin of safety observed in preclinical studies, showing minimal effects on other cytochrome P450-dependent steroidogenic enzymes at concentrations significantly higher than those required for aromatase inhibition.[1][4]
Signaling Pathway of Estrogen Synthesis and Inhibition by this compound
Caption: Estrogen synthesis pathway and the inhibitory action of this compound on aromatase.
Pharmacodynamics: In Vitro and In Vivo Activity
In Vitro Potency and Selectivity
This compound has demonstrated high potency in various in vitro systems. The half-maximal inhibitory concentration (IC50) values highlight its sub-nanomolar to low nanomolar activity against aromatase.
| In Vitro System | IC50 Value | Reference |
| Human Placental Aromatase | 1.38 nM | [1] |
| Cultured Rat Ovarian Granulosa Cells | 0.44 nM | [1] |
| FSH-stimulated Rat Granulosa Cells | 1.4 ± 0.5 nM | [4] |
Preclinical studies have underscored the high selectivity of this compound. At concentrations up to 10 µM, it did not exhibit agonistic or antagonistic effects on estrogen, progestin, androgen, or glucocorticoid receptors.[1] Furthermore, it showed a selectivity margin of over 10,000-fold for aromatase inhibition compared to other P450-dependent reactions.[3]
In Vivo Efficacy
In vivo studies in animal models have consistently shown the potent dose-dependent inhibition of aromatase and subsequent reduction in circulating estrogen levels by this compound.
| Animal Model | Endpoint | Key Findings | Reference |
| Pregnant Mare Serum Gonadotropin (PMSG)-primed female rats | Plasma estradiol levels | ED50 of 0.0034 mg/kg for estradiol reduction. | [4] |
| DMBA-induced rat mammary carcinoma | Tumor growth | Inhibition of tumor growth comparable to ovariectomy at 2.5 mg/kg b.i.d. | [4] |
| Ovariectomized nude mice with JEG-3 choriocarcinoma | Uterus weight and tumor aromatase | Dose-dependent reduction in uterus weight and complete inhibition of tumor aromatase. | [4] |
In postmenopausal women with breast cancer, treatment with this compound led to a profound suppression of estrogen levels. A daily dose of 2.5 mg was found to be optimal for maximal estrogen suppression.[5] Studies have shown a reduction of plasma estradiol levels by approximately 90%.[2] Furthermore, intratumoral estrone and estradiol levels in breast cancer patients were decreased by 64% and 80%, respectively, after seven days of treatment.[1]
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties, including excellent oral bioavailability and linear, dose-proportional pharmacokinetics.[3]
A population pharmacokinetic analysis using a two-compartment linear model with first-order absorption provided the following typical parameter estimates:[6]
| Parameter | Value (Healthy Volunteers) | Value (Breast Cancer Patients) | Reference |
| Apparent Clearance (CL) | 8.6 L/h | 4.8 L/h | [6] |
| Apparent Central Volume of Distribution (Vc) | Proportional to body weight (0.43 L/kg) | Proportional to body weight (0.43 L/kg) | [6] |
| Apparent Peripheral Volume of Distribution (Vp) | Proportional to body weight (higher in women) | Proportional to body weight (higher in women) | [6] |
| Elimination Half-life | ~8 hours | Not explicitly stated, but clearance is lower | [7] |
The clearance of this compound was found to be lower in breast cancer patients compared to healthy volunteers and decreased slightly with age over 50 years.[6]
Clinical Efficacy and Safety
This compound underwent extensive clinical evaluation in postmenopausal women with advanced breast cancer.
Phase II Trials
Four Phase II clinical trials demonstrated objective response rates ranging from 18% to 33% in postmenopausal women with advanced breast cancer that had progressed on tamoxifen therapy.[1]
Phase III Trials
Large, randomized Phase III trials compared this compound with the standard second-line hormonal agents at the time, megestrol acetate (MA) and aminoglutethimide (AG).
-
vs. Megestrol Acetate: Response rates were comparable between this compound (10.5%) and MA (7.6%). A trend towards an improved median duration of response was observed for this compound (18.2 vs. 12.5 months).[1]
-
vs. Aminoglutethimide: this compound showed a higher, though not statistically significant, response rate (23% vs. 18%).[1]
Despite these promising results, further development of this compound was halted as other third-generation aromatase inhibitors like anastrozole and letrozole demonstrated superior efficacy in clinical trials.[7]
Safety and Tolerability
This compound was generally well-tolerated in clinical trials. The most common adverse events were mild and included hot flushes and nausea.[2] A significant advantage over megestrol acetate was the lack of significant and persistent weight gain.[1] Compared to aminoglutethimide, this compound was associated with a better quality of life score.[1]
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the evaluation of this compound.
In Vitro Aromatase Inhibition Assay (Human Placental Microsomes)
This assay is a standard method to determine the inhibitory potential of a compound on aromatase activity.
Caption: Workflow for a typical in vitro aromatase inhibition assay.
Methodology Overview:
-
Preparation of Microsomes: Human placental tissue is homogenized and subjected to differential centrifugation to isolate the microsomal fraction containing the aromatase enzyme.
-
Incubation: The microsomal preparation is incubated at 37°C with varying concentrations of this compound and a radiolabeled substrate, typically [1β-³H]-androstenedione.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of a cofactor, NADPH.
-
Reaction Termination: After a defined incubation period, the reaction is stopped, often by the addition of a solvent like chloroform.
-
Quantification: The amount of ³H₂O released during the aromatization of the substrate is proportional to the enzyme activity. This is quantified using liquid scintillation counting after separating the aqueous phase from the organic phase containing the unreacted substrate.
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated, and the IC50 value is determined by non-linear regression analysis.
In Vivo DMBA-Induced Mammary Tumor Model in Rats
This is a widely used animal model to evaluate the efficacy of anti-cancer agents for breast cancer.
Methodology Overview:
-
Tumor Induction: Mammary tumors are induced in female Sprague-Dawley or Wistar rats by a single oral gavage or subcutaneous injection of 7,12-dimethylbenz[a]anthracene (DMBA) at approximately 50-60 days of age.
-
Tumor Monitoring: Rats are palpated regularly to monitor for the appearance and growth of mammary tumors. Tumor volume is typically measured with calipers.
-
Treatment: Once tumors reach a specified size, animals are randomized into control and treatment groups. This compound is administered orally at various doses.
-
Endpoint Analysis: Tumor growth is monitored throughout the treatment period. At the end of the study, animals are euthanized, and tumors are excised, weighed, and may be subjected to histopathological analysis. The efficacy of the treatment is assessed by comparing the tumor growth in the treated groups to the control group.
Pharmacokinetic Analysis
The pharmacokinetic profile of this compound is typically determined in both healthy volunteers and cancer patients.
Methodology Overview:
-
Drug Administration: A single oral dose of this compound is administered to subjects.
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Drug Quantification: The concentration of this compound in the plasma samples is quantified using a validated analytical method, such as gas chromatography (GC) or high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).
-
Pharmacokinetic Modeling: The plasma concentration-time data are then analyzed using pharmacokinetic modeling software. A two-compartment model with first-order absorption is often used to describe the pharmacokinetics of this compound and to calculate key parameters like clearance, volume of distribution, and half-life.[6]
Caption: General workflow for a pharmacokinetic study of an orally administered drug.
Conclusion
This compound is a potent, selective, and orally bioavailable third-generation aromatase inhibitor. Its pharmacological profile, characterized by strong and specific inhibition of estrogen synthesis, translated into promising anti-tumor activity in both preclinical models and clinical trials in postmenopausal women with advanced breast cancer. While its clinical development was ultimately superseded by other agents in its class, the extensive research conducted on this compound has significantly contributed to the understanding of aromatase inhibition as a therapeutic strategy. This technical guide serves as a comprehensive repository of its pharmacological properties, providing valuable data and methodological insights for the scientific and drug development communities.
References
- 1. epa.gov [epa.gov]
- 2. wvj.science-line.com [wvj.science-line.com]
- 3. Comparison of LC-MS3 and LC-MRM Method for Quantifying Voriconazole and Its Application in Therapeutic Drug Monitoring of Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FSH induction of aromatase in cultured rat granulosa cells measured by a radiometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of demographic variables on vorozole pharmacokinetics in healthy volunteers and in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. abcam.com [abcam.com]
- 7. researchgate.net [researchgate.net]
In Vitro Efficacy of (-)-Vorozole on Cancer Cell Lines: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Vorozole is a potent and selective third-generation non-steroidal aromatase inhibitor. This document provides a comprehensive technical overview of the in vitro studies conducted on this compound, focusing on its effects on cancer cell lines. It summarizes key quantitative data on its enzymatic inhibition, details relevant experimental protocols for assessing its activity, and visualizes the implicated cellular signaling pathways. This guide is intended to serve as a resource for researchers in oncology and drug development, providing a foundational understanding of this compound's preclinical in vitro profile. While extensive data exists for its primary mechanism of action, specific data on its direct cytotoxic effects on various human cancer cell lines is limited in publicly available literature.
Data Presentation: Quantitative Analysis of this compound Activity
This compound is a highly potent inhibitor of aromatase (cytochrome P450 19A1), the key enzyme in estrogen biosynthesis. The majority of its inhibitory activity is attributed to the dextro-isomer.[1] Its in vitro inhibitory efficacy has been quantified in various systems.
| Parameter | Biological System | Value | Reference |
| IC50 | Human Placental Aromatase | 1.38 nM | [1] |
| IC50 | Cultured Rat Ovarian Granulosa Cells | 0.44 nM | [1] |
| IC50 | Human Liver Cytochrome P450 19A1 (Aromatase) | 4.17 nM | [2] |
| IC50 | Human Liver Cytochrome P450 1A1 | 0.469 µM | [2] |
| IC50 | Human Liver Cytochrome P450 2A6 | 24.4 µM | [2] |
| IC50 | Human Liver Cytochrome P450 3A4 | 98.1 µM | [2] |
| IC50 | Human Liver Cytochrome P450 1A2 | 321 µM | [2] |
Experimental Protocols
This section details generalized protocols for key in vitro assays relevant to the study of aromatase inhibitors like this compound. These are intended as a guide and may require optimization for specific experimental conditions.
Cell Culture
-
Cell Lines:
-
MCF-7: Estrogen receptor-positive (ER+) human breast adenocarcinoma cell line.
-
MDA-MB-231: Triple-negative (ER-, PR-, HER2-) human breast adenocarcinoma cell line.
-
Aromatase-transfected cell lines (e.g., MCF-7Ca) can be used to study aromatase-specific effects.
-
-
Culture Medium:
-
MCF-7: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and often insulin.
-
MDA-MB-231: DMEM or Leibovitz's L-15 Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2. For L-15 medium, a CO2-free environment is used.
Aromatase Activity Assay (Tritiated Water-Release Assay)
This assay measures the conversion of a radiolabeled androgen substrate to estrogen by aromatase.
-
Cell Preparation: Plate cells (e.g., aromatase-transfected MCF-7 cells or primary granulosa cells) in a suitable multi-well plate and allow them to adhere.
-
Inhibitor Treatment: Treat the cells with various concentrations of this compound for a predetermined time.
-
Substrate Addition: Add [1β-³H]-androst-4-ene-3,17-dione to each well.
-
Incubation: Incubate for 2-4 hours at 37°C. During this time, aromatase will convert the substrate, releasing ³H into the water.
-
Extraction: Add chloroform to stop the reaction and separate the aqueous phase (containing ³H₂O) from the organic phase (containing the unmetabolized substrate).
-
Scintillation Counting: Transfer an aliquot of the aqueous phase to a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of aromatase inhibition at each concentration of this compound and determine the IC50 value.
Cell Viability/Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Drug Treatment: Expose the cells to a range of concentrations of this compound for 24, 48, or 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 for cytotoxicity.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at various concentrations for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Culture and treat cells with this compound as described above.
-
Cell Fixation: Harvest the cells and fix them in cold 70% ethanol, typically overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (a DNA intercalating agent) and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA.
-
Data Interpretation: Generate a histogram of cell count versus DNA content to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualization of Cellular Mechanisms and Workflows
Signaling Pathways Modulated by Aromatase Inhibition
The primary mechanism of this compound is the inhibition of aromatase, leading to estrogen deprivation. In estrogen-dependent breast cancer cells, this triggers downstream effects leading to cell cycle arrest and apoptosis. While direct studies on this compound's impact on all of these pathways are limited, the following diagrams illustrate the generally accepted mechanisms for aromatase inhibitors.
Caption: Mechanism of Action of this compound.
Caption: Postulated Cell Cycle Arrest Pathway.
Caption: Implicated Intrinsic Apoptosis Pathway.
Experimental Workflow
The following diagram outlines a general workflow for the in vitro evaluation of this compound on cancer cell lines.
Caption: General Experimental Workflow.
Conclusion
This compound is a highly potent and selective aromatase inhibitor, as demonstrated by its low nanomolar IC50 values against human aromatase. In vitro studies in rat mammary carcinoma models show that it decreases cell proliferation and induces apoptosis.[3] This apoptotic effect is associated with a decrease in the anti-apoptotic protein Bcl-2 and to a lesser extent, the pro-apoptotic protein Bax. While specific data on the direct cytotoxic IC50 values and detailed signaling pathway analysis in human breast cancer cell lines like MCF-7 are limited, the established mechanism of action for aromatase inhibitors suggests that this compound's anti-cancer effects in estrogen-dependent contexts are primarily driven by estrogen deprivation, leading to G1 cell cycle arrest and the induction of the intrinsic apoptotic pathway. Further research would be beneficial to quantify the direct anti-proliferative effects on a broader range of human cancer cell lines and to definitively map the signaling cascades it modulates.
References
- 1. Pre-clinical and clinical review of vorozole, a new third generation aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determining the IC50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s, to Help Determine the Binding Site of Vorozole in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cellular responses of mammary carcinomas to aromatase inhibitors: effects of vorozole - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potent and Selective Inhibition of Estrogen Synthesis by (-)-Vorozole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Vorozole is a potent, third-generation, non-steroidal aromatase inhibitor that has demonstrated significant efficacy in the suppression of estrogen synthesis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its quantitative effects on estrogen levels, and detailed experimental protocols for its evaluation. Through competitive and reversible binding to the cytochrome P450 (CYP19A1) enzyme, aromatase, this compound effectively blocks the conversion of androgens to estrogens, a critical pathway in the pathophysiology of estrogen-dependent diseases, notably breast cancer. This document consolidates key in vitro and in vivo data, presents methodologies for assessing aromatase inhibition, and visualizes the underlying biochemical and experimental workflows.
Introduction
Estrogen biosynthesis is a key driver in the development and progression of hormone-receptor-positive breast cancer. The final and rate-limiting step in this process is the aromatization of androgens to estrogens, a reaction catalyzed by the enzyme aromatase (cytochrome P450 19A1)[1]. Consequently, the inhibition of aromatase has emerged as a cornerstone of endocrine therapy for postmenopausal women with this disease. This compound (formerly known as R83842) is the dextro-enantiomer of the triazole derivative R 76,713 and is a highly potent and selective competitive inhibitor of aromatase[2][3]. Its triazole structure facilitates binding to the heme iron of the cytochrome P450 moiety of aromatase, leading to reversible inhibition of the enzyme[4]. This guide delves into the technical details of this compound's interaction with aromatase and its profound impact on estrogen synthesis.
Mechanism of Action
This compound exerts its inhibitory effect through a competitive and reversible binding mechanism with the aromatase enzyme[4][5]. As a triazole derivative, it interacts with the cytochrome P450 component of aromatase[4][6]. The nitrogen atom in the triazole ring of this compound coordinates with the heme iron atom within the active site of the enzyme. This interaction prevents the binding of the natural androgen substrates, androstenedione and testosterone, thereby blocking their conversion to estrone and estradiol, respectively. Molecular modeling studies suggest that the chlorine-substituted phenyl ring of vorozole interacts with the gamma-carbonyl group of Glu-302, while its triazole ring interacts with Thr-310[1]. This high-affinity binding is also highly selective for aromatase over other cytochrome P450 enzymes[7].
Caption: Mechanism of this compound Action on Estrogen Synthesis.
Quantitative Data on Aromatase Inhibition and Estrogen Suppression
The potency of this compound has been quantified in numerous in vitro and in vivo studies. The following tables summarize the key findings.
Table 1: In Vitro Potency of this compound
| System | Parameter | Value | Reference |
| Human Placental Aromatase | IC50 | 1.38 nM | [5] |
| Cultured Rat Ovarian Granulosa Cells | IC50 | 0.44 nM | [5] |
| FSH-Stimulated Rat Granulosa Cells | IC50 | 1.4 ± 0.5 nM | [2] |
| Human Liver CYP19A1 (Aromatase) | IC50 | 4.17 nM | [8] |
| Human Liver CYP19A1 (Aromatase) | Ki | 0.9 nM | [8] |
| Human Granulosa Cells | Kd | 0.4 nM | [9] |
IC50: Half maximal inhibitory concentration; Ki: Inhibition constant; Kd: Dissociation constant.
Table 2: In Vivo Efficacy of this compound in Estrogen Suppression
| Population | Dose | Parameter | Suppression | Reference |
| Postmenopausal Women | 2.5 mg/day | Plasma Estradiol | ~90% | [4] |
| Postmenopausal Breast Cancer Patients | 7 days pretreatment | Tissue Estrone | 64% | [5] |
| Postmenopausal Breast Cancer Patients | 7 days pretreatment | Tissue Estradiol | 80% | [5] |
| Postmenopausal Patients | 1 mg/day | Serum Estradiol | 91% (median) | [10] |
| Postmenopausal Patients | 2.5 mg/day | Serum Estradiol | 90% (median) | [10] |
| Postmenopausal Patients | 5 mg/day | Serum Estradiol | 89% (median) | [10] |
| Postmenopausal Patients | 1, 2.5, 5 mg/day | Serum Estrone | 52-55% | [10] |
| Postmenopausal Patients | 1, 2.5, 5 mg/day | Serum Estrone Sulfate | 64-69% | [10] |
| Healthy Postmenopausal Women | 1 mg (single dose) | Androstenedione to Estrone Conversion | 93.0 ± 2.5% | [11] |
| Healthy Postmenopausal Women | 2.5 mg (single dose) | Androstenedione to Estrone Conversion | 93.2 ± 1.6% | [11] |
| Healthy Postmenopausal Women | 5 mg (single dose) | Androstenedione to Estrone Conversion | 94.4 ± 1.2% | [11] |
| Premenopausal Women (with Goserelin) | Not specified | Serum Estradiol | 83% (mean, beyond Goserelin alone) | [12] |
Table 3: Selectivity of this compound for Aromatase
| Enzyme/Receptor | Parameter | Value | Conclusion | Reference |
| Other P450-dependent reactions | - | >500-fold aromatase inhibiting concentration | Highly Selective | [5] |
| Steroid Receptors (Estrogen, Progestin, Androgen, Glucocorticoid) | Agonistic/Antagonistic Effects | None up to 10 µM | No direct receptor activity | [5] |
| Progesterone Synthesis (Rat Granulosa Cells) | IC50 | >10 µM | Selective | [2] |
| Steroid Biosynthesis (Rat Testicular/Adrenal Cells) | IC50 | >10 µM | Selective | [2] |
| CYP1A1 | IC50 | 0.469 µM | Moderate Inhibitor | [8][13] |
| CYP2A6 | IC50 | 24.4 µM | Weak Inhibitor | [8][13] |
| CYP3A4 | IC50 | 98.1 µM | Weak Inhibitor | [8][13] |
Experimental Protocols
In Vitro Aromatase Inhibition Assay (Human Placental Microsomes)
This assay is a standard method for determining the inhibitory potential of compounds on aromatase activity.
Objective: To determine the IC50 value of this compound for human placental aromatase.
Materials:
-
Human term placenta
-
Buffer solutions (e.g., potassium phosphate buffer)
-
Cofactors: NADPH
-
Substrate: [1β-³H]-Androstenedione
-
Test compound: this compound in various concentrations
-
Charcoal-dextran suspension
-
Scintillation fluid
Methodology:
-
Microsome Preparation: Human placental microsomes are prepared by differential centrifugation of homogenized placental tissue. The final microsomal pellet is resuspended in a suitable buffer and protein concentration is determined.
-
Assay Reaction: The reaction mixture contains placental microsomes, NADPH, and [1β-³H]-androstenedione in a buffer solution.
-
Inhibitor Addition: this compound is added to the reaction mixtures at a range of concentrations. A control with no inhibitor is also prepared.
-
Incubation: The reaction is initiated by the addition of the substrate and incubated at 37°C for a specified time.
-
Reaction Termination: The reaction is stopped, typically by adding an organic solvent or placing on ice.
-
Separation of Substrate and Product: The product, [³H]₂O, is separated from the unreacted [1β-³H]-androstenedione using a charcoal-dextran suspension, which adsorbs the steroid.
-
Quantification: The radioactivity of the aqueous phase (containing [³H]₂O) is measured by liquid scintillation counting.
-
Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to the control. The IC50 value is determined by non-linear regression analysis of the concentration-response curve.
Caption: Workflow for an In Vitro Aromatase Inhibition Assay.
In Vivo Assessment of Aromatase Inhibition in Postmenopausal Women
This protocol describes a clinical study to evaluate the in vivo efficacy of this compound.
Objective: To measure the inhibition of peripheral conversion of androstenedione to estrone.
Study Population: Healthy postmenopausal women.
Design: Randomized, double-blind, placebo-controlled, crossover study.
Methodology:
-
Baseline (Placebo Phase):
-
Administer a placebo orally.
-
After a set time (e.g., 4 hours), infuse a constant rate of [¹⁴C]androstenedione and [³H]estrone for a defined period (e.g., 2 hours).
-
Collect urine for an extended period (e.g., 4 days).
-
Extract and purify estrogens from the urine until a constant ³H/¹⁴C ratio of estrone is achieved.
-
Calculate the percentage conversion of androstenedione to estrone.
-
-
Washout Period: A washout period of 2-4 weeks is implemented.
-
Treatment Phase:
-
Administer a single oral dose of this compound (e.g., 1, 2.5, or 5 mg).
-
Repeat the infusion and urine collection protocol as in the placebo phase.
-
Calculate the percentage conversion of androstenedione to estrone post-treatment.
-
-
Data Analysis:
-
The percentage inhibition is calculated by comparing the conversion rate in the treatment phase to the baseline (placebo) phase for each participant[11].
-
Conclusion
This compound is a highly potent and selective non-steroidal aromatase inhibitor. The extensive in vitro and in vivo data demonstrate its ability to profoundly suppress estrogen synthesis at nanomolar concentrations with a high degree of selectivity, minimizing off-target effects on other steroidogenic enzymes. The experimental protocols detailed herein provide a framework for the continued investigation and evaluation of aromatase inhibitors. The robust and consistent findings on the efficacy of this compound underscore the therapeutic potential of targeted aromatase inhibition in the management of estrogen-driven pathologies.
References
- 1. Aromatase inhibitors--mechanisms for non-steroidal inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of vorozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vorozole - Wikipedia [en.wikipedia.org]
- 4. Vorozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pre-clinical and clinical review of vorozole, a new third generation aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A molecular model for the interaction between vorozole and other non-steroidal inhibitors and human cytochrome P450 19 (P450 aromatase) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vorozole, a specific non-steroidal aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determining the IC50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s, to Help Determine the Binding Site of Vorozole in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro evaluation of aromatase enzyme in granulosa cells using a [11C]vorozole binding assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical and endocrine effects of the oral aromatase inhibitor vorozole in postmenopausal patients with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of the in vivo conversion of androstenedione to estrone by the aromatase inhibitor vorozole in healthy postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vorozole results in greater oestrogen suppression than formestane in postmenopausal women and when added to goserelin in premenopausal women with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Determining the IC 50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s, to Help Determine the Binding Site of Vorozole in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of (-)-Vorozole: A Technical Guide for Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(-)-Vorozole is a potent and selective third-generation non-steroidal aromatase inhibitor that has demonstrated significant preclinical efficacy in the context of estrogen receptor-positive (ER+) breast cancer. By competitively binding to the cytochrome P450 heme component of the aromatase enzyme, this compound effectively blocks the conversion of androgens to estrogens, a critical driver of proliferation in hormone-sensitive breast tumors. This technical guide provides a comprehensive overview of the key preclinical data for this compound, including detailed experimental methodologies, quantitative efficacy and selectivity data, and visualizations of its mechanism of action and experimental workflows.
Mechanism of Action: Aromatase Inhibition
This compound exerts its anti-tumor effect by potently and selectively inhibiting aromatase (CYP19A1), the key enzyme responsible for estrogen biosynthesis. This inhibition leads to a depletion of circulating and intratumoral estrogens, thereby depriving ER+ breast cancer cells of their primary growth stimulus.
Figure 1: Mechanism of Aromatase Inhibition by this compound.
In Vitro Efficacy and Selectivity
The potency and selectivity of this compound have been characterized in various in vitro assays.
Aromatase Inhibition
This compound demonstrates nanomolar potency in inhibiting aromatase activity from different tissue sources.
| Enzyme Source | IC50 (nM) | Reference |
| Human Placental Aromatase | 1.38 | [1] |
| Cultured Rat Ovarian Granulosa Cells | 0.44 | [1] |
Selectivity Profile
To assess its specificity, this compound was tested against a panel of other human liver cytochrome P450 enzymes. The data indicates a high degree of selectivity for aromatase.[2][3]
| Cytochrome P450 Enzyme | IC50 (µM) | Reference |
| CYP1A1 | 0.469 | [2][3] |
| CYP2A6 | 24.4 | [2][3] |
| CYP3A4 | 98.1 | [2][3] |
| CYP1A2 | 321 | [3] |
In Vivo Efficacy in Breast Cancer Models
Preclinical in vivo studies have corroborated the potent anti-tumor activity of this compound in established models of hormone-dependent breast cancer.
DMBA-Induced Mammary Carcinoma Model
In the 7,12-dimethylbenz(a)anthracene (DMBA)-induced rat mammary carcinoma model, a well-established model for hormone-sensitive breast cancer, this compound treatment led to significant tumor regression.
| Treatment Group | Dosage | Tumor Response | Reference |
| This compound | 2.5 mg/kg | 100% regression | [4] |
| This compound | 0.32 mg/kg | 60% regression | [4] |
| This compound | 0.08 mg/kg | 20% regression | [4] |
Effects on Cell Proliferation and Apoptosis in Vivo
Treatment with this compound in the DMBA-induced model resulted in a dose- and time-dependent decrease in tumor cell proliferation and an increase in apoptosis.[4]
| Parameter | Effect of this compound | Reference |
| Cell Proliferation (BrdU labeling) | Time- and dose-dependent decrease | [4] |
| Apoptosis (TUNEL assay) | Sharp increase in early phase (2-4 days) | [4] |
| Non-apoptotic cell death | Increase in later phase (10 days) | [4] |
Experimental Protocols
Human Placental Aromatase Inhibition Assay
This assay is a standard method for evaluating the inhibitory potential of compounds on aromatase activity.
References
- 1. Pre-clinical and clinical review of vorozole, a new third generation aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determining the IC 50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s, to Help Determine the Binding Site of Vorozole in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determining the IC50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s, to Help Determine the Binding Site of Vorozole in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular responses of mammary carcinomas to aromatase inhibitors: effects of vorozole - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (-)-Vorozole
Core Compound Identification
IUPAC Name: 6-[(R)-(4-chlorophenyl)-(1,2,4-triazol-1-yl)methyl]-1-methylbenzotriazole[1]
CAS Number: 132042-69-4[1]
Executive Summary
(-)-Vorozole is a potent and selective, non-steroidal competitive inhibitor of the aromatase enzyme.[2] It belongs to the third generation of aromatase inhibitors and has been investigated for its potential as an antineoplastic agent in the treatment of estrogen-dependent breast cancer. By inhibiting aromatase, this compound blocks the peripheral conversion of androgens to estrogens, thereby reducing circulating estrogen levels, which are crucial for the growth of certain breast tumors. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols utilized in its evaluation.
Mechanism of Action
This compound exerts its therapeutic effect by selectively inhibiting aromatase (estrogen synthetase), a key enzyme in the biosynthesis of estrogens.[3][4] Aromatase, a member of the cytochrome P450 superfamily (CYP19A1), is responsible for the aromatization of androgens, specifically converting androstenedione to estrone and testosterone to estradiol.[3][4] In postmenopausal women, the primary source of estrogen is the peripheral conversion of adrenal androgens in tissues such as adipose tissue, muscle, and breast cancer tissue itself.[5] this compound, a triazole derivative, binds reversibly to the cytochrome P450 moiety of the aromatase enzyme, effectively blocking this conversion and leading to a significant reduction in estrogen levels.[2]
Quantitative Data
The following tables summarize the key quantitative data regarding the efficacy and potency of this compound from various preclinical and clinical studies.
Table 1: In Vitro and In Vivo Potency of this compound
| Parameter | Value | Species/System | Reference |
| IC50 (Aromatase Inhibition) | 1.4 ± 0.5 nM | FSH-stimulated rat granulosa cells | [5] |
| ED50 (Estradiol Reduction) | 0.0034 mg/kg | PMSG-primed female rats | [5] |
Table 2: Clinical Efficacy of Vorozole in Advanced Breast Cancer
| Study Parameter | Vorozole | Megestrol Acetate | p-value | Reference |
| Objective Response Rate | 9.7% | 6.8% | 0.24 | [6] |
| Clinical Benefit | 23.5% | 27.2% | 0.42 | [6] |
| Median Duration of Response | 18.2 months | 12.5 months | 0.074 | [6] |
Table 3: Effect of Vorozole on Hormone Levels in Postmenopausal Women
| Hormone | Percent Reduction | Treatment Details | Reference |
| Estrone Sulfate | >60% | 2.5 mg/day for 6 months | [7] |
| Estrone | 30-40% | 2.5 mg/day for 6 months | [7] |
| Estradiol | 10-20% | 2.5 mg/day for 6 months | [7] |
| Conversion of Androstenedione to Estrone | ~93-94% | Single oral dose of 1-5 mg | [8] |
Experimental Protocols
In Vivo Aromatase Inhibition Assessment in Healthy Postmenopausal Women
Objective: To evaluate the in vivo aromatase-inhibiting potency of vorozole.
Methodology:
-
Twelve healthy postmenopausal women were enrolled in a double-blind, placebo-controlled study.
-
Each participant received a single oral dose of vorozole racemate (1, 2.5, or 5 mg) or a placebo.
-
Four hours after drug administration, a constant infusion of [14C]androstenedione and [3H]estrone was administered for 2 hours.
-
Urine was collected for 4 days following the infusion.
-
Estrogens were extracted from the urine and purified until a constant 3H/14C ratio of estrone was achieved.
-
The percentage conversion of androstenedione to estrone was calculated to determine the inhibition of aromatase activity.[8]
Antitumoral Efficacy in a DMBA-Induced Mammary Tumor Model
Objective: To assess the antitumoral activity of vorozole in an estrogen-dependent mammary adenocarcinoma rat model.
Methodology:
-
Female Sprague-Dawley rats were treated with 7,12-dimethylbenz(a)anthracene (DMBA) to induce mammary tumors. This can be achieved through oral gavage or subcutaneous injection of DMBA.[9][10][11][12]
-
Once tumors were established, rats were randomized to receive twice-daily oral administrations of vorozole (e.g., 2.5 mg/kg), a placebo, or undergo ovariectomy as a positive control.
-
Treatment was continued for a specified period, for instance, 42 days.
-
Tumor growth was monitored throughout the study by measuring tumor dimensions.
-
At the end of the study, the number of existing tumors and the appearance of new tumors were recorded.
-
Blood samples were collected to measure serum levels of estradiol, progesterone, luteinizing hormone, and follicle-stimulating hormone to assess the endocrine effects of the treatment.[9]
Mandatory Visualizations
Signaling Pathway of Estrogen Biosynthesis and Inhibition by this compound
Caption: Steroid biosynthesis pathway illustrating the inhibition of aromatase by this compound.
Experimental Workflow for DMBA-Induced Mammary Carcinoma Model
References
- 1. Vorozole, (-)- | C16H13ClN6 | CID 9818699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Vorozole - Wikipedia [en.wikipedia.org]
- 3. Aromatase - Wikipedia [en.wikipedia.org]
- 4. Aromatase enzyme: Paving the way for exploring aromatization for cardio-renal protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Steroidogenesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Inhibition of the in vivo conversion of androstenedione to estrone by the aromatase inhibitor vorozole in healthy postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antitumoral and endocrine effects of (+)-vorozole in rats bearing dimethylbenzanthracene-induced mammary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. wvj.science-line.com [wvj.science-line.com]
- 12. Experimental Induction of Mammary Carcinogenesis Using 7,12-Dimethylbenz(a)anthracene and Xenograft in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (-)-Vorozole in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Vorozole is a potent and selective, non-steroidal, third-generation aromatase inhibitor.[1][2][3] As a triazole derivative, its primary mechanism of action is the reversible inhibition of the cytochrome P450 aromatase enzyme (CYP19A1), which is responsible for the final step of estrogen biosynthesis—the conversion of androgens to estrogens.[4] The dextro-enantiomer of vorozole is the more pharmacologically active isomer.[1] By blocking aromatase, this compound effectively reduces the levels of circulating estrogens, a key therapeutic strategy in hormone-dependent breast cancer.[2][4] These application notes provide detailed protocols for the use of this compound in cell culture experiments to study its effects on cancer cells.
Mechanism of Action
This compound competitively binds to the heme group of the cytochrome P450 subunit of the aromatase enzyme, thereby blocking its catalytic activity. This inhibition prevents the conversion of androstenedione and testosterone to estrone and estradiol, respectively. The resulting depletion of estrogens leads to the suppression of estrogen receptor (ER)-positive breast cancer cell proliferation and the induction of apoptosis. In vitro studies have shown that vorozole is highly selective for aromatase, with significantly less effect on other cytochrome P450 enzymes.[1]
Caption: Signaling pathway of this compound action.
Quantitative Data
The inhibitory potency of this compound can vary depending on the experimental system. Below is a summary of reported IC50 values.
| Parameter | System | Value | Reference |
| IC50 (Aromatase Inhibition) | Human Placental Aromatase | 1.38 nM | [1] |
| IC50 (Aromatase Inhibition) | Cultured Rat Ovarian Granulosa Cells | 0.44 nM | [1] |
| IC50 (Aromatase Inhibition) | FSH-stimulated Rat Granulosa Cells | 1.4 ± 0.5 nM | [3] |
| IC50 (Aromatase Inhibition) | JEG-3 Choriocarcinoma Cells (Androstenedione substrate) | 7.6 ± 0.5 nM | |
| IC50 (Aromatase Inhibition) | JEG-3 Choriocarcinoma Cells (Testosterone substrate) | 2.7 ± 1.1 nM | |
| Selectivity | Inhibition of other P450 enzymes vs. Aromatase | >10,000-fold | [2] |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is a hydrophobic compound that requires an organic solvent for initial dissolution before being diluted in cell culture medium.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. For example, for a compound with a molecular weight of 324.77 g/mol , dissolve 3.25 mg in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
When preparing working concentrations, dilute the stock solution in cell culture medium. The final concentration of DMSO in the culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[5] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.[6]
General Cell Culture Workflow for this compound Treatment
Caption: General experimental workflow.
Cell Viability Assay (MTT Assay)
This protocol is to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cells of interest (e.g., MCF-7, SK-BR-3)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined empirically for each cell line.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium from the 10 mM stock.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound or the vehicle control (DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly by pipetting to dissolve the formazan crystals.
-
Incubate the plate in the dark at room temperature for at least 2 hours.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V Staining)
This protocol is to quantify the percentage of apoptotic cells following treatment with this compound.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound or vehicle control for the chosen duration.
-
Harvest the cells, including any floating cells from the supernatant, by trypsinization.
-
Wash the cells twice with cold PBS and then resuspend them in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI should be used as controls for setting up compensation and gates.
Aromatase Activity Assay (Cell-Based)
This indirect assay measures aromatase activity by assessing the proliferation of estrogen-dependent cells in the presence of an androgen substrate.
Materials:
-
MCF-7 cells (estrogen receptor-positive)
-
Phenol red-free DMEM supplemented with charcoal-stripped fetal bovine serum (FBS)
-
Testosterone
-
This compound
-
96-well plates
-
MTT assay reagents
Protocol:
-
Seed MCF-7 cells in a 96-well plate in their regular growth medium.
-
After 24 hours, replace the medium with phenol red-free DMEM containing charcoal-stripped FBS to create an estrogen-depleted environment.
-
After another 24 hours, treat the cells with:
-
Vehicle control (DMSO in estrogen-depleted medium)
-
Testosterone (e.g., 10 nM)
-
Testosterone + varying concentrations of this compound
-
-
Incubate the cells for 6 days.
-
Assess cell proliferation using the MTT assay as described in Protocol 3. A decrease in proliferation in the presence of this compound indicates inhibition of aromatase activity.
Western Blotting for Aromatase Expression
This protocol is to detect the levels of aromatase protein in cell lysates.
Materials:
-
Cells of interest
-
RIPA buffer with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against aromatase
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-aromatase antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.
Recommended Cell Lines
-
MCF-7: An estrogen receptor-positive human breast cancer cell line that expresses aromatase. It is a suitable model for studying the effects of aromatase inhibitors on estrogen-dependent cell proliferation.[7][8][9]
-
SK-BR-3: A human breast cancer cell line that overexpresses HER2 and has high levels of aromatase activity.[10][11][12]
-
JEG-3: A human choriocarcinoma cell line with high endogenous aromatase activity, often used for in vitro screening of aromatase inhibitors.[13]
Troubleshooting
-
Low Cell Viability in Vehicle Control: The concentration of DMSO may be too high. Ensure the final DMSO concentration is at a non-toxic level for the specific cell line being used (typically ≤ 0.5%).[5]
-
High Background in Western Blotting: Insufficient blocking or washing, or the antibody concentration may be too high. Optimize blocking time, increase the number of washes, and titrate the primary and secondary antibodies.
-
No Proliferative Response to Testosterone in Aromatase Assay: The MCF-7 cells may have lost their estrogen responsiveness or the charcoal-stripped serum may not be sufficiently depleted of estrogens. Use a fresh batch of cells and serum.
By following these protocols, researchers can effectively utilize this compound as a tool to investigate the role of aromatase and estrogen signaling in various cellular processes.
References
- 1. Pre-clinical and clinical review of vorozole, a new third generation aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vorozole, a specific non-steroidal aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of vorozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vorozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. researchgate.net [researchgate.net]
- 7. turkjps.org [turkjps.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Endogenous aromatization of testosterone results in growth stimulation of the human MCF-7 breast cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mskcc.org [mskcc.org]
- 12. bcrj.org.br [bcrj.org.br]
- 13. Aromatase and Dual Aromatase-Steroid Sulfatase Inhibitors from the Letrozole and Vorozole Templates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (-)-Vorozole in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of (-)-vorozole, a potent and selective non-steroidal aromatase inhibitor. The information is intended to guide researchers in designing and executing animal studies to evaluate the pharmacological effects of this compound.
Introduction
This compound is a third-generation triazole derivative that acts as a powerful and specific inhibitor of aromatase (cytochrome P450 19A1), the key enzyme responsible for the conversion of androgens to estrogens.[1][2] Its high potency and selectivity make it a valuable tool for studying the physiological and pathological roles of estrogen in various animal models. In vitro studies have demonstrated its high affinity for aromatase, with IC50 values in the nanomolar range.[1][3] In vivo, this compound effectively suppresses estrogen production, leading to reduced circulating estrogen levels.[1]
Data Presentation: this compound Dosage in Animal Studies
The following table summarizes the reported dosages of this compound used in various in vivo animal studies. This information can serve as a starting point for dose-range finding studies.
| Animal Model | Dosage | Route of Administration | Dosing Frequency | Study Duration | Key Findings/Observations | Reference |
| Female Sprague-Dawley rats with DMBA-induced mammary tumors | 0.25, 1.0, and 4.0 mg/kg | Oral | Once a day | 28 days | Significant, dose-dependent regression in tumor size.[4] | [4] |
| Female Sprague-Dawley rats with DMBA-induced mammary carcinoma | 2.5 mg/kg | Oral | Twice a day | Not specified | Inhibited tumor growth to a similar extent as ovariectomy.[3] | [3] |
| Pregnant Mare Serum Gonadotropin (PMSG)-primed female rats | Starting from 0.001 mg/kg | Oral | Single dose | 2 hours post-administration | Significantly reduced plasma estradiol levels, with an ED50 of 0.0034 mg/kg.[3] | [3] |
| Ovariectomized nude mice with estrogen-producing JEG-3 choriocarcinoma | Not specified (dose-dependent) | Not specified | Not specified | 5 days | Dose-dependently reduced uterus weight and completely inhibited tumor aromatase.[3] | [3] |
| Male rats (for brain aromatase expression studies) | Not specified (used [11C]vorozole as a tracer) | Intravenous | Single injection | Not applicable | Used for autoradiography to study changes in brain aromatase.[5] | [5] |
| Rhesus monkeys (for PET imaging) | Not specified (used [11C]vorozole as a tracer) | Intravenous | Single injection | Not applicable | Demonstrated uptake in the amygdala, which was blocked by unlabeled vorozole.[6] | [6] |
Experimental Protocols
Protocol 1: Evaluation of Antitumor Activity in a DMBA-Induced Rat Mammary Tumor Model
This protocol is based on the methodology described in studies investigating the efficacy of this compound in a chemically induced breast cancer model.[3][4]
1. Animal Model:
-
Species: Female Sprague-Dawley rats.
-
Age: 50-55 days old at the time of DMBA administration.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and provided with food and water ad libitum.
2. Tumor Induction:
-
At 50-55 days of age, administer a single oral dose of 7,12-dimethylbenz[a]anthracene (DMBA) in a suitable vehicle (e.g., sesame oil) to induce mammary tumors.
-
Monitor the animals weekly for tumor development by palpation. Tumors typically appear 8-12 weeks after DMBA administration.
-
Once tumors are measurable, randomize the animals into treatment and control groups.
3. Drug Formulation and Administration:
-
Formulation: Prepare a suspension of this compound in a suitable vehicle, such as 0.5% carboxymethyl cellulose (CMC) in sterile water. The concentration should be adjusted to deliver the desired dose in a reasonable volume (e.g., 5-10 mL/kg).
-
Dosage: Based on previous studies, a dose range of 0.25 to 4.0 mg/kg can be used.[4]
-
Administration: Administer the this compound suspension or vehicle control orally via gavage once daily for the duration of the study (e.g., 28 days).[4]
4. Endpoint Analysis:
-
Tumor Measurement: Measure tumor dimensions with calipers at regular intervals (e.g., weekly) to calculate tumor volume.
-
Hormone Levels: At the end of the study, collect blood samples to measure plasma estradiol levels using a validated assay (e.g., ELISA or RIA) to confirm the pharmacological effect of this compound.
-
Tissue Analysis: After euthanasia, tumors and other relevant tissues (e.g., uterus) can be collected for histopathological analysis and measurement of tissue-specific markers.
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway: Inhibition of Estrogen Synthesis by this compound
Caption: Mechanism of action of this compound in inhibiting estrogen synthesis.
Experimental Workflow: In Vivo Antitumor Efficacy Study
Caption: Workflow for a typical in vivo antitumor study with this compound.
References
- 1. Pre-clinical and clinical review of vorozole, a new third generation aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vorozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of vorozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A novel aromatase inhibitor, vorozole, shows antitumor activity and a decrease of tissue insulin-like growth factor-I level in 7, 12-dimethylbenz[a]anthracene-induced rat mammary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increase in [11C]vorozole binding to aromatase in the hypothalamus in rats treated with anabolic androgenic steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imaging of aromatase distribution in rat and rhesus monkey brains with [11C]vorozole - PubMed [pubmed.ncbi.nlm.nih.gov]
Dissolving (-)-Vorozole for Preclinical Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-Vorozole is a potent, non-steroidal aromatase inhibitor investigated for its potential in cancer therapy. Proper dissolution and preparation of this compound are critical for accurate and reproducible experimental results in both in vitro and in vivo studies. This document provides detailed application notes and protocols for the solubilization and preparation of this compound solutions for research purposes. It includes a summary of solubility data, step-by-step protocols for preparing solutions for cell-based assays and animal studies, and diagrams illustrating the aromatase signaling pathway and a general experimental workflow.
Introduction to this compound
This compound is a triazole derivative that acts as a competitive inhibitor of aromatase (cytochrome P450 19A1), the key enzyme responsible for the final step of estrogen biosynthesis.[1] By blocking the conversion of androgens (androstenedione and testosterone) to estrogens (estrone and estradiol), this compound effectively reduces circulating estrogen levels. This mechanism of action makes it a compound of interest for studying estrogen-dependent pathologies, particularly hormone receptor-positive breast cancer. For successful preclinical evaluation, understanding its solubility and stability in various solvents is paramount.
Solubility of this compound
The solubility of this compound varies significantly across different solvents. While highly soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol, it exhibits poor solubility in aqueous solutions. The following table summarizes the available solubility data for this compound and similar aromatase inhibitors to provide a practical reference for researchers.
| Compound | Solvent | Solubility | Source |
| This compound | Water | 0.204 mg/mL | N/A |
| Anastrozole | DMSO | ~13 mg/mL | [2] |
| Anastrozole | Ethanol | ~20 mg/mL | [2] |
| Exemestane | DMSO | ~30 mg/mL | N/A |
| Exemestane | Ethanol | ~20 mg/mL | N/A |
| Fadrozole | DMSO | 45 mg/mL | N/A |
| Fadrozole | Ethanol | 45 mg/mL | N/A |
Note: Specific solubility of this compound in DMSO and ethanol is not explicitly available in the searched literature. The data for Anastrozole, Exemestane, and Fadrozole, which are also non-steroidal aromatase inhibitors, are provided for estimation purposes.
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Experiments
This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO, which can then be further diluted in cell culture media for various in vitro assays.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare a 10 mM stock solution, weigh out 3.248 mg of this compound (Molecular Weight: 324.77 g/mol ).[3][4][5]
-
Dissolution: Add the appropriate volume of sterile DMSO to the tube. For a 10 mM stock solution from 3.248 mg of this compound, add 1 mL of DMSO.
-
Vortexing: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization (Optional): If the DMSO used is not pre-sterilized, the final stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with organic solvents.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. A product data sheet suggests that in DMSO, Vorozole is stable for 2 weeks at 4°C and for 6 months at -80°C.[6]
Preparation of Working Solutions for Cell-Based Assays
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile tubes for dilution
Procedure:
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations for your experiment. For example, to prepare a 10 µM working solution, dilute the 10 mM stock solution 1:1000 in culture medium.
-
Final DMSO Concentration: It is crucial to ensure that the final concentration of DMSO in the cell culture does not exceed a level that is toxic to the cells (typically <0.5%). Calculate the final DMSO concentration in your working solutions and include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments.
-
Application to Cells: Immediately add the prepared working solutions to your cell cultures.
Preparation of this compound Formulation for In Vivo Oral Administration
This protocol outlines the preparation of a suspension of this compound for oral gavage in animal models, a common administration route in preclinical studies.[7]
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in water, corn oil)
-
Mortar and pestle or homogenizer
-
Stir plate and stir bar
-
Calibrated balance and weigh boats
Procedure:
-
Vehicle Preparation: Prepare the desired vehicle. For a 0.5% CMC solution, dissolve 0.5 g of CMC in 100 mL of sterile water with stirring. Heating may be required for complete dissolution. Allow the solution to cool to room temperature.
-
Weighing: Weigh the required amount of this compound powder based on the desired dose and the number of animals to be treated.
-
Suspension Preparation:
-
Method 1 (Mortar and Pestle): Place the weighed this compound powder in a mortar. Add a small amount of the vehicle to form a paste. Gradually add the remaining vehicle while triturating to ensure a uniform suspension.
-
Method 2 (Homogenizer): Place the weighed this compound powder in a suitable container. Add the vehicle and homogenize until a fine, uniform suspension is achieved.
-
-
Stirring: Place the suspension on a stir plate and stir continuously to maintain uniformity before and during administration.
-
Administration: Administer the suspension to the animals via oral gavage at the calculated volume to deliver the target dose. In vivo studies in rats have utilized oral doses ranging from 0.001 mg/kg to 10 mg/kg.[8]
Signaling Pathway and Experimental Workflow
Aromatase Signaling Pathway
This compound's primary mechanism of action is the inhibition of the aromatase enzyme, which is a critical step in the biosynthesis of estrogens. The following diagram illustrates this pathway.
Caption: Aromatase signaling pathway and the inhibitory action of this compound.
General Experimental Workflow for In Vitro Testing
The following diagram outlines a typical workflow for testing the efficacy of this compound in a cell-based assay.
Caption: General workflow for in vitro testing of this compound.
Conclusion
The successful use of this compound in experimental settings is highly dependent on its correct dissolution and the preparation of appropriate dosing solutions. Due to its poor aqueous solubility, the use of organic solvents like DMSO for stock solutions is necessary for in vitro studies, with careful attention paid to the final solvent concentration in the culture medium. For in vivo studies, the preparation of a uniform suspension is crucial for accurate and consistent oral dosing. The protocols and information provided herein serve as a comprehensive guide for researchers to effectively utilize this compound in their preclinical investigations.
References
- 1. Pre-clinical and clinical review of vorozole, a new third generation aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Vorozole | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Vorozole, (-)- | C16H13ClN6 | CID 9818699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [precision.fda.gov]
- 6. Vorozole|CAS 129731-10-8|DC Chemicals [dcchemicals.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pharmacology of vorozole - PubMed [pubmed.ncbi.nlm.nih.gov]
Recommended Cell-Based Assays for (-)-Vorozole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Vorozole is a potent and selective, non-steroidal aromatase inhibitor.[1][2] As a triazole derivative, its primary mechanism of action is the reversible inhibition of aromatase (cytochrome P450 19A1), the key enzyme responsible for the conversion of androgens to estrogens.[3][4][5] This inhibition leads to a significant reduction in circulating estrogen levels, which is a critical therapeutic strategy in hormone-dependent breast cancer.[3][5] These application notes provide detailed protocols for recommended cell-based assays to evaluate the efficacy and cellular effects of this compound.
Mechanism of Action: Aromatase Inhibition
Aromatase converts androgens, such as testosterone and androstenedione, into estrogens, namely estradiol and estrone. In estrogen receptor-positive (ER+) breast cancers, estrogens act as key drivers of tumor growth and proliferation. By binding to the cytochrome P450 moiety of aromatase, this compound competitively inhibits this conversion, thereby depriving cancer cells of their primary growth stimulus.[3][4]
Caption: Signaling pathway of aromatase and its inhibition by this compound.
Quantitative Data Summary
The inhibitory potency of this compound has been quantified in various in vitro systems. The following table summarizes key IC50 values reported in the literature.
| Cell Line / Enzyme Source | Assay Type | IC50 Value (nM) | Reference |
| Human Placental Aromatase | In vitro enzyme assay | 1.38 | [4] |
| Rat Ovarian Granulosa Cells | Cell-based aromatase activity | 0.44 | [4] |
| FSH-stimulated Rat Granulosa Cells | Cell-based aromatase activity | 1.4 | [1][2] |
| JEG-3 Human Choriocarcinoma Cells | Cell-based aromatase activity | Not specified, but used for evaluation | [6] |
Aromatase Activity Assays
These assays directly measure the enzymatic activity of aromatase in the presence of an inhibitor. A common and sensitive method is the tritiated water-release assay.
Protocol: Tritiated Water-Release Aromatase Assay
This assay quantifies aromatase activity by measuring the release of ³H₂O from the radiolabeled androgen substrate, [1β-³H]-androstenedione.
Materials:
-
Aromatase-expressing cells (e.g., JEG-3, MCF-7 Aro)
-
[1β-³H]-androstenedione
-
This compound
-
Cell culture medium (phenol red-free)
-
Dextran-coated charcoal
-
Scintillation fluid and counter
Experimental Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacology of vorozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vorozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pre-clinical and clinical review of vorozole, a new third generation aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aromatase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Aromatase and Dual Aromatase-Steroid Sulfatase Inhibitors from the Letrozole and Vorozole Templates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (-)-Vorozole in Hormone-Dependent Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Vorozole (chemical name: (+)-(S)-6-[(4-chlorophenyl)(1H-1,2,4-triazol-1-yl)methyl]-1-methyl-1H-benzotriazole) is a potent and highly selective third-generation non-steroidal aromatase inhibitor.[1] Aromatase, a cytochrome P450 enzyme, is responsible for the final step of estrogen biosynthesis, converting androgens to estrogens. In hormone-dependent cancers, particularly estrogen receptor-positive (ER+) breast cancer, the growth of tumor cells is stimulated by estrogens. By inhibiting aromatase, this compound effectively reduces the levels of circulating estrogens, thereby depriving cancer cells of their growth stimulus.[2][3] These application notes provide a comprehensive overview of the use of this compound in preclinical hormone-dependent cancer models, including detailed protocols for key experiments.
Mechanism of Action
This compound is a competitive inhibitor of aromatase.[4] It binds reversibly to the heme group of the cytochrome P450 unit of the enzyme, thereby blocking the conversion of androstenedione and testosterone to estrone and estradiol, respectively.[3] This leads to a significant reduction in plasma estrogen levels, which in turn inhibits the growth of estrogen-dependent tumors.[1][5] The dextro-isomer, this compound, is responsible for the majority of the aromatase inhibition activity. Studies have shown that this compound is highly selective for aromatase, with minimal effects on other cytochrome P450-dependent steroidogenic enzymes.[1]
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Assay System | IC50 (nM) | Reference |
| Human Placental Microsomes | Aromatase Activity Assay | 1.38 | |
| Rat Ovarian Granulosa Cells | Aromatase Activity Assay | 0.44 | |
| FSH-stimulated Rat Granulosa Cells | Aromatase Activity Assay | 1.4 ± 0.5 | [3] |
In Vivo Efficacy of this compound in DMBA-Induced Rat Mammary Carcinoma Model
| Dose (mg/kg) | Administration | Tumor Regression | Reference |
| 0.08 (Lo) | Oral, daily | 20% | [4] |
| 0.25 | Oral, once a day for 28 days | Significant regression | [2] |
| 0.32 (Md) | Oral, daily | 60% | [4] |
| 1.0 | Oral, once a day for 28 days | Significant regression | [2] |
| 2.5 | Oral, b.i.d. | ~90% (similar to ovariectomy) | [3] |
| 4.0 | Oral, once a day for 28 days | Significant regression | [2] |
| 5.0 | Oral, daily | Complete (100%) |
Effects of this compound on Biomarkers in DMBA-Induced Rat Mammary Tumors
| Dose (mg/kg) | Biomarker | Effect | Reference |
| 0.08, 0.32, 2.5 | Cell Proliferation (BrdU) | Dose-dependent decrease | [4] |
| 0.08, 0.32, 2.5 | Apoptosis | Dose-dependent increase | [4] |
| 0.32, 2.5 | Serum Estradiol | Significant decrease | [4] |
| 0.25, 1.0, 4.0 | Tissue IGF-1 | Dose-dependent decrease | [2] |
| 2.5 (b.i.d.) | Serum Estradiol | Reduced to levels in ovariectomized animals |
Experimental Protocols
In Vitro Cell Proliferation Assay Using MCF-7 Cells
This protocol describes a method to assess the effect of this compound on the proliferation of the estrogen-receptor positive human breast cancer cell line, MCF-7.
Materials:
-
MCF-7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Charcoal-stripped FBS
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
This compound
-
Androstenedione
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay kit
-
96-well plates
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Culture: Maintain MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Hormone Deprivation: Two days prior to the experiment, switch the cells to DMEM supplemented with 10% charcoal-stripped FBS to remove endogenous estrogens.
-
Seeding: Trypsinize the cells and seed them in 96-well plates at a density of 5,000 cells/well. Allow the cells to attach overnight.
-
Treatment: Prepare serial dilutions of this compound (e.g., 0.1 nM to 10 µM) in DMEM with 10% charcoal-stripped FBS. Also prepare a solution of androstenedione (e.g., 10 nM) as a substrate for aromatase.
-
Remove the overnight culture medium and add the media containing different concentrations of this compound with androstenedione to the respective wells. Include control wells with androstenedione alone and vehicle control (DMSO).
-
Incubation: Incubate the plates for 5-7 days.
-
Cell Viability Assessment (MTT Assay):
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value of this compound.
In Vivo DMBA-Induced Mammary Carcinoma Model in Rats
This protocol outlines the induction of mammary tumors in rats using 7,12-dimethylbenz[a]anthracene (DMBA) and subsequent treatment with this compound.
Materials:
-
Female Sprague-Dawley rats (50-55 days old)
-
7,12-dimethylbenz[a]anthracene (DMBA)
-
Corn oil or olive oil
-
This compound
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Gavage needles
-
Calipers
Procedure:
-
Tumor Induction:
-
Administer a single oral dose of DMBA (20 mg in 1 ml of oil) to each rat via gavage.
-
Palpate the mammary glands weekly to monitor for tumor development, which typically occurs 8-12 weeks after DMBA administration.
-
-
Treatment:
-
Once tumors reach a palpable size (e.g., 10-15 mm in diameter), randomize the animals into control and treatment groups.
-
Prepare a suspension of this compound in the chosen vehicle.
-
Administer this compound orally via gavage at the desired doses (e.g., 0.25, 1.0, 4.0 mg/kg/day or 2.5 mg/kg twice daily).[2][3] The control group should receive the vehicle alone.
-
Treat the animals for a specified period (e.g., 28 or 42 days).[2]
-
-
Tumor Measurement: Measure the tumor dimensions with calipers twice a week and calculate the tumor volume.
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the animals.
-
Excise the tumors, weigh them, and fix a portion in formalin for histological and immunohistochemical analysis.
-
Collect blood samples for serum estradiol measurement by ELISA.
-
Estradiol ELISA
This protocol provides a general outline for measuring serum estradiol levels. It is recommended to follow the specific instructions of a commercial ELISA kit.
Materials:
-
Rat serum samples
-
Commercial Rat Estradiol ELISA kit (containing standards, antibodies, enzyme conjugate, substrate, and stop solution)
-
Microplate reader
Procedure:
-
Sample Preparation: Collect blood via cardiac puncture or from the tail vein and centrifuge to obtain serum. Store serum at -80°C until analysis.
-
Assay:
-
Bring all reagents and samples to room temperature.
-
Add standards, controls, and serum samples to the appropriate wells of the antibody-coated microplate.
-
Add the enzyme conjugate to each well.
-
Incubate as per the kit instructions (typically 1-2 hours at room temperature).
-
Wash the wells to remove unbound reagents.
-
Add the substrate solution and incubate for color development.
-
Add the stop solution to terminate the reaction.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at the specified wavelength using a microplate reader.
-
Generate a standard curve and determine the concentration of estradiol in the samples.
-
Immunohistochemistry for Proliferation (Ki-67)
This protocol describes the detection of the proliferation marker Ki-67 in tumor tissue sections.
Materials:
-
Formalin-fixed, paraffin-embedded tumor tissue sections
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer, pH 6.0)
-
Primary antibody against Ki-67
-
Secondary antibody and detection system (e.g., HRP-conjugated)
-
DAB (3,3'-Diaminobenzidine) substrate
-
Hematoxylin for counterstaining
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in antigen retrieval solution and heating (e.g., in a microwave or pressure cooker).
-
Blocking: Block endogenous peroxidase activity and non-specific binding sites.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-Ki-67 antibody overnight at 4°C.
-
Secondary Antibody and Detection: Incubate with the secondary antibody and then with the detection reagent according to the manufacturer's instructions.
-
Visualization: Apply the DAB substrate to visualize the antibody binding (positive cells will stain brown).
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, and then mount with a coverslip.
-
Analysis: Examine the slides under a microscope and quantify the percentage of Ki-67 positive tumor cells (proliferation index).
Visualizations
Signaling Pathway of this compound in Hormone-Dependent Breast Cancer
Caption: Mechanism of action of this compound in ER+ breast cancer.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for an in vivo study of this compound.
References
- 1. A novel aromatase inhibitor, vorozole, shows antitumor activity and a decrease of tissue insulin-like growth factor-I level in 7, 12-dimethylbenz[a]anthracene-induced rat mammary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of vorozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular responses of mammary carcinomas to aromatase inhibitors: effects of vorozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumoral and endocrine effects of (+)-vorozole in rats bearing dimethylbenzanthracene-induced mammary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of combined and sequential treatment with tamoxifen and the aromatase inhibitor vorozole on 7,12-dimethylbenz(a) anthracene-induced mammary carcinoma in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of (-)-Vorozole by HPLC and LC-MS
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of (-)-Vorozole in pharmaceutical and biological matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a robust HPLC-UV method for the quantification of this compound. The methodology is based on established principles for the analysis of structurally related triazole compounds, such as Voriconazole, and is suitable for routine quality control of pharmaceutical formulations.
Experimental Protocol: HPLC-UV
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 40:60 v/v) or a buffered aqueous solution (e.g., 10mM phosphate buffer, pH 3.0) and acetonitrile (e.g., 50:50 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector: UV-Vis detector set at a wavelength of approximately 256 nm.
-
Column Temperature: Ambient or controlled at 25 °C.
-
Run Time: Approximately 10-15 minutes.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., acetonitrile or mobile phase) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-50 µg/mL).
-
Sample Preparation (Tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound.
-
Transfer the powder to a volumetric flask and add the mobile phase.
-
Sonicate for 15-20 minutes to ensure complete dissolution of the active ingredient.
-
Make up to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
3. Method Validation Parameters (Expected Performance based on analogous compounds):
-
Linearity: The method is expected to be linear over a concentration range of approximately 5-25 µg/mL with a correlation coefficient (r²) > 0.999.
-
Precision: Intra-day and inter-day precision should exhibit a relative standard deviation (RSD) of less than 2%.
-
Accuracy: The recovery is expected to be within 98-102%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Experimental Workflow: HPLC-UV Analysis
Caption: Workflow for the quantification of this compound using HPLC-UV.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This protocol describes a highly sensitive and selective LC-MS/MS method for the quantification of this compound in biological matrices such as plasma. The methodology is adapted from validated methods for similar triazole antifungal agents.
Experimental Protocol: LC-MS/MS
1. Liquid Chromatography Conditions:
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A linear gradient from a low to high percentage of Mobile Phase B.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: 30-40 °C.
2. Mass Spectrometry Conditions:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (m/z): To be determined, likely around the molecular weight of Vorozole. Based on structurally similar compounds like Voriconazole, the protonated molecule [M+H]⁺ would be targeted.
-
Product Ions (m/z): To be determined by infusion of a standard solution. For Voriconazole, transitions like m/z 350.1 → 281.0 are used; similar fragmentation patterns are expected for Vorozole.
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
3. Sample Preparation (Plasma):
-
To 100 µL of plasma sample, add an internal standard solution.
-
Add 200-300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase.
-
Transfer to an autosampler vial for injection.
4. Method Validation Parameters (Expected Performance):
-
Linearity: Expected over a wide concentration range (e.g., 1-1000 ng/mL) with r² > 0.99.
-
Precision and Accuracy: Intra- and inter-day precision with RSD < 15% and accuracy within 85-115%.
-
Matrix Effect: Should be assessed to ensure that co-eluting endogenous components do not interfere with ionization.
-
Recovery: Extraction recovery should be consistent and reproducible.
Experimental Workflow: LC-MS/MS Analysis
Caption: Workflow for the quantification of this compound in plasma by LC-MS/MS.
Data Summary: Comparison of HPLC and LC-MS Methods
The following table summarizes the expected quantitative performance of the described HPLC and LC-MS/MS methods for the analysis of this compound, based on data from analogous compounds.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity Range | ~ 5 - 25 µg/mL | ~ 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.99 |
| Precision (% RSD) | < 2% | < 15% |
| Accuracy (% Recovery) | 98 - 102% | 85 - 115% |
| Limit of Quantification (LOQ) | ~ 1 µg/mL | ~ 1 ng/mL |
| Sample Matrix | Pharmaceutical Formulations | Biological Matrices (e.g., Plasma) |
| Selectivity | Moderate | High |
| Throughput | Moderate | High |
Application Notes and Protocols for (-)-Vorozole Administration in Mouse Xenograft Models
A Note to Researchers: The following application notes and protocols address the administration of Vorozole in mouse xenograft models. It is crucial to understand that Vorozole is a chiral molecule, existing as two enantiomers: (+)-(S)-Vorozole (dextro-enantiomer, also known as R83842) and (-)-(R)-Vorozole (levo-enantiomer). Scientific literature indicates that the aromatase inhibitory activity and consequent anti-tumor effects are almost exclusively attributed to the (+)-(S)-Vorozole enantiomer.[1][2][3][4][5] Conversely, studies have shown that the (-)-Vorozole enantiomer is significantly less active or inactive in terms of inhibiting tumor growth.[2] Therefore, while this document is titled to address the user's query about "this compound," the provided experimental data and protocols are based on the pharmacologically active (+)-Vorozole or the racemic mixture, as this is the form used in studies demonstrating anti-tumor efficacy.
Introduction
Vorozole is a potent and selective non-steroidal aromatase inhibitor.[5] Aromatase is a key enzyme in the biosynthesis of estrogens, converting androgens into estrogens.[5] In hormone-receptor-positive breast cancers, the growth of tumor cells is dependent on estrogen. By inhibiting aromatase, Vorozole effectively blocks estrogen production, leading to the suppression of tumor growth. These application notes provide an overview of the use of the active form of Vorozole in mouse xenograft models, including quantitative data on its efficacy and detailed experimental protocols.
Quantitative Data Presentation
The following tables summarize the quantitative data from studies investigating the effects of Vorozole on tumor growth in various animal models. Note the prevalence of data from rat models, which may not be directly transferable to mouse models but provide valuable insights into effective dosages.
Table 1: Effect of (+)-Vorozole on Tumor Growth in a DMBA-Induced Rat Mammary Carcinoma Model
| Treatment Group | Dose | Administration Route | Duration | Tumor Growth Inhibition | Reference |
| (+)-Vorozole | 2.5 mg/kg (twice daily) | Oral | 42 days | >90% reduction | [2] |
| Racemate (R 76713) | 2.5 mg/kg (twice daily) | Oral | 42 days | >90% reduction | [2] |
| This compound | 2.5 mg/kg (twice daily) | Oral | 42 days | No alteration in tumor growth | [2] |
| Ovariectomy | N/A | N/A | 42 days | >90% reduction | [2] |
Table 2: Dose-Dependent Effect of Vorozole on Tumor Regression in a DMBA-Induced Rat Mammary Tumor Model
| Treatment Group | Dose | Administration Route | Duration | Tumor Regression | Reference |
| Vorozole | 0.25 mg/kg (once daily) | Oral | 28 days | Significant regression | [6] |
| Vorozole | 1.0 mg/kg (once daily) | Oral | 28 days | Significant regression | [6] |
| Vorozole | 4.0 mg/kg (once daily) | Oral | 28 days | Significant regression | [6] |
Table 3: Effect of Vorozole in an Ovariectomized Nude Mouse Xenograft Model (JEG-3 Choriocarcinoma)
| Treatment Group | Duration | Effect | Reference |
| Vorozole | 5 days | Dose-dependent reduction in uterus weight and complete inhibition of tumor aromatase | [4] |
Note: Specific dosages for tumor growth inhibition in this mouse model were not provided in the cited literature.
Experimental Protocols
Estrogen-Dependent Breast Cancer Xenograft Model Establishment (MCF-7 Cells)
This protocol describes the establishment of a subcutaneous xenograft model using the estrogen-receptor-positive human breast cancer cell line, MCF-7.
Materials:
-
MCF-7 human breast cancer cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
-
6-8 week old female immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
17β-estradiol pellets (e.g., 0.72 mg, 60-day release)
-
Trocar for pellet implantation
-
Matrigel® Basement Membrane Matrix
-
Sterile PBS
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Syringes and needles (27-30 gauge)
-
Anesthetic (e.g., isoflurane)
-
Surgical glue or sutures
Procedure:
-
Estrogen Supplementation: One week prior to cell injection, anesthetize the mice. Implant a 17β-estradiol pellet subcutaneously in the dorsal neck region using a trocar. This is essential for the growth of estrogen-dependent MCF-7 tumors.
-
Cell Culture: Culture MCF-7 cells in complete medium until they reach 70-80% confluency.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells with sterile PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Neutralize the trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cells and resuspend the pellet in serum-free medium or PBS.
-
Determine the cell viability and concentration using a hemocytometer or automated cell counter.
-
-
Cell Injection:
-
Adjust the cell concentration to 1-5 x 10^7 cells/mL in a 1:1 mixture of serum-free medium/PBS and Matrigel®. Keep the cell suspension on ice.
-
Anesthetize a mouse.
-
Inject 100-200 µL of the cell suspension (containing 1-10 x 10^6 cells) subcutaneously into the flank or mammary fat pad.
-
-
Tumor Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm³).
-
Preparation and Administration of (+)-Vorozole
Materials:
-
(+)-Vorozole powder
-
Vehicle for solubilization (e.g., 0.5% carboxymethylcellulose, corn oil, or as recommended by the supplier)
-
Oral gavage needles
-
Syringes
Procedure:
-
Preparation of Dosing Solution:
-
Based on the desired dose (e.g., 2.5 mg/kg for mice, extrapolated from rat studies) and the average weight of the mice, calculate the total amount of (+)-Vorozole needed.
-
Prepare the dosing solution by suspending or dissolving the (+)-Vorozole powder in the chosen vehicle. Ensure the solution is homogenous. Prepare fresh daily or as stability data allows.
-
-
Administration:
-
Based on the individual weight of each mouse, calculate the volume of the dosing solution to be administered.
-
Administer the solution orally using a gavage needle. Ensure proper technique to avoid injury to the animal.
-
The frequency of administration can be once or twice daily, as indicated by preclinical studies in rats.[2][6]
-
Assessment of Anti-Tumor Efficacy
Procedure:
-
Tumor Measurement: Continue to measure tumor volumes throughout the treatment period.
-
Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of general health and potential toxicity.
-
Endpoint: At the end of the study (e.g., after a predetermined number of weeks or when tumors in the control group reach a maximum allowable size), euthanize the mice.
-
Tumor Excision and Analysis:
-
Excise the tumors and measure their final weight.
-
A portion of the tumor can be fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for proliferation markers like Ki-67 or apoptosis markers like cleaved caspase-3).
-
Another portion can be snap-frozen in liquid nitrogen for molecular analysis (e.g., Western blotting, RT-qPCR).
-
Visualizations
Signaling Pathway of Aromatase Inhibition by Vorozole
Caption: Mechanism of action of (+)-Vorozole in inhibiting tumor growth.
Experimental Workflow for a Mouse Xenograft Study
Caption: Workflow for evaluating (+)-Vorozole in a mouse xenograft model.
References
- 1. Pre-clinical and clinical review of vorozole, a new third generation aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumoral and endocrine effects of (+)-vorozole in rats bearing dimethylbenzanthracene-induced mammary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the in vivo conversion of androstenedione to estrone by the aromatase inhibitor vorozole in healthy postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacology of vorozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vorozole, a specific non-steroidal aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel aromatase inhibitor, vorozole, shows antitumor activity and a decrease of tissue insulin-like growth factor-I level in 7, 12-dimethylbenz[a]anthracene-induced rat mammary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
(-)-Vorozole: A Potent and Selective Tool for Aromatase Research
Application Note & Protocols
Introduction
Aromatase, a cytochrome P450 enzyme (CYP19A1), is the rate-limiting enzyme responsible for the conversion of androgens to estrogens. It catalyzes the aromatization of the A-ring in androgens like androstenedione and testosterone to produce estrone and estradiol, respectively. This process is a crucial step in estrogen biosynthesis and plays a significant role in various physiological processes, including sexual development. Aromatase is expressed in numerous tissues, such as the gonads, brain, adipose tissue, and placenta. Its activity and expression are implicated in the pathophysiology of estrogen-dependent diseases, most notably breast cancer. Consequently, aromatase inhibitors are vital therapeutic agents and indispensable research tools for investigating the biological roles of estrogens.
(-)-Vorozole (formerly R83842) is the dextro-enantiomer of the triazole derivative R 76,713 and is a highly potent and selective, non-steroidal competitive inhibitor of aromatase. It functions by binding reversibly to the cytochrome P450 heme moiety of the enzyme. Its high potency and specificity make it an excellent tool compound for a wide range of applications in aromatase research, from in vitro enzyme kinetics to in vivo preclinical models. This document provides detailed information, quantitative data, and experimental protocols for utilizing this compound in a research setting.
Mechanism of Action
This compound is a third-generation triazole-based aromatase inhibitor. The triazole group in its structure facilitates its binding to the heme iron atom within the active site of the cytochrome P450 aromatase enzyme, competitively inhibiting the binding of the natural androgen substrates. This reversible inhibition effectively blocks the estrogen biosynthesis pathway. The specificity of vorozole is a key advantage; it shows a significantly lower affinity for other cytochrome P450 enzymes involved in steroidogenesis, ensuring that its effects are primarily mediated through the targeted inhibition of aromatase.
Quantitative Data: Inhibitory Potency and Selectivity
This compound demonstrates high potency against aromatase from different sources and selectivity over other cytochrome P450 enzymes.
| Target Enzyme | System / Species | Parameter | Value | Reference |
| Aromatase (CYP19A1) | Human Placental | IC50 | 1.38 nM | |
| Aromatase (CYP19A1) | Rat Ovarian Granulosa Cells | IC50 | 0.44 nM | |
| Aromatase (CYP19A1) | Rat Ovarian Granulosa Cells | IC50 | 1.4 ± 0.5 nM | |
| Aromatase (CYP19A1) | Recombinant Human | IC50 | 4.17 nM | |
| Aromatase (CYP19A1) | - | Ki | 0.7 nM | |
| CYP1A1 | Human Liver Microsomes | IC50 | 0.469 µM | |
| CYP1A2 | Human Liver Microsomes | IC50 | 321 µM | |
| CYP2A6 | Human Liver Microsomes | IC50 | 24.4 µM | |
| CYP3A4 | Human Liver Microsomes | IC50 | 98.1 µM |
IC50: Half-maximal inhibitory concentration. Ki: Inhibitory constant.
Signaling Pathways and Experimental Workflows
Aromatase-Mediated Estrogen Signaling
The following diagram illustrates the central role of aromatase in converting androgens to estrogens, which in turn activate estrogen receptors, and the point of inhibition by this compound.
Troubleshooting & Optimization
Technical Support Center: (-)-Vorozole Solubility in DMSO
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with (-)-vorozole in Dimethyl Sulfoxide (DMSO).
Troubleshooting Guide
Issue: Precipitate formation upon dilution of this compound DMSO stock solution in aqueous media.
This is a common issue when diluting a highly concentrated DMSO stock of a hydrophobic compound into an aqueous buffer or cell culture medium. The dramatic change in solvent polarity causes the compound to crash out of solution.
Troubleshooting Workflow
Technical Support Center: Optimizing (-)-Vorozole Concentration for IC50 Determination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately determining the IC50 of the aromatase inhibitor, (-)-Vorozole.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective third-generation non-steroidal aromatase inhibitor.[1] It acts as a competitive and reversible inhibitor of aromatase (cytochrome P450 19A1), the enzyme responsible for the final step in estrogen biosynthesis, which is the conversion of androgens to estrogens.[1] By binding to the cytochrome P450 component of the aromatase enzyme, this compound blocks this conversion, leading to a reduction in estrogen levels.[1]
Q2: What are the reported IC50 values for this compound?
A2: The IC50 value of this compound can vary depending on the experimental system. Reported values include 1.38 nM against human placental aromatase and 0.44 nM in cultured rat ovarian granulosa cells.[1] It's important to note that IC50 values are dependent on assay conditions, so values should be determined under your specific experimental setup.
Q3: Which experimental systems are suitable for determining the IC50 of this compound?
A3: Both cell-free and cell-based assays are appropriate.
-
Cell-free assays typically use human recombinant aromatase or microsomes from tissues with high aromatase expression, like the placenta.[2] Common methods include the tritiated water-release assay and fluorometric assays.[3][4]
-
Cell-based assays often utilize estrogen receptor-positive breast cancer cell lines that have been engineered to overexpress aromatase, such as MCF-7aro cells.[5][6] These assays measure the downstream effects of aromatase inhibition, like changes in cell proliferation or reporter gene activity.[5][6]
Q4: What is the difference between a competitive and a non-competitive inhibitor, and how does this apply to this compound?
A4: A competitive inhibitor, like this compound, binds to the active site of the enzyme, directly competing with the natural substrate. The inhibition can be overcome by increasing the substrate concentration. A non-competitive inhibitor binds to a different site on the enzyme (an allosteric site) and changes the enzyme's conformation, so it can no longer bind to its substrate effectively. Increasing substrate concentration does not overcome non-competitive inhibition. Understanding that this compound is a competitive inhibitor is crucial for proper experimental design, particularly in selecting the substrate concentration.
Data Presentation
Table 1: Reported IC50 Values for this compound
| Experimental System | IC50 Value | Reference |
| Human Placental Aromatase | 1.38 nM | [1] |
| Cultured Rat Ovarian Granulosa Cells | 0.44 nM | [1] |
| Human Liver Cytochrome P450 1A1 | 0.469 µM | [7][8] |
| Human Liver Cytochrome P450 2A6 | 24.4 µM | [7][8] |
| Human Liver Cytochrome P450 3A4 | 98.1 µM | [7][8] |
Experimental Protocols
Protocol 1: Cell-Free Aromatase Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and provides a general framework.
Materials:
-
Human recombinant aromatase (CYP19A1)
-
Aromatase substrate (e.g., a fluorogenic probe)
-
NADPH generating system
-
Aromatase assay buffer
-
This compound
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Prepare a serial dilution of this compound in assay buffer.
-
Reaction Setup: To each well of the 96-well plate, add the assay buffer, NADPH generating system, and the desired concentration of this compound or vehicle control.
-
Enzyme Addition: Add the human recombinant aromatase to each well.
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow this compound to interact with the enzyme.
-
Initiate Reaction: Add the aromatase substrate to each well to start the reaction.
-
Measurement: Immediately place the plate in a fluorometric plate reader and measure the fluorescence kinetically for 30-60 minutes at 37°C (Excitation/Emission wavelengths will depend on the substrate used).
-
Data Analysis: Determine the rate of reaction for each this compound concentration. Plot the percent inhibition against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Aromatase Inhibition Assay using MCF-7aro Cells
This protocol outline is based on established methods for assessing aromatase inhibition in a cellular context.
Materials:
-
MCF-7aro cells (MCF-7 cells stably transfected with an aromatase expression vector)
-
Cell culture medium (e.g., MEM) supplemented with fetal bovine serum (FBS), antibiotics, and selection agents (e.g., G418).
-
Assay medium (phenol red-free medium with charcoal-stripped FBS)
-
Testosterone (aromatase substrate)
-
This compound
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well clear or white microplate
-
Plate reader (absorbance or luminescence)
Procedure:
-
Cell Seeding: Seed MCF-7aro cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the culture medium with assay medium containing a fixed concentration of testosterone and varying concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for a period sufficient to observe testosterone-induced proliferation (typically 3-5 days).
-
Cell Viability Assessment: At the end of the incubation period, measure cell viability using a suitable assay (e.g., MTT or CellTiter-Glo®) according to the manufacturer's protocol.
-
Data Analysis: Normalize the viability of treated cells to the vehicle control. Plot the percent inhibition of testosterone-induced proliferation against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50.
Troubleshooting Guides
Issue 1: High Background Signal in Cell-Free Assay
-
Q: My negative control wells (no enzyme or no substrate) show a high fluorescence signal. What could be the cause?
-
A: This could be due to several factors:
-
Autofluorescence of this compound or other compounds: Test the fluorescence of your compounds in the assay buffer alone.
-
Contaminated reagents: Ensure all buffers and reagents are freshly prepared and free from contamination.
-
Light sensitivity of the substrate: Some fluorogenic substrates are light-sensitive. Minimize exposure of the substrate and the assay plate to light.[9]
-
-
Issue 2: Inconsistent or Non-Reproducible IC50 Values
-
Q: I am getting different IC50 values for this compound in repeat experiments. Why is this happening?
-
A: Inconsistency can arise from:
-
Pipetting errors: Ensure accurate and consistent pipetting, especially for serial dilutions of the inhibitor. Use calibrated pipettes.[9]
-
Variability in enzyme activity: The activity of recombinant enzymes can vary between batches or with storage conditions. Always run a positive control inhibitor with a known IC50 to monitor assay performance.
-
Inconsistent incubation times: Precisely control all incubation times as they can significantly impact the results.
-
Cell passage number (for cell-based assays): High passage numbers can lead to phenotypic changes in cells. Use cells within a defined passage number range.
-
-
Issue 3: No Inhibition or a Very High IC50 Value Observed
-
Q: I am not observing any inhibition of aromatase activity, or the calculated IC50 is much higher than expected.
-
A: Consider the following possibilities:
-
Incorrect substrate concentration: Since this compound is a competitive inhibitor, a high substrate concentration will require a higher concentration of the inhibitor to achieve 50% inhibition. Use a substrate concentration around the Km value for the enzyme.
-
Degraded this compound: Ensure the stock solution of this compound is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Inactive enzyme: Verify the activity of your aromatase enzyme using a positive control substrate and no inhibitor.
-
Solubility issues with this compound: At higher concentrations, this compound may precipitate out of solution. Check the solubility of your compound in the assay buffer.
-
-
Issue 4: Unexpected Curve Shape in Dose-Response Plot
-
Q: My dose-response curve is not sigmoidal. What does this mean?
-
A: A non-sigmoidal curve can indicate several issues:
-
Biphasic response: The inhibitor may have off-target effects at higher concentrations, leading to an unexpected increase or decrease in the signal.
-
Incomplete inhibition: The highest concentration of the inhibitor may not be sufficient to achieve 100% inhibition. Extend the concentration range.
-
Assay interference: At high concentrations, the inhibitor might interfere with the detection method (e.g., quenching fluorescence).
-
-
Mandatory Visualizations
Caption: Aromatase Inhibition by this compound.
Caption: IC50 Determination Workflow.
Caption: Troubleshooting Inconsistent Results.
References
- 1. Pre-clinical and clinical review of vorozole, a new third generation aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. Cell-Based High-Throughput Screening for Aromatase Inhibitors in the Tox21 10K Library - PMC [pmc.ncbi.nlm.nih.gov]
- 4. turkjps.org [turkjps.org]
- 5. tripod.nih.gov [tripod.nih.gov]
- 6. MCF-7aro/ERE, a Novel Cell Line for Rapid Screening of Aromatase Inhibitors, ERα Ligands and ERRα Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determining the IC50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s, to Help Determine the Binding Site of Vorozole in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determining the IC 50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s, to Help Determine the Binding Site of Vorozole in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. novateinbio.com [novateinbio.com]
Preventing (-)-Vorozole degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of (-)-Vorozole in solution. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in its solid form and in solution?
For long-term stability, solid this compound should be stored at -20°C.[1] When in solution, it is recommended to store it at -80°C.[1] It is crucial to keep the compound away from direct sunlight and sources of ignition.[1]
Q2: Which solvents are suitable for dissolving this compound?
Q3: What are the primary factors that can cause this compound degradation in solution?
The main factors that can lead to the degradation of this compound in solution include:
-
Exposure to strong acids or alkalis: this compound is incompatible with strong acids and bases, which can catalyze hydrolysis.[1]
-
Presence of strong oxidizing or reducing agents: These can lead to chemical modification of the molecule.[1]
-
Exposure to light (photodegradation): Like many complex organic molecules, this compound may be susceptible to degradation upon exposure to UV or visible light.[2]
-
Elevated temperatures: Higher temperatures can accelerate the rate of chemical degradation.[2]
Q4: How can I tell if my this compound solution has degraded?
Degradation can be suspected if you observe a change in the solution's color or clarity, or if you see a loss of biological activity in your experiments. The most reliable way to confirm and quantify degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). This technique can separate the intact this compound from its degradation products.
Troubleshooting Guide
If you suspect degradation of your this compound solution, follow this troubleshooting guide to identify and resolve the issue.
Logical Flow for Troubleshooting this compound Degradation
Caption: Troubleshooting workflow for suspected this compound degradation.
Experimental Protocols
To proactively assess the stability of this compound under your specific experimental conditions, a forced degradation study is recommended. This involves subjecting the compound to harsh conditions to accelerate its degradation and identify potential degradation products.
Protocol 1: Forced Degradation Study of this compound
Forced degradation studies are crucial for developing stability-indicating analytical methods.[3][4] The goal is to achieve 5-20% degradation of the drug substance.[4]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).[4]
2. Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.1 M HCl. Incubate at room temperature or elevate the temperature to 50-60°C if no degradation is observed.[4] Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis.[4] Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix equal volumes of the stock solution with 3% hydrogen peroxide (H₂O₂).[3] Keep at room temperature and protect from light.
-
Thermal Degradation: Expose the solid drug or the solution to dry heat (e.g., 60-80°C).
-
Photodegradation: Expose the solution to a combination of UV and visible light, as specified in ICH Q1B guidelines.[4]
3. Sample Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Dilute the samples to a suitable concentration for HPLC analysis.
-
Analyze using a validated stability-indicating HPLC method (see Protocol 2).
Table 1: Summary of Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Typical Duration |
| Acid Hydrolysis | 0.1 M to 1 M HCl at room temp. or 50-60°C | Up to 7 days |
| Base Hydrolysis | 0.1 M to 1 M NaOH at room temp. or 50-60°C | Up to 7 days |
| Oxidation | 0.1% to 3% H₂O₂ at room temp. | Up to 7 days |
| Thermal Degradation | Dry heat at 60-80°C | Variable |
| Photodegradation | Exposure to UV and visible light (ICH Q1B) | Variable |
Note: The exact conditions and durations should be optimized to achieve the target degradation of 5-20%.[4]
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating HPLC method is one that can separate the drug substance from its degradation products, allowing for accurate quantification of the intact drug. While a specific method for this compound is not detailed in the provided search results, a general approach based on methods for similar non-steroidal aromatase inhibitors like anastrozole and letrozole can be followed.[5][6][7]
1. Chromatographic System:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.[6]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[5][7] The pH of the buffer should be optimized for best separation.
-
Flow Rate: Typically 1.0 mL/min.[6]
-
Detection Wavelength: Select a wavelength where this compound has maximum absorbance (e.g., around 215-230 nm, common for similar compounds).[5][6]
-
Column Temperature: Maintain a constant temperature (e.g., 25-30°C) to ensure reproducibility.
2. Method Validation:
-
Once the method is developed, it should be validated according to ICH Q2(R1) guidelines to ensure it is specific, linear, accurate, precise, and robust.[7]
-
Specificity is demonstrated by showing that the degradation products do not interfere with the peak of intact this compound. This is confirmed by analyzing the stressed samples from the forced degradation study.
Factors Affecting this compound Stability
The stability of this compound in solution is a multifactorial issue. The following diagram illustrates the key relationships between environmental factors and potential degradation pathways.
Caption: Factors influencing the degradation of this compound in solution.
By understanding these factors and implementing the appropriate storage and handling procedures, researchers can minimize the degradation of this compound and ensure the reliability and reproducibility of their experimental results.
References
- 1. Vorozole|129731-10-8|MSDS [dcchemicals.com]
- 2. scitechnol.com [scitechnol.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. researchgate.net [researchgate.net]
- 6. LC and LC-MS/MS study of forced decomposition behavior of anastrozole and establishment of validated stability-indicating analytical method for impurities estimation in low dose anastrozole tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: (-)-Vorozole Cellular Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (-)-Vorozole in cellular assays. The information is intended for scientists and drug development professionals to anticipate and address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective non-steroidal aromatase inhibitor.[1][2] It competitively binds to the cytochrome P450 moiety of the aromatase enzyme, effectively blocking the conversion of androgens to estrogens.[3] This targeted action leads to a significant reduction in estrogen levels.
Q2: How selective is this compound for aromatase?
This compound exhibits high selectivity for aromatase. Studies have shown that it does not significantly affect other cytochrome P450-dependent reactions at concentrations up to 500-fold higher than its aromatase inhibiting concentration.[4] Additionally, at concentrations up to 10 µM, it does not show agonistic or antagonistic effects on estrogen, progestin, androgen, or glucocorticoid receptors.[1][4]
Q3: Are there any known off-target effects of this compound?
While generally highly selective, some off-target interactions have been reported at concentrations higher than those required for aromatase inhibition. Specifically, this compound has been shown to inhibit certain human liver cytochrome P450 enzymes.
Q4: What should I consider when designing a cellular assay with this compound?
-
Cell Line Selection: Ensure your chosen cell line expresses aromatase if you are studying its on-target effects. For investigating off-target effects, the choice of cell line will depend on the specific pathway or target of interest.
-
Concentration Range: Use a concentration range that is relevant to the IC50 for aromatase inhibition (typically in the low nanomolar range) for on-target studies.[1][4] For off-target effect investigation, higher concentrations may be necessary, but cytotoxicity should be monitored.
-
Controls: Include appropriate positive and negative controls. For aromatase inhibition, a known inactive compound and a potent aromatase inhibitor like Letrozole could be used. Vehicle controls (e.g., DMSO) are essential.
-
Assay Duration: The incubation time with this compound should be optimized based on the specific cellular process being investigated.
Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotype Observed
Possible Cause 1: Off-Target Effects
Even highly selective compounds can exhibit off-target effects at sufficient concentrations.
-
Troubleshooting Steps:
-
Confirm On-Target Inhibition: Measure aromatase activity in your cellular model to confirm that this compound is inhibiting its primary target at the concentrations used.
-
Concentration-Response Curve: Perform a detailed concentration-response analysis. Off-target effects often manifest at higher concentrations.
-
Literature Search: Review literature for known off-target activities of triazole-containing compounds or other aromatase inhibitors.
-
Counter-Screening: If a specific off-target is suspected (e.g., a kinase or GPCR), perform a specific assay for that target.
-
Possible Cause 2: Compound Instability or Degradation
-
Troubleshooting Steps:
-
Check Compound Quality: Ensure the purity and integrity of your this compound stock.
-
Storage Conditions: Verify that the compound has been stored correctly according to the manufacturer's instructions.
-
Media Stability: Assess the stability of this compound in your specific cell culture medium over the time course of your experiment.
-
Possible Cause 3: Cell Line Specific Effects
-
Troubleshooting Steps:
-
Cell Line Authentication: Confirm the identity of your cell line.
-
Test in a Different Cell Line: Repeat the experiment in a different cell line to see if the effect is reproducible.
-
Issue 2: High Variability in Experimental Replicates
Possible Cause 1: Inconsistent Cell Seeding
-
Troubleshooting Steps:
-
Cell Counting: Ensure accurate and consistent cell counting for each experiment.
-
Cell Plating Technique: Use a consistent and careful technique to plate cells to ensure even distribution in the wells.
-
Possible Cause 2: Pipetting Errors
-
Troubleshooting Steps:
-
Calibrated Pipettes: Regularly calibrate your pipettes.
-
Consistent Technique: Use a consistent pipetting technique, especially for small volumes.
-
Possible Cause 3: Edge Effects in Multi-well Plates
-
Troubleshooting Steps:
-
Avoid Outer Wells: Avoid using the outermost wells of the plate, as they are more prone to evaporation.
-
Plate Sealing: Use plate sealers to minimize evaporation.
-
Humidified Incubator: Ensure your incubator has adequate humidity.
-
Data Presentation
Table 1: In Vitro Inhibition of Human Liver Cytochrome P450 Enzymes by this compound
| Cytochrome P450 Isoform | IC50 (µM) | Inhibition Level | Reference |
| CYP1A1 | 0.469 | Potent | [5] |
| CYP2A6 | 24.4 | Moderate | [5] |
| CYP3A4 | 98.1 | Moderate | [5] |
Experimental Protocols
Protocol 1: Cellular Aromatase Inhibition Assay
This protocol provides a general workflow for assessing the inhibition of aromatase activity in a cellular context.
-
Cell Seeding: Plate aromatase-expressing cells (e.g., SK-BR-3, MCF-7aro) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and control compounds in assay medium. Remove the culture medium from the cells and add the compound dilutions.
-
Substrate Addition: Add a fluorogenic or radiolabeled aromatase substrate (e.g., dibenzylfluorescein or ³H-androstenedione) to each well.
-
Incubation: Incubate the plate at 37°C for a predetermined time, optimized for linear product formation.
-
Detection:
-
Fluorometric: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Radiometric: Stop the reaction and quantify the amount of tritiated water released.
-
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.
Protocol 2: Kinase Inhibitor Profiling (General Workflow)
This is a generalized protocol for screening a compound against a panel of kinases.
-
Kinase Reaction Setup: In a multi-well plate, add the specific kinase, a suitable substrate (peptide or protein), and ATP.
-
Compound Addition: Add this compound or control inhibitors at various concentrations.
-
Incubation: Incubate the reaction at the optimal temperature for the kinase (usually 30°C or 37°C) for a specified time.
-
Detection: Use a detection reagent that quantifies the amount of phosphorylated substrate or the amount of ATP remaining. This can be based on fluorescence, luminescence, or radioactivity.
-
Data Analysis: Calculate the percent inhibition for each kinase at each compound concentration and determine the IC50 values for any inhibited kinases.
Protocol 3: GPCR Binding Assay (General Workflow)
This protocol outlines the general steps for a competitive radioligand binding assay.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the GPCR of interest.
-
Assay Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of a radiolabeled ligand known to bind to the receptor, and varying concentrations of this compound.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter mat to separate the membrane-bound radioligand from the free radioligand.
-
Detection: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the ability of this compound to displace the radioligand and calculate its binding affinity (Ki).
Visualizations
Caption: On-target signaling pathway of this compound.
Caption: Troubleshooting workflow for unexpected cellular phenotypes.
Caption: General experimental workflow for cellular assays.
References
- 1. Pharmacology of vorozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vorozole, a specific non-steroidal aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vorozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pre-clinical and clinical review of vorozole, a new third generation aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Determining the IC50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s, to Help Determine the Binding Site of Vorozole in the Liver | Semantic Scholar [semanticscholar.org]
Troubleshooting inconsistent results with (-)-Vorozole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges and ensuring consistent, reliable results in experiments involving the aromatase inhibitor, (-)-Vorozole.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during the use of this compound in experimental settings.
Issue 1: Inconsistent IC50 values in cell-based assays.
-
Question: We are observing significant variability in the IC50 values of this compound between different experimental runs in our cancer cell line. What could be the cause?
-
Answer: Inconsistent IC50 values in cell-based assays can stem from several factors. Firstly, ensure that the cell density and growth phase are consistent across all experiments, as these can influence cellular metabolism and drug sensitivity. Secondly, the final concentration of the solvent used to dissolve this compound, typically DMSO, should be kept constant and at a low level (ideally ≤ 0.1%) across all wells, as higher concentrations can have cytotoxic or off-target effects.[1][2] Finally, variations in incubation time with the compound can significantly impact the apparent IC50 value.[3] It is crucial to maintain a standardized incubation period for all assays.
Issue 2: Lower than expected potency of this compound.
-
Question: The observed potency of our this compound is lower than what is reported in the literature. What are the potential reasons?
-
Answer: Several factors can contribute to lower than expected potency. Improper storage of the compound can lead to degradation; this compound should be stored as recommended by the supplier, typically desiccated at a low temperature. The solubility of this compound in your assay medium could also be a factor. If the compound precipitates, its effective concentration will be lower than intended. Ensure complete dissolution in a suitable solvent like DMSO before further dilution in aqueous media.[1][4] Additionally, the specific cell line used can influence potency due to differences in the expression levels of aromatase and drug metabolism enzymes.
Issue 3: Suspected off-target effects.
-
Question: We are observing cellular effects that do not seem to be directly related to aromatase inhibition. Could this compound have off-target effects?
-
Answer: While this compound is a highly selective aromatase inhibitor, off-target effects are possible, especially at higher concentrations.[5][6] Like other non-steroidal aromatase inhibitors, it can interact with other cytochrome P450 enzymes.[7] To investigate this, consider including control experiments with cell lines that do not express aromatase or using molecular techniques to confirm that the observed effects are indeed independent of aromatase activity. Comparing your results with those of other aromatase inhibitors with different chemical scaffolds can also provide insights.
Issue 4: Difficulty dissolving this compound.
-
Question: We are having trouble dissolving this compound for our experiments. What is the recommended procedure?
-
Answer: For in vitro experiments, this compound is typically dissolved in an organic solvent such as dimethyl sulfoxide (DMSO) to create a stock solution.[1][4] It is crucial to ensure the DMSO is of high purity and anhydrous, as water content can affect solubility and stability. Prepare a concentrated stock solution in DMSO and then dilute it further in your cell culture medium or assay buffer to the final desired concentration. Be mindful of the final DMSO concentration in your assay, as it can affect cell viability and enzyme activity at higher levels.[1][2]
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to facilitate experimental design and data interpretation.
Table 1: In Vitro Inhibitory Potency of this compound against Aromatase.
| System | IC50 (nM) | Reference |
| Human Placental Aromatase | 1.38 | [5] |
| Cultured Rat Ovarian Granulosa Cells | 0.44 | [5] |
Table 2: Inhibitory Potency (IC50) of this compound against various Human Cytochrome P450 Enzymes.
| Cytochrome P450 Enzyme | IC50 (µM) | Reference |
| CYP19A1 (Aromatase) | 0.00417 | |
| CYP1A1 | 0.469 | |
| CYP1A2 | 321 | |
| CYP2A6 | 24.4 | |
| CYP3A4 | 98.1 |
Experimental Protocols
Protocol 1: In Vitro Aromatase Inhibition Assay (Cell-Free)
This protocol describes a common method for determining the inhibitory activity of this compound on aromatase using human recombinant enzyme.
-
Materials:
-
Human recombinant aromatase (CYP19A1)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Aromatase substrate (e.g., androstenedione or testosterone)
-
This compound
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Detection reagent (e.g., fluorescent probe or antibody for product quantification)
-
96-well microplate
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer. Also, prepare a vehicle control (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, NADPH regenerating system, and the various concentrations of this compound or vehicle control.
-
Add the human recombinant aromatase to each well and pre-incubate for a specified time (e.g., 15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the aromatase substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (e.g., by adding a stopping reagent or placing on ice).
-
Quantify the amount of product formed using a suitable detection method (e.g., fluorescence, luminescence, or ELISA).
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.
-
Visualizations
Signaling Pathway
Caption: Mechanism of this compound action on the aromatase pathway.
Experimental Workflow
Caption: Workflow for in vitro aromatase inhibition assay.
Troubleshooting Logic
Caption: A logical approach to troubleshooting inconsistent experimental results.
References
- 1. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 2. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. himedialabs.com [himedialabs.com]
- 5. Pre-clinical and clinical review of vorozole, a new third generation aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Vorozole, a specific non-steroidal aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Non steroidal aromatase inhibitors - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting (-)-Vorozole Resistance
This guide is designed for researchers, scientists, and drug development professionals investigating acquired resistance to (-)-vorozole, a non-steroidal aromatase inhibitor. It provides practical troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols.
Troubleshooting Guide
This section addresses common issues encountered during experiments with this compound and vorozole-resistant cancer cell lines.
Question 1: My estrogen receptor-positive (ER+) breast cancer cell line (e.g., MCF-7, T47D) is showing a reduced response to this compound. What could be the cause and how do I confirm it?
Answer: A reduced response, indicated by an increased IC50 value, typically points to the development of acquired resistance. This can occur through several mechanisms. The first step is to systematically confirm the resistance phenotype and then investigate the underlying cause.
Troubleshooting Workflow:
-
Confirm Resistance Phenotype:
-
Action: Perform a dose-response cell viability assay (e.g., MTT, CellTiter-Glo®) to compare the IC50 of this compound in your current cell line against the parental, sensitive cell line. Always use a cryopreserved low-passage stock of the parental line as a control.[1]
-
Expected Outcome: A significant rightward shift in the dose-response curve and a higher IC50 value confirm resistance.[2]
-
-
Investigate the Mechanism:
-
Hypothesis A: Aromatase levels have changed.
-
Hypothesis B: Estrogen Receptor (ERα) signaling is activated by ligand-independent mechanisms. This is the most common cause of resistance to aromatase inhibitors.[5][6]
-
Action: Use Western blot to assess the phosphorylation status of key upstream kinases such as EGFR, HER2, AKT, and MAPK (ERK1/2).[7]
-
Interpretation: Increased phosphorylation of these kinases in your resistant cells compared to the parental line suggests that growth factor signaling pathways are constitutively active, leading to ERα activation despite estrogen deprivation.[6]
-
-
Hypothesis C: Cells have bypassed the need for ER signaling.
-
Action: Assess the expression of ERα itself. Also, evaluate cell cycle proteins like Cyclin D1.[8]
-
Interpretation: A loss of ERα expression is possible, though most resistant cancers remain ER-positive.[5] Upregulation of Cyclin D1 independent of ER suggests the cell cycle is driven by other oncogenic pathways.[9]
-
-
Troubleshooting Logic Diagram:
Caption: Troubleshooting workflow for confirming and characterizing vorozole resistance.
Question 2: I am trying to generate a this compound resistant cell line, but the cells die off completely or fail to grow. How can I optimize this process?
Answer: Developing a stable drug-resistant cell line is a lengthy process (3-18 months) that requires patience and careful dose escalation.[10] Widespread cell death usually indicates the drug concentration is too high or was increased too quickly.
Optimization Strategies:
-
Start Low: Begin by treating parental cells with a low concentration of this compound, typically around the IC20-IC30, to minimize initial cell death and allow for adaptation.
-
Use a Dose-Escalation Approach: Maintain the cells at a given concentration until their growth rate recovers. Once they are proliferating steadily, increase the drug concentration by a small factor (e.g., 1.5 to 2.0-fold).[2] If significant cell death occurs, reduce the fold-increase.[2]
-
Pulsed vs. Continuous Exposure: Consider a "pulsed" treatment strategy where cells are exposed to the drug for a few days, followed by a recovery period in drug-free media.[10] This can be less harsh than continuous exposure and mimics clinical dosing.
-
Cryopreserve at Each Stage: It is critical to freeze vials of cells at each successful dose escalation step.[2] This provides a backup if a subsequent step fails and allows you to return to an intermediate stage.
-
Patience is Key: It can take many months for cells to acquire a robustly resistant phenotype.[1] Do not be discouraged by slow initial progress.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A: this compound is a potent and selective non-steroidal aromatase inhibitor.[11] It acts by competitively and reversibly binding to the heme group of the aromatase (cytochrome P450 19A1) enzyme.[12] This blocks the conversion of androgens (like androstenedione and testosterone) into estrogens (estrone and estradiol), thereby depriving ER+ breast cancer cells of their primary growth stimulus.[5]
Q2: What are the most common molecular pathways implicated in acquired resistance to this compound and other aromatase inhibitors?
A: The most well-documented mechanisms involve the activation of alternative signaling pathways that can either activate the estrogen receptor in an estrogen-independent manner or completely bypass the need for ER signaling for cell proliferation and survival.[5][6] Key pathways include:
-
HER2/EGFR Signaling: Overexpression or activation of human epidermal growth factor receptors (HER2, EGFR) leads to downstream activation of the MAPK and PI3K/AKT pathways.[3][6]
-
PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth and survival. Its activation can lead to phosphorylation of ERα and promote proliferation even when estrogen is absent.[9][13]
-
MAPK (ERK) Pathway: This pathway, often activated by growth factor receptors, can also phosphorylate and activate ERα independently of its ligand.[3][7]
Signaling Pathway in Aromatase Inhibitor Resistance:
Caption: Bypass pathways leading to vorozole resistance.
Q3: How can I overcome this compound resistance in my cell culture model?
A: Based on the likely resistance mechanisms, several strategies can be tested:
-
mTOR Inhibition: Treat resistant cells with an mTOR inhibitor like everolimus in combination with vorozole. Clinical trials have shown this combination can restore efficacy.[3][7][8]
-
PI3K/AKT Inhibition: Use specific inhibitors of PI3K or AKT. This is a promising strategy, especially in cells with activating mutations in the PI3K pathway.[13]
-
HER2/EGFR Inhibition: If you observe hyperactivation of HER2 or EGFR, combination therapy with inhibitors like trastuzumab (for HER2) or gefitinib (for EGFR) may re-sensitize cells to vorozole.[4][6]
-
CDK4/6 Inhibition: Since the cell cycle is often dysregulated downstream, combining vorozole with a CDK4/6 inhibitor (e.g., palbociclib) can be effective.[8]
Data Presentation
Table 1: Representative IC50 Values for Aromatase Inhibitors in Sensitive vs. Resistant Breast Cancer Cell Lines.
| Cell Line Model | Aromatase Inhibitor | IC50 (Parental/Sensitive) | IC50 (Resistant) | Fold Resistance | Reference |
| MCF-7 | Letrozole | ~10-50 nM | >10 µM | >200-fold | [14] |
| T47D | Doxorubicin | 8.1 µM | Not Applicable | Not Applicable | [15] |
| MCF-7 | Doxorubicin | 2.5 µM | Not Applicable | Not Applicable | [16] |
| Placental Microsomes | This compound | 1.38 nM | Not Applicable | Not Applicable | [11] |
*Note: Doxorubicin data is provided for general context on drug sensitivity ranges in common cell lines; it is not an aromatase inhibitor. Data for vorozole-specific resistant cell lines is limited in publicly available literature, but the principles and expected fold-changes are analogous to those observed for letrozole.
Experimental Protocols
Protocol 1: Generation of a this compound Resistant Cell Line
This protocol provides a general framework for developing a resistant cell line using a continuous, dose-escalation method.[2]
Materials:
-
Parental ER+ breast cancer cell line (e.g., MCF-7/S0.5, a subline adapted for growth in androgen-supplemented medium).[14]
-
Appropriate cell culture medium and supplements (e.g., phenol red-free medium, charcoal-stripped serum, androgen source like androstenedione).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Standard cell culture equipment (incubator, biosafety cabinet, flasks, plates).
Methodology:
-
Establish Baseline: Culture the parental cell line under standard conditions. Perform a cell viability assay to determine the initial IC50 of this compound.
-
Initiate Treatment: Seed parental cells and begin continuous treatment with this compound at a concentration equal to the IC20 or IC30.
-
Monitor and Culture: Monitor the cells closely. Initially, a significant portion of cells may die. Replace the medium with fresh, drug-containing medium every 2-3 days. Passage the cells when they reach 70-80% confluence.
-
Dose Escalation: Once the cells have adapted and are proliferating at a stable rate (this may take several weeks to months), increase the this compound concentration by a factor of 1.5x to 2.0x.
-
Repeat and Cryopreserve: Repeat Step 4, gradually increasing the drug concentration over time. Crucially, create a cryopreserved stock of cells at each successful dose increment.
-
Characterize Resistance: Periodically (e.g., every 2-3 months), perform a cell viability assay to determine the current IC50. A stable, significant increase in IC50 (e.g., >10-fold) indicates the establishment of a resistant line.
-
Finalize and Bank: Once the desired level of resistance is achieved and stable for several passages, expand the cell line and create a master cell bank for future experiments.
Protocol 2: Western Blot for Key Resistance Markers
Methodology:
-
Cell Lysis: Grow parental and resistant cells to ~80% confluence. Wash with ice-cold PBS and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on a 4-20% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting proteins of interest (e.g., p-AKT (Ser473), total AKT, p-MAPK (ERK1/2), total MAPK, ERα, Aromatase, HER2) and a loading control (e.g., β-actin, GAPDH).
-
Secondary Antibody Incubation: Wash the membrane thoroughly with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize the levels of target proteins to the loading control and compare the expression/phosphorylation between resistant and parental cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adaptive changes result in activation of alternate signaling pathways and acquisition of resistance to aromatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adaptive changes results in activation of alternate signaling pathways and resistance to aromatase inhibitor resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Understanding the mechanisms of aromatase inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. erc.bioscientifica.com [erc.bioscientifica.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Mechanisms of resistance in estrogen receptor positive breast cancer: overcoming resistance to tamoxifen/aromatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Overcoming Endocrine Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro development of chemotherapy and targeted therapy drug-resistant cancer cell lines: a practical guide with case studies : Middlesex University Research Repository [repository.mdx.ac.uk]
- 11. Pre-clinical and clinical review of vorozole, a new third generation aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Aromatase inhibitors--mechanisms for non-steroidal inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. New cell culture model for aromatase inhibitor-resistant breast cancer shows sensitivity to fulvestrant treatment and cross-resistance between letrozole and exemestane - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Aromatase Inhibitors as a Promising Direction for the Search for New Anticancer Drugs [mdpi.com]
- 16. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
Technical Support Center: (-)-Vorozole Stability and Storage
This technical support center provides guidance on the stability testing and storage of (-)-Vorozole for researchers, scientists, and drug development professionals. The information is presented in a question-and-answer format to address common issues encountered during experimentation.
Disclaimer: Publicly available stability data for this compound is limited. Therefore, the detailed experimental protocols and degradation pathways described below are based on established methodologies for structurally similar triazole-based aromatase inhibitors, such as Letrozole, and related triazole compounds like Voriconazole. These should be considered as a starting point for developing and validating specific protocols for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored under the following conditions:
-
Solid (Powder): Store at -20°C in a tightly sealed container.
-
In Solution: Prepare solutions fresh. If short-term storage is necessary, store at -80°C.
It is crucial to protect this compound from direct sunlight and sources of ignition. The storage area should be cool and well-ventilated.
Q2: What are the known incompatibilities for this compound?
A2: Avoid contact with strong acids, strong alkalis, and strong oxidizing or reducing agents, as these can promote degradation.
Q3: How can I assess the stability of my this compound sample?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to assess the purity and degradation of this compound. This involves subjecting the compound to forced degradation (stress testing) to identify potential degradation products and validate that the analytical method can separate these from the intact drug.
Q4: What are the typical forced degradation conditions for a compound like this compound?
A4: Based on studies of similar compounds, the following stress conditions are recommended to induce degradation and test the specificity of your analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1]
-
Acid Hydrolysis: 0.1 M Hydrochloric Acid (HCl) at 60°C.
-
Base Hydrolysis: 0.1 M Sodium Hydroxide (NaOH) at 60°C.
-
Oxidative Degradation: 3-30% Hydrogen Peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Dry heat at 80°C.
-
Photolytic Degradation: Exposure to UV light (e.g., 254 nm) and visible light.
Data Presentation: Stability of Structurally Similar Aromatase Inhibitors
The following tables summarize typical degradation observed for Letrozole, a structurally analogous non-steroidal aromatase inhibitor, under forced degradation conditions. This data can serve as a reference for what might be expected with this compound.
Table 1: Summary of Forced Degradation Studies on Letrozole
| Stress Condition | Reagent/Parameter | Duration | Temperature | Degradation (%) |
| Acid Hydrolysis | 0.1 M HCl | 8 hours | 80°C | ~5% |
| Base Hydrolysis | 0.1 M NaOH | 4 hours | 80°C | ~15% |
| Oxidative | 30% H₂O₂ | 24 hours | Room Temp | ~10% |
| Thermal | Dry Heat | 48 hours | 105°C | ~3% |
| Photolytic | UV Light (254 nm) | 24 hours | Room Temp | ~2% |
Data extrapolated from published studies on Letrozole for illustrative purposes.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development (Based on Voriconazole)
This protocol outlines the development of a reversed-phase HPLC (RP-HPLC) method for separating this compound from its potential degradation products.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of this compound (e.g., 256 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Specificity is confirmed by analyzing samples from forced degradation studies to ensure separation of the main peak from any degradation products.
Protocol 2: Forced Degradation (Stress Testing) Procedure
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for up to 24 hours. Withdraw samples at various time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to the target concentration.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for up to 8 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for up to 24 hours. Withdraw samples and dilute.
-
Thermal Degradation: Store the solid this compound in a hot air oven at 80°C for 48 hours. Dissolve the stressed solid in the solvent and dilute.
-
Photolytic Degradation: Expose the solid this compound to UV light (e.g., in a photostability chamber) for 24 hours. Dissolve and dilute.
-
Analysis: Analyze all stressed samples by the validated stability-indicating HPLC method.
Troubleshooting Guide
Issue: Peak Tailing in HPLC Chromatogram
-
Possible Cause:
-
Interaction of the basic triazole moiety with acidic silanol groups on the HPLC column.
-
Column degradation.
-
Inappropriate mobile phase pH.
-
-
Solution:
-
Use a base-deactivated column.
-
Add a competing base (e.g., triethylamine) to the mobile phase in small concentrations (0.1-0.5%).
-
Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound.
-
Replace the column if it is old or has been used with harsh conditions.
-
Issue: Ghost Peaks in the Chromatogram
-
Possible Cause:
-
Contamination in the mobile phase or injector.
-
Carryover from a previous injection.
-
-
Solution:
-
Use fresh, high-purity solvents for the mobile phase.
-
Implement a robust needle wash protocol in the autosampler method.
-
Inject a blank (mobile phase) to confirm the source of the ghost peak.
-
Issue: Irreproducible Retention Times
-
Possible Cause:
-
Fluctuations in mobile phase composition.
-
Inadequate column equilibration.
-
Leaks in the HPLC system.
-
Temperature fluctuations.
-
-
Solution:
-
Ensure accurate and consistent preparation of the mobile phase. Use a mobile phase degasser.
-
Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence.
-
Check for leaks at all fittings.
-
Use a column oven to maintain a constant temperature.
-
Visualizations
Caption: Experimental workflow for forced degradation testing of this compound.
References
Navigating Experimental Challenges with (-)-Vorozole: A Technical Support Center
Welcome to the technical support center for (-)-Vorozole, a potent and selective non-steroidal aromatase inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming experimental variability and to offer clear protocols for the effective use of this compound in your research.
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound, helping you to identify and resolve potential sources of variability.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or weaker-than-expected aromatase inhibition | 1. This compound degradation: Improper storage or handling of stock solutions. Multiple freeze-thaw cycles can degrade the compound.[1][2] 2. Suboptimal assay conditions: Incorrect buffer pH, temperature, or incubation time. 3. Cell-based assay variability: Inconsistent cell seeding density, passage number, or cell health.[3][4] 4. Serum protein interference: Components in fetal bovine serum (FBS) may bind to this compound, reducing its effective concentration.[5][6][7] | 1. Stock solution management: Prepare fresh stock solutions regularly. Aliquot stock solutions to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[8] 2. Assay optimization: Ensure all assay parameters are optimized and consistent across experiments. 3. Standardize cell culture practices: Maintain a consistent cell culture workflow, including seeding density and passage number. Regularly check for mycoplasma contamination. 4. Serum concentration: Consider reducing the serum concentration during the treatment period or using serum-free media if compatible with your cell line. Include appropriate vehicle controls with the same serum concentration. |
| Precipitation of this compound in aqueous solutions | 1. Low aqueous solubility: this compound is sparingly soluble in aqueous buffers like PBS. Direct dilution of a high-concentration DMSO stock into an aqueous buffer can cause precipitation.[9] 2. Solvent concentration: The final concentration of DMSO in the working solution may be too low to maintain solubility. | 1. Two-step dilution: First, make intermediate dilutions of your DMSO stock solution in DMSO. Then, add the final diluted DMSO solution to your aqueous buffer or cell culture medium with vigorous mixing.[9] 2. Optimize final DMSO concentration: For cell-based assays, ensure the final DMSO concentration is kept low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.[8] However, ensure it is sufficient to maintain solubility. Always include a vehicle control with the same final DMSO concentration. |
| High background or off-target effects | 1. High concentration of this compound: At concentrations significantly higher than the IC50, the risk of off-target effects increases. While this compound is highly selective, very high concentrations might interact with other cytochrome P450 enzymes.[10][11] 2. Contaminated reagents: Impurities in solvents or media can interfere with the assay. | 1. Dose-response curve: Perform a dose-response experiment to determine the optimal concentration range for your specific cell line or assay. Use the lowest effective concentration to minimize potential off-target effects. 2. Use high-purity reagents: Ensure all solvents, buffers, and media are of high quality and filtered if necessary. |
| Variability between experimental replicates | 1. Pipetting errors: Inaccurate or inconsistent pipetting, especially of small volumes. 2. Edge effects in microplates: Evaporation from wells on the edge of the plate can concentrate reagents and affect cell growth. 3. Incomplete dissolution: The compound may not be fully dissolved in the stock or working solutions. | 1. Calibrate pipettes regularly: Use properly calibrated pipettes and appropriate pipetting techniques. 2. Mitigate edge effects: Avoid using the outer wells of the microplate for experimental samples. Fill them with sterile water or media to create a humidity barrier. 3. Ensure complete dissolution: Vortex stock and working solutions thoroughly before use. Visually inspect for any precipitate. |
Frequently Asked Questions (FAQs)
Here are answers to some frequently asked questions about working with this compound.
1. What is the mechanism of action of this compound? this compound is a potent and selective, non-steroidal aromatase inhibitor.[10][11] It competitively and reversibly binds to the heme group of the cytochrome P450 unit of the aromatase enzyme, thereby blocking the conversion of androgens to estrogens.
2. How should I prepare and store this compound stock solutions? It is recommended to prepare a concentrated stock solution of this compound in a high-purity organic solvent such as DMSO. For long-term storage, aliquot the stock solution into smaller volumes to avoid multiple freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the stock solution in your experimental buffer or cell culture medium. To avoid precipitation, it is best to perform serial dilutions in DMSO first before adding to an aqueous solution.[9]
3. What is the typical IC50 value for this compound? The IC50 value of this compound can vary depending on the experimental system. Reported values are in the low nanomolar range. For example, the IC50 against human placental aromatase is approximately 1.38 nM, and in cultured rat ovarian granulosa cells, it is around 0.44 nM.[11]
4. Is this compound selective for aromatase? Yes, this compound is a highly selective inhibitor of aromatase. Studies have shown that it does not significantly affect other cytochrome P450-dependent reactions at concentrations up to 500-fold higher than its aromatase inhibiting concentration.[11] At concentrations up to 10 µM, it does not show agonistic or antagonistic effects on steroid receptors.[10][11]
5. How can I assess the effect of this compound in my experiments? The effect of this compound can be measured through various assays. An in vitro aromatase inhibition assay can directly measure the inhibition of the enzyme. In cell-based experiments, you can assess the downstream effects of estrogen deprivation, such as decreased cell proliferation or induction of apoptosis, using cell viability assays.
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound in different experimental systems.
| System | IC50 Value | Reference |
| Human Placental Aromatase | 1.38 nM | [11] |
| Cultured Rat Ovarian Granulosa Cells | 0.44 nM | [11] |
| FSH-stimulated Rat Granulosa Cells | 1.4 ± 0.5 nM | [10] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required mass: Based on the molecular weight of this compound (324.77 g/mol ), calculate the mass needed to prepare the desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM solution, you would need 3.2477 mg of this compound.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the tube.
-
Ensure complete dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid dissolution.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
In Vitro Aromatase Inhibition Assay (Cell-Based)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Aromatase-expressing cells (e.g., MCF-7aro, SK-BR-3)
-
Cell culture medium (with and without phenol red)
-
Fetal Bovine Serum (FBS)
-
Testosterone (substrate)
-
This compound
-
Tritiated water release assay kit or an ELISA kit for estradiol measurement
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the aromatase-expressing cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare Treatment Solutions: Prepare serial dilutions of this compound in a phenol red-free cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO).
-
Treatment: Remove the growth medium from the cells and replace it with the treatment solutions containing different concentrations of this compound or the vehicle control.
-
Add Substrate: Add testosterone to each well at a final concentration appropriate for your assay (e.g., a concentration close to the Km for aromatase).
-
Incubation: Incubate the plate for a predetermined period (e.g., 2-4 hours) at 37°C in a humidified incubator.
-
Measure Aromatase Activity:
-
Tritiated Water Release Assay: If using a tritiated substrate (e.g., [1β-³H]-androst-4-ene-3,17-dione), follow the kit manufacturer's instructions to measure the amount of ³H₂O released.
-
Estradiol ELISA: Collect the cell culture supernatant and measure the concentration of estradiol produced using a commercially available ELISA kit.
-
-
Data Analysis: Calculate the percentage of aromatase inhibition for each concentration of this compound compared to the vehicle control. Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value.
Cell Viability Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on cell viability.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an optimal density and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of this compound (and a vehicle control) and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: After the treatment period, add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize Formazan Crystals: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
Visualizations
Caption: Estrogen biosynthesis pathway and the inhibitory action of this compound.
Caption: Workflow for an in vitro aromatase inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New cell culture model for aromatase inhibitor-resistant breast cancer shows sensitivity to fulvestrant treatment and cross-resistance between letrozole and exemestane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of fetal bovine serum on erythropoietin receptor expression and viability of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of Fetal Bovine Serum Concentration on Lysophosphatidylcholine-mediated Proliferation and Apoptosis of Human Aortic Smooth Muscle Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 10. Pharmacology of vorozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pre-clinical and clinical review of vorozole, a new third generation aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of (-)-Vorozole and Letrozole in Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two potent, third-generation non-steroidal aromatase inhibitors, (-)-Vorozole and Letrozole, focusing on their efficacy and mechanisms in breast cancer cells. The information presented is supported by experimental data to aid in research and drug development decisions.
Introduction and Mechanism of Action
Both this compound (the active S-isomer of Vorozole) and Letrozole are highly selective inhibitors of aromatase (cytochrome P450 19A1), the enzyme responsible for the final step in estrogen biosynthesis. In estrogen receptor-positive (ER+) breast cancers, the growth of tumor cells is dependent on estrogen. By blocking aromatase, these inhibitors reduce the systemic and intratumoral levels of estrogen, thereby depriving cancer cells of essential growth signals and leading to a reduction in tumor growth. Both drugs are triazole derivatives that act as competitive, reversible inhibitors by binding to the heme group of the aromatase enzyme.
The core mechanism involves the inhibition of the conversion of androgens (androstenedione and testosterone) into estrogens (estrone and estradiol). This suppression of estrogen production is a critical therapeutic strategy for hormone-dependent breast cancer in postmenopausal women.
Comparative Efficacy Data
Quantitative data from in vitro studies are summarized below to compare the biochemical potency and cellular effects of this compound and Letrozole.
Aromatase Inhibition
A direct comparative study using fluorometric high-throughput screening assays determined the inhibitory constants (IC50 and Ki) for both compounds against human CYP19A1 (aromatase) under identical experimental conditions.[1]
| Parameter | This compound | Letrozole | Source (Assay Conditions) |
| IC50 | 4.17 nM | 7.27 nM | [1] (Human CYP19A1, fluorometric assay) |
| Ki | 0.9 nM | 1.6 nM | [1] (Human CYP19A1, fluorometric assay) |
| IC50 | 1.38 nM | Not Reported | [2] (Human placental aromatase) |
| IC50 | 0.44 nM | Not Reported | [2] (Cultured rat ovarian granulosa cells) |
IC50: Half-maximal inhibitory concentration. Ki: Inhibition constant.
These data indicate that this compound is a slightly more potent inhibitor of the aromatase enzyme in a cell-free system, with lower IC50 and Ki values compared to Letrozole.[1]
Inhibition of Breast Cancer Cell Proliferation
Data on the antiproliferative effects of these inhibitors are derived from different studies, employing various estrogen-dependent breast cancer cell lines. This makes a direct comparison challenging, and the results should be interpreted with consideration of the different experimental setups.
| Cell Line | Compound | IC50 (Proliferation Inhibition) | Source (Assay Conditions) |
| MCF-7aro | Letrozole | 50 - 100 nM | (Monolayer culture, testosterone-stimulated) |
| T-47Daro | Letrozole | ~15 - 25 nM | (Spheroid culture, testosterone-stimulated) |
| MCF-7 | Letrozole | Not Reported (Significant suppression at 10 nM) | (Endogenous aromatase-induced proliferation) |
MCF-7aro and T-47Daro are cell lines engineered to overexpress aromatase.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below is a representative protocol for a key assay used to evaluate aromatase inhibitors.
Aromatase Activity Assay (Tritiated Water Release Method)
This is a standard and widely used method to quantify aromatase activity in cell cultures or tissue homogenates.
Methodology Details:
-
Cell Seeding and Growth: Breast cancer cells (e.g., MCF-7 or T-47D) are seeded in culture flasks or plates and allowed to adhere and grow for 24-48 hours.
-
Inhibitor Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test inhibitors (e.g., this compound or Letrozole). Cells are typically pre-incubated with the inhibitors for a period (e.g., 24 hours) to allow for cellular uptake and target engagement.
-
Aromatase Reaction: The tritiated substrate, [1β-³H]-androstenedione, is added to the culture medium. During the aromatization of this substrate to estrone, the ³H atom at the 1β position is released as tritiated water (³H₂O).
-
Reaction Termination and Extraction: After a defined incubation period (e.g., 2-6 hours), the reaction is stopped. The medium is collected, and an organic solvent (e.g., chloroform) is used to extract the unmetabolized steroid substrate and its steroid metabolites, leaving the ³H₂O in the aqueous phase.
-
Separation: The aqueous and organic phases are separated by centrifugation. A sample of the aqueous phase is then treated with dextran-coated charcoal to adsorb and remove any remaining traces of tritiated steroids.
-
Quantification: Following another centrifugation step, the radioactivity in the supernatant (containing only ³H₂O) is measured using a liquid scintillation counter.
-
Data Analysis: The amount of ³H₂O produced is directly proportional to the aromatase activity. The percentage of inhibition at each drug concentration is calculated relative to a vehicle-treated control, and this data is used to determine the IC50 value.
Conclusion
Both this compound and Letrozole are highly potent, third-generation non-steroidal aromatase inhibitors.
-
Biochemical Potency: Based on direct comparative data, this compound demonstrates slightly greater potency in inhibiting the human aromatase enzyme in a cell-free system, with Ki values of 0.9 nM compared to 1.6 nM for Letrozole.[1]
-
Selectivity: Both drugs are known to be highly selective for aromatase over other cytochrome P450 enzymes, which contributes to their favorable safety profiles.[2]
For researchers, the choice between these two inhibitors may depend on the specific experimental context. The slightly higher in vitro potency of this compound may be advantageous in certain screening or mechanistic studies. However, Letrozole is a well-established and widely used clinical agent, providing a robust benchmark for comparison. This guide highlights the need for further direct comparative studies evaluating the cellular effects, including proliferation and apoptosis, of these two compounds under identical conditions to fully elucidate any potential therapeutic differences.
References
- 1. Determining the IC50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s, to Help Determine the Binding Site of Vorozole in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pre-clinical and clinical review of vorozole, a new third generation aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of third-generation aromatase inhibitors
A comprehensive head-to-head comparison of third-generation aromatase inhibitors is crucial for researchers, scientists, and drug development professionals. This guide provides an objective analysis of anastrozole, letrozole, and exemestane, supported by experimental data, to delineate their pharmacological distinctions and clinical implications.
Introduction to Third-Generation Aromatase Inhibitors
Third-generation aromatase inhibitors (AIs) are a cornerstone in the treatment of hormone receptor-positive (HR+) breast cancer in postmenopausal women.[1][2] These agents have demonstrated superior efficacy and better toxicity profiles compared to older generations of AIs and the selective estrogen-receptor modulator, tamoxifen.[2] The three prominent third-generation AIs—anastrozole, letrozole, and exemestane—effectively suppress estrogen synthesis in peripheral tissues, thereby depriving hormone-sensitive tumors of their primary growth stimulus.[2][3] While all three are highly potent, they exhibit key differences in their structure, mechanism of action, and clinical profiles.[4][5]
Anastrozole and letrozole are non-steroidal, reversible inhibitors that competitively bind to the aromatase enzyme.[2][6][7] In contrast, exemestane is a steroidal, irreversible inhibitor that acts as a "suicide inhibitor," permanently binding to and inactivating the aromatase enzyme.[2][6] These fundamental differences influence their pharmacological properties and may have clinical significance.
Mechanism of Action and Signaling Pathway
Aromatase inhibitors function by blocking the aromatase enzyme (CYP19A1), which is responsible for the final step in estrogen biosynthesis—the conversion of androgens (like androstenedione and testosterone) into estrogens (estrone and estradiol).[3][8] In postmenopausal women, the primary source of estrogen is the peripheral conversion of adrenal androgens in tissues such as fat, muscle, and breast tissue itself.[3] By inhibiting aromatase, these drugs can reduce systemic estrogen levels by as much as 98%.[6]
The resulting estrogen deprivation induces cell cycle arrest and apoptosis in estrogen-dependent breast cancer cells. Studies have shown that AIs can induce growth suppression by blocking the G0-G1 phase of the cell cycle.[9] This is associated with the up-regulation of tumor suppressor proteins like p53 and p21 and the down-regulation of cell cycle promoters like cyclin D1.[9] The apoptotic pathway activated by AIs involves a decrease in the anti-apoptotic protein Bcl-2, an increase in the pro-apoptotic protein Bax, and the activation of caspases, particularly caspase-7 and -9.[9][10]
Comparative Efficacy and Potency
While direct head-to-head trials are limited, cross-trial comparisons and some direct studies provide insights into the relative efficacy and potency of the three agents. Preclinical studies suggest that letrozole is the most potent inhibitor of aromatase, resulting in greater suppression of estrogen levels compared to other AIs.[11][12]
| Parameter | Anastrozole | Letrozole | Exemestane |
| Drug Class | Non-steroidal, Triazole derivative[7] | Non-steroidal, Triazole derivative[7] | Steroidal, Androstenedione analogue[2] |
| Mechanism | Reversible, competitive inhibitor[2] | Reversible, competitive inhibitor[2] | Irreversible, "suicide" inactivator[2] |
| Estrogen Suppression (Estrone Sulfate) | 93.5%[4] | 98%[4] | >90% |
| Aromatase Inhibition | 97.3%[4] | >99.1%[4] | Not directly compared in the same study |
A direct, intrapatient crossover study revealed that letrozole (2.5 mg daily) resulted in more potent aromatase inhibition compared to anastrozole (1.0 mg daily).[7] This study found significantly higher suppression of the aromatase enzyme with letrozole (>99.1%) compared with anastrozole (97.3%).[4] Estrogen levels were also significantly lower during treatment with letrozole.[4]
In the clinical setting, all three AIs have demonstrated superiority over tamoxifen in various adjuvant treatment strategies.[2][11] The randomized phase III Femara Versus Anastrozole Clinical Evaluation (FACE) trial, a head-to-head comparison in postmenopausal patients with node-positive early breast cancer, found no statistically significant difference in disease-free survival between letrozole and anastrozole after a median follow-up of 65 months.[13]
Comparative Safety and Tolerability
The adverse event profiles of the three AIs are broadly similar, with most side effects stemming from estrogen deprivation.[7] However, analysis of real-world data from the FDA Adverse Event Reporting System (FAERS) reveals some differences.
| Adverse Event (AE) | Anastrozole | Letrozole | Exemestane |
| Most Frequent AE | Arthralgia[14] | Neutropenia, Arthralgia[14] | Arthralgia[14] |
| Strongest AE Signal (ROR) | Trigger Finger (72.25)[14] | Trigger Finger | Trigger Finger (26.71)[14] |
| Musculoskeletal Events | High incidence of arthralgia, bone pain, joint stiffness[14] | High incidence of arthralgia, bone pain, joint stiffness[14] | High incidence of arthralgia, bone pain, joint stiffness[14] |
| Thromboembolic Events | Lower rates compared to tamoxifen[6] | Lower rates compared to tamoxifen | Lower rates compared to tamoxifen |
| Other Notable AEs | Vulvovaginal dryness, Hot flushes[14] | Rare but serious AEs in hematologic, respiratory, and hepatic systems[1][14] | Bone pain, Hot flushes[14] |
ROR: Reporting Odds Ratio, a measure of disproportionality in safety signal analysis.
The FAERS database analysis, covering nearly two decades, showed that arthralgia was the most commonly reported AE for anastrozole and exemestane, while neutropenia was most frequent for letrozole.[14] All three drugs showed a strong signal for trigger finger.[14] Letrozole was also associated with a number of other rare but serious adverse events not typically listed in the drug's official instructions.[1][14] The safety profiles of letrozole and anastrozole in the FACE trial were found to be comparable.[13]
Experimental Protocols
The evaluation of aromatase inhibitors relies on standardized in vitro and in vivo assays to determine their potency, selectivity, and mechanism of action.
In Vitro Aromatase Inhibition Assay
Objective: To determine the concentration of an inhibitor required to reduce aromatase activity by 50% (IC50).
Methodology:
-
Source of Enzyme: Aromatase is typically sourced from human placental microsomes or from recombinant human aromatase expressed in cell lines.[15][16]
-
Substrate: A fluorogenic substrate, such as 7-methoxy-4-trifluoromethyl coumarin (MFC), is used. Aromatase converts MFC into a highly fluorescent metabolite (HFC).[17] Alternatively, a tritiated androgen substrate like [1β-³H]-androstenedione is used, and the activity is measured by the amount of ³H₂O released.
-
Procedure:
-
The aromatase enzyme is incubated with the substrate and a range of concentrations of the test inhibitor (e.g., letrozole, anastrozole, exemestane).[18]
-
A positive control (a known inhibitor like ketoconazole) and a solvent control (no inhibitor) are included.[17][18]
-
The reaction is initiated by adding a cofactor, such as an NADPH-generating system.[19]
-
After incubation at 37°C, the reaction is stopped.
-
-
Data Analysis:
-
The fluorescence of the HFC product is measured using a microplate reader (e.g., Ex/Em = 488/527 nm).[18]
-
The percent inhibition for each inhibitor concentration is calculated relative to the solvent control.
-
IC50 values are determined by fitting the dose-response data to a four-parameter logistic curve.[18]
-
Clinical Trial Protocol (Adjuvant Setting Example)
Objective: To compare the efficacy and safety of an AI versus a standard therapy (e.g., tamoxifen or another AI) in postmenopausal women with HR+ early breast cancer.
Methodology (Based on FACE Trial Design):
-
Study Design: A randomized, multicenter, open-label, phase III trial.[13]
-
Patient Population: Postmenopausal women with hormone receptor-positive, node-positive early breast cancer.
-
Randomization: Patients are randomly assigned to receive either Drug A (e.g., letrozole 2.5 mg/day) or Drug B (e.g., anastrozole 1.0 mg/day) for 5 years.
-
Endpoints:
-
Primary Endpoint: Disease-Free Survival (DFS), defined as the time from randomization to the first occurrence of invasive recurrence, new primary contralateral breast cancer, or death from any cause.[13]
-
Secondary Endpoints: Overall Survival (OS), safety and tolerability, time to distant recurrence.
-
-
Assessments:
-
Tumor assessments are performed at baseline and then periodically (e.g., every 6 months for the first 5 years, then annually).
-
Adverse events are monitored and graded throughout the study according to standard criteria (e.g., CTCAE).
-
-
Statistical Analysis:
-
The primary analysis of DFS is typically performed using a log-rank test, stratified by prognostic factors.
-
Hazard ratios (HR) and 95% confidence intervals (CI) are calculated to compare the treatment arms.[13]
-
Conclusion
The third-generation aromatase inhibitors—anastrozole, letrozole, and exemestane—are highly effective therapies for HR+ breast cancer in postmenopausal women. They are all potent suppressors of estrogen synthesis, but differ in their chemical structure and mechanism of inhibition. Letrozole appears to be the most potent inhibitor in preclinical and endocrine studies, though a large head-to-head clinical trial (FACE) did not show a significant difference in disease-free survival compared to anastrozole.[13] Their safety profiles are largely similar and dominated by symptoms of estrogen withdrawal, although subtle differences in the frequency and type of adverse events have been reported in large-scale analyses.[14] The choice between these agents may be influenced by individual patient characteristics, tolerability, and the specific clinical context.
References
- 1. Adverse Event Profiles of the Third-Generation Aromatase Inhibitors: Analysis of Spontaneous Reports Submitted to FAERS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uspharmacist.com [uspharmacist.com]
- 3. ClinPGx [clinpgx.org]
- 4. Clinical Differences among the Aromatase Inhibitors1 | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 5. Clinical differences among the aromatase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Expanding Use of Third-Generation Aromatase Inhibitors: What the General Internist Needs to Know - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Differences between the non-steroidal aromatase inhibitors anastrozole and letrozole – of clinical importance? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Signaling pathways of apoptosis activated by aromatase inhibitors and antiestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Signaling Pathways of Apoptosis Activated by Aromatase Inhibitors and Antiestrogens | Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 11. Scholars@Duke publication: Third-generation aromatase inhibitors: Differences between the agents and their role in reducing the risk of distant metastasis and improving survival [scholars.duke.edu]
- 12. Are all aromatase inhibitors alike? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. Adverse Event Profiles of the Third-Generation Aromatase Inhibitors: Analysis of Spontaneous Reports Submitted to FAERS [mdpi.com]
- 15. epa.gov [epa.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. scholarspace.manoa.hawaii.edu [scholarspace.manoa.hawaii.edu]
- 18. Aromatase (CYP19A) Inhibitor Screening Kit (Fluorometric) | Abcam [abcam.com]
- 19. NEW EXPERIMENTAL MODELS FOR AROMATASE INHIBITOR RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of (-)-Vorozole for Aromatase: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(-)-Vorozole (the active (+)-(S)-isomer of Vorozole) is a potent, third-generation non-steroidal aromatase inhibitor.[1] Aromatase (CYP19A1) is a cytochrome P450 enzyme responsible for the final step in estrogen biosynthesis—the conversion of androgens to estrogens.[2] Inhibiting this enzyme is a cornerstone therapeutic strategy for hormone-receptor-positive breast cancer in postmenopausal women. The clinical success of an aromatase inhibitor is critically dependent not only on its potency but also on its specificity. A lack of specificity can lead to off-target effects through the inhibition of other cytochrome P450 enzymes involved in vital metabolic and steroidogenic pathways, potentially causing undesirable side effects.
This guide provides a comparative analysis of this compound's specificity, supported by experimental data and detailed protocols for validation.
Data Presentation: Comparative Inhibitory Activity
The specificity of an aromatase inhibitor is determined by comparing its inhibitory potency against aromatase (CYP19A1) with its activity against other key human cytochrome P450 enzymes. The following table summarizes the half-maximal inhibitory concentrations (IC50) for this compound and a comparator third-generation inhibitor, Letrozole, against aromatase and other major hepatic CYP isoforms.
Lower IC50 values indicate higher potency. A high ratio of IC50 (Other CYP) / IC50 (Aromatase) signifies high specificity for aromatase.
| Target Enzyme | This compound IC50 | Letrozole IC50 | Specificity Fold-Difference (Vorozole) |
| Aromatase (CYP19A1) | 4.17 nM [3] | 7.27 nM [3] | - |
| CYP1A1 | 469 nM[4] | 69,800 nM[4] | ~112x |
| CYP1A2 | 321,000 nM[3] | 332,000 nM[3] | ~77,000x |
| CYP2A6 | 24,400 nM[4] | 106,000 nM[4] | ~5,850x |
| CYP3A4 | 98,100 nM[4] | >1,000,000 nM[4] | ~23,500x |
Data compiled from fluorometric high-throughput screening assays.[3][4]
Studies have shown that this compound possesses a high in vitro selectivity margin, being over 10,000-fold for aromatase inhibition compared to other P450-dependent reactions.[5] Furthermore, at concentrations up to 10 µM, Vorozole shows no significant inhibition of steroid biosynthesis in isolated rat testicular and adrenal cells and does not interfere with steroid binding to estrogen, progestin, androgen, or glucocorticoid receptors.[6]
Visualizing Aromatase Inhibition and Experimental Workflow
To clarify the mechanism of action and the process of validation, the following diagrams illustrate the aromatase signaling pathway and a typical experimental workflow for assessing inhibitor specificity.
Experimental Protocols
Validating the specificity of an aromatase inhibitor requires robust and reproducible assays. The following is a detailed protocol for a commonly used in vitro method.
Key Experiment: In Vitro Aromatase Inhibition Assay Using Human Placental Microsomes
This assay measures the ability of a test compound, such as this compound, to inhibit the catalytic activity of aromatase sourced from human placental microsomes. The activity is quantified by measuring the amount of tritiated water (³H₂O) released from a radiolabeled androgen substrate, [1β-³H]-androstenedione.
1. Materials and Reagents:
-
Human placental microsomes (prepared via differential centrifugation from term placenta or commercially sourced)[2]
-
[1β-³H]-Androstenedione (radiolabeled substrate)
-
Unlabeled androstenedione
-
NADPH (or an NADPH-generating system, e.g., glucose-6-phosphate, NADP+, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (e.g., 50 mM, pH 7.4)
-
This compound and other comparator compounds
-
Dextran-coated charcoal
-
Chloroform or other organic solvent to stop the reaction
-
Scintillation cocktail and vials
-
Microcentrifuge, incubator/water bath (37°C), scintillation counter
2. Microsome Preparation (Brief): Human term placenta is obtained and processed at 4°C.[2] Tissue is homogenized, and the microsomal fraction, which contains the endoplasmic reticulum and thus the aromatase enzyme complex, is isolated through a series of differential centrifugation steps.[2] The final microsomal pellet is resuspended in buffer, and protein concentration is determined.
3. Assay Procedure:
-
Prepare Reaction Mix: In microcentrifuge tubes, prepare the reaction mixture containing potassium phosphate buffer, the NADPH-generating system, and a defined amount of human placental microsomal protein.
-
Add Inhibitor: Add varying concentrations of this compound (or comparator inhibitor) dissolved in a suitable solvent (e.g., DMSO). Include a vehicle control (solvent only) for determining 100% enzyme activity.
-
Pre-incubation: Pre-incubate the mixture for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the aromatase reaction by adding the substrate, [1β-³H]-androstenedione. The final substrate concentration should be near its Km value for the enzyme.
-
Incubation: Incubate the reaction at 37°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction proceeds within the linear range.
-
Stop Reaction: Terminate the reaction by adding an ice-cold organic solvent like chloroform, which denatures the enzyme and extracts the unused substrate and steroid products.
-
Separate Tritiated Water: Add a suspension of dextran-coated charcoal to the aqueous layer. The charcoal binds to the hydrophobic steroid substrate and products, while the ³H₂O remains in the supernatant.
-
Quantification: Centrifuge the tubes to pellet the charcoal. Transfer a known volume of the aqueous supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity (counts per minute, CPM) using a scintillation counter.
4. Data Analysis:
-
Calculate the percentage of aromatase inhibition for each concentration of this compound relative to the vehicle control.
-
% Inhibition = 100 * (1 - (CPMinhibitor - CPMblank) / (CPMcontrol - CPMblank))
-
-
Plot the % inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value, which is the concentration of the inhibitor required to reduce aromatase activity by 50%.
This comprehensive approach, combining quantitative enzymatic assays with a broad panel of related enzymes, provides robust validation of the high specificity of this compound for aromatase, a critical attribute for a successful therapeutic agent.
References
- 1. Vorozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. Determining the IC50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s, to Help Determine the Binding Site of Vorozole in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determining the IC 50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s, to Help Determine the Binding Site of Vorozole in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Vorozole, a specific non-steroidal aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacology of vorozole - PubMed [pubmed.ncbi.nlm.nih.gov]
(-)-Vorozole's Selectivity Profile Against Cytochrome P450 Enzymes: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of (-)-Vorozole's cross-reactivity with various cytochrome P450 (CYP) enzymes. The data presented herein is crucial for evaluating the selectivity and potential for drug-drug interactions of this potent aromatase inhibitor.
This compound is a third-generation non-steroidal aromatase inhibitor, binding to the cytochrome P450 moiety of aromatase (CYP19A1) to cause reversible inhibition of the enzyme.[1] While highly potent in inhibiting its primary target, understanding its interaction with other CYP isoforms is essential for a complete pharmacological profile.
Comparative Inhibitory Activity of this compound
The following table summarizes the in vitro inhibitory activity of this compound against a panel of human liver cytochrome P450 enzymes. The data is presented as IC50 values, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%.
| Cytochrome P450 Isoform | This compound IC50 | Letrozole IC50 | Reference |
| CYP19A1 (Aromatase) | 4.17 nM | 7.27 nM | [2] |
| CYP1A1 | 0.469 µM | 69.8 µM | [2][3] |
| CYP1A2 | 321 µM | 332 µM | [2] |
| CYP2A6 | 24.4 µM | 106 µM | [2][3] |
| CYP3A4 | 98.1 µM | > 1000 µM (<10% inhibition at 1 mM) | [2][3] |
The data clearly indicates that this compound is a highly potent inhibitor of CYP19A1.[2] It also demonstrates inhibitory activity against CYP1A1, albeit at a significantly higher concentration.[2][3] Moderate inhibition is observed for CYP2A6 and CYP3A4, while its effect on CYP1A2 is weak.[2][3] In comparison, Letrozole, another third-generation aromatase inhibitor, shows significantly less cross-reactivity, particularly against CYP3A4.[2][3] It has been noted that this compound is selective and does not affect other cytochrome P450-dependent reactions at concentrations up to at least 500-fold the aromatase inhibiting concentration.[4]
Experimental Protocols
The determination of the IC50 values for this compound against various CYP isoforms was conducted using fluorometric high-throughput screening assays with human liver microsomes.[2][3]
Materials:
-
This compound
-
Human liver microsomes
-
NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Specific fluorescent probe substrates for each CYP isoform (e.g., 7-methoxy-4-(trifluoromethyl)coumarin (MFC) for CYP1A1/1A2, coumarin for CYP2A6, and 7-benzyloxy-4-(trifluoromethyl)coumarin (BFC) for CYP3A4)
-
Potassium phosphate buffer
General Procedure for IC50 Determination:
-
A reaction mixture was prepared containing human liver microsomes, the NADPH regenerating system, and the specific fluorescent probe substrate in a potassium phosphate buffer.
-
This compound was added to the reaction mixture at various concentrations.
-
The reaction was initiated by the addition of the NADPH regenerating system.
-
The mixture was incubated at 37°C.
-
The formation of the fluorescent product was monitored over time using a fluorescence plate reader.
-
The rate of the reaction was calculated from the linear portion of the fluorescence versus time curve.
-
The IC50 value was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for assessing the inhibitory potential of this compound on cytochrome P450 enzymes.
Caption: Workflow for determining CYP inhibition by this compound.
This guide provides a foundational understanding of this compound's selectivity. Further detailed kinetic studies, such as determining the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive), would provide a more in-depth characterization of its cross-reactivity. Researchers are encouraged to consult the primary literature for more specific details regarding the experimental conditions for each CYP isoform.
References
- 1. Vorozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determining the IC50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s, to Help Determine the Binding Site of Vorozole in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determining the IC 50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s, to Help Determine the Binding Site of Vorozole in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pre-clinical and clinical review of vorozole, a new third generation aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (-)-Vorozole and its Racemate in Aromatase Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of the levorotatory enantiomer of vorozole, (-)-vorozole, and its racemic mixture. This analysis is supported by experimental data on their respective abilities to inhibit aromatase, a key enzyme in estrogen biosynthesis.
The stereochemistry of a pharmacologically active compound can significantly influence its efficacy and selectivity. Vorozole, a non-steroidal aromatase inhibitor, exists as two enantiomers: the dextrorotatory form, (+)-vorozole (R83842), and the levorotatory form, this compound. The racemic mixture, a 1:1 combination of both enantiomers, is also a subject of study. This guide delves into the comparative efficacy of this compound and its racemate, presenting key experimental findings.
Quantitative Comparison of Aromatase Inhibition
The inhibitory potency of a compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%. The available data consistently demonstrates that the primary aromatase inhibitory activity of vorozole resides in its dextrorotatory (+)-enantiomer.
| Compound | Test System | IC50 (nM) |
| (+)-Vorozole (R83842) | Human Placental Aromatase | 1.38[1] |
| (+)-Vorozole (R83842) | FSH-stimulated Rat Granulosa Cells | 1.4 ± 0.5[2] |
| Racemic Vorozole (R 76713) | Rat Granulosa Cells | 3.0 ± 0.2[3] |
| This compound | In vivo (DMBA-induced mammary tumors) | No anti-tumoral effect |
The IC50 value for the racemic mixture (3.0 nM) is approximately double that of the active (+)-enantiomer (1.4 nM) in the same rat granulosa cell system. This is consistent with the understanding that the inhibitory activity of the racemate is almost exclusively attributable to the (+)-vorozole component, with the (-)-enantiomer contributing minimally to the overall effect.
Mechanism of Action: Aromatase Inhibition Signaling Pathway
Vorozole functions as a competitive inhibitor of aromatase, a cytochrome P450 enzyme essential for the conversion of androgens to estrogens. By binding to the active site of aromatase, vorozole blocks the synthesis of estrone (E1) and estradiol (E2), leading to a reduction in circulating estrogen levels. This mechanism is particularly relevant in the context of hormone-receptor-positive breast cancer, where estrogen acts as a key driver of tumor growth.
Mechanism of Vorozole Action
Experimental Protocols
The determination of aromatase inhibitory activity is crucial for evaluating the efficacy of compounds like vorozole. A standard and widely used method is the in vitro aromatase inhibition assay using human placental microsomes.
Aromatase Inhibition Assay using Human Placental Microsomes
Objective: To determine the in vitro potency of test compounds to inhibit the aromatase enzyme.
Materials:
-
Human placental microsomes (source of aromatase)
-
[1β-³H(N)]-androst-4-ene-3,17-dione (radiolabeled substrate)
-
NADPH (cofactor)
-
Test compounds (this compound, racemic vorozole) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate buffer
-
Dextran-coated charcoal
-
Scintillation cocktail and counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compounds and the radiolabeled substrate in the phosphate buffer. Prepare an NADPH regenerating system.
-
Incubation: In reaction tubes, combine the human placental microsomes, the NADPH regenerating system, and varying concentrations of the test compound or vehicle control.
-
Initiation of Reaction: Add the radiolabeled androstenedione to each tube to initiate the enzymatic reaction.
-
Incubation Period: Incubate the mixture at 37°C for a specified period (e.g., 20 minutes) to allow for the conversion of the androgen substrate to estrogen. The aromatization process releases tritium from the 1β-position of the substrate as ³H₂O.
-
Termination of Reaction: Stop the reaction by adding a suitable organic solvent (e.g., chloroform).
-
Separation of Tritiated Water: Add a suspension of dextran-coated charcoal to adsorb the unreacted radiolabeled substrate. Centrifuge the samples to pellet the charcoal.
-
Quantification: Transfer the supernatant, containing the ³H₂O, to scintillation vials. Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of aromatase inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Aromatase Inhibition Assay Workflow
Conclusion
The experimental evidence strongly indicates that the aromatase inhibitory efficacy of vorozole is stereoselective, with the (+)-enantiomer being the significantly more potent inhibitor. Consequently, the efficacy of racemic vorozole is primarily driven by its (+)-vorozole content. The (-)-enantiomer, in contrast, exhibits substantially lower, if not negligible, aromatase inhibitory activity at clinically relevant concentrations. For researchers and drug development professionals, this highlights the critical importance of stereochemistry in drug design and the potential for developing more potent and selective therapeutic agents by isolating the active enantiomer.
References
A Head-to-Head Analysis of Aromatase Inhibitors: (-)-Vorozole vs. Exemestane
In the landscape of endocrine therapies targeting hormone-receptor-positive breast cancer, aromatase inhibitors (AIs) represent a cornerstone of treatment. This guide provides a detailed comparative analysis of two prominent AIs: (-)-Vorozole, a non-steroidal competitive inhibitor, and Exemestane, a steroidal irreversible inactivator. This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison supported by experimental data, detailed methodologies, and visual representations of their mechanisms and relevant biological pathways.
Mechanism of Action: A Tale of Two Inhibitors
This compound and Exemestane both target aromatase, the key enzyme responsible for the conversion of androgens to estrogens. However, their mode of interaction with the enzyme is fundamentally different.
-
This compound : As a third-generation non-steroidal triazole derivative, this compound acts as a reversible competitive inhibitor .[1][2][3] It binds non-covalently to the heme iron atom within the cytochrome P450 active site of the aromatase enzyme, effectively blocking the natural substrate, androstenedione, from binding and being converted to estrone.[1] This competition is reversible, meaning the inhibitor can dissociate from the enzyme.
-
Exemestane : In contrast, Exemestane is a steroidal, androstenedione analogue that functions as an irreversible inactivator , often referred to as a "suicide inhibitor".[][5][6] It acts as a false substrate for aromatase. The enzyme processes Exemestane, generating a reactive intermediate that binds covalently and permanently to the active site.[5][7] This irreversible binding leads to the inactivation of the enzyme, and restoration of aromatase activity requires the synthesis of new enzyme molecules.[5]
Caption: Comparative mechanism of action for this compound and Exemestane.
Comparative In Vitro and In Vivo Efficacy
Both agents are highly potent inhibitors of aromatase, leading to significant suppression of estrogen levels.
In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in vitro.
| Compound | Assay System | IC50 (nM) | Reference |
| This compound | Human Placental Aromatase | 1.38 | [2] |
| Cultured Rat Ovarian Granulosa Cells | 0.44 - 1.4 | [2][8] | |
| Exemestane | Human Placental Aromatase | ~5-10 (Ki) | [9] |
Note: Direct comparative IC50 values from a single study under identical conditions are limited. The provided data is compiled from various sources.
In Vivo Estrogen Suppression
The ultimate therapeutic goal of these agents is to reduce circulating estrogen levels in postmenopausal women, where peripheral aromatization is the primary source of estrogen.
| Compound | Dosage | Estrogen Suppression | Patient Population | Reference |
| This compound | 2.5 mg/day | ~90% reduction in plasma estradiol | Postmenopausal women | [1] |
| Pre-treatment | 64% (Estrone), 80% (Estradiol) reduction in tissue | Postmenopausal breast cancer patients | [2] | |
| Exemestane | 25 mg/day | 85-95% reduction in plasma estrogens | Postmenopausal women | [][9] |
| 25 mg/day | >97.9% suppression of whole-body aromatization | Postmenopausal breast cancer patients | [10][11] |
Pharmacokinetic Profiles
The absorption, distribution, metabolism, and excretion properties of a drug determine its dosing schedule and potential for drug-drug interactions.
| Parameter | This compound | Exemestane |
| Class | Non-steroidal Triazole | Steroidal Androstenedione Analogue |
| Bioavailability | Excellent oral bioavailability[12] | Rapidly absorbed, significant first-pass effect |
| tmax (Peak Plasma Time) | Not specified | ~1.2-2.9 hours[7][13] |
| Terminal Half-life (t1/2) | ~8 hours[3] | ~24 hours[13] |
| Metabolism | Hepatic[3] | Hepatic, primarily via CYP3A4[][7] |
| Protein Binding | Not specified | ~90%[][13] |
Signaling Pathway: Inhibition of Estrogen Synthesis
Both drugs intervene at a critical step in the steroidogenesis pathway, preventing the final aromatization step that produces estrogens. This action is crucial in estrogen receptor-positive (ER+) breast cancers, where estrogen acts as a primary driver of tumor growth.
Caption: Inhibition of the estrogen synthesis pathway by this compound and Exemestane.
Experimental Protocols
The data presented in this guide are derived from standard preclinical and clinical methodologies.
Aromatase Inhibition Assay (In Vitro)
This assay quantifies the ability of a compound to inhibit the catalytic activity of the aromatase enzyme.
Objective: To determine the IC50 value of test compounds against human recombinant aromatase.
General Protocol:
-
Enzyme Preparation: Human recombinant microsomes containing aromatase (CYP19A1) are used as the enzyme source.[14]
-
Substrate: A fluorogenic substrate or a radiolabeled androgen (e.g., [1β-³H]androstenedione) is used.[14]
-
Reaction Mixture: The reaction is initiated by adding the enzyme, a NADPH regenerating system (cofactor), and the substrate to wells of a microplate.[15]
-
Inhibitor Addition: Test compounds (e.g., this compound, Exemestane) are added at a range of concentrations. A solvent control (no inhibitor) is included to measure maximal enzyme activity.
-
Incubation: The plate is incubated at 37°C for a specified period (e.g., 10-60 minutes) to allow for the enzymatic reaction and inhibitor interaction.
-
Detection:
-
Fluorometric Method: The formation of a fluorescent product is measured kinetically using a fluorescence plate reader (e.g., Ex/Em = 488/527 nm).[16]
-
Radiometric Method: The rate of tritiated water (³H₂O) released from the conversion of [³H]androstenedione to estrone is quantified by liquid scintillation counting.[14]
-
-
Data Analysis: The percentage of inhibition is calculated for each concentration relative to the solvent control. The IC50 value is determined by fitting the dose-response data to a four-parameter logistic curve.[16]
In Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy of a compound in a living organism.
Caption: A typical experimental workflow for an in vivo xenograft study.
Objective: To evaluate the ability of this compound and Exemestane to inhibit the growth of estrogen-dependent breast tumors in vivo.
General Protocol:
-
Animal Model: Ovariectomized, immunodeficient mice (e.g., nude or SCID) are typically used.
-
Tumor Implantation: ER-positive human breast cancer cells (e.g., MCF-7) are implanted subcutaneously. To support initial tumor growth in ovariectomized animals, an estrogen supplement (e.g., estradiol pellet) is often co-implanted and later removed before treatment begins.
-
Tumor Growth and Randomization: Once tumors reach a predetermined size (e.g., 150-200 mm³), animals are randomized into treatment groups (e.g., Vehicle Control, this compound, Exemestane).
-
Drug Administration: The compounds are administered orally once daily at specified doses.
-
Monitoring: Tumor volume and animal body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is terminated after a fixed duration or when tumors in the control group reach a maximal allowed size.
-
Analysis: Tumors are excised and weighed. The primary endpoint is Tumor Growth Inhibition (TGI). Plasma may be collected to measure circulating estrogen levels.
Conclusion
This compound and Exemestane are both highly effective and selective aromatase inhibitors, but they achieve this through distinct chemical and mechanistic approaches.
-
This compound exemplifies a potent, reversible non-steroidal inhibitor , offering high selectivity and excellent oral bioavailability.[1][2][12] Its shorter half-life may necessitate more frequent dosing compared to longer-acting agents.[3]
-
Exemestane provides irreversible enzyme inactivation through its steroidal structure, leading to sustained suppression of aromatase activity until new enzyme is synthesized.[5][17] Its longer half-life supports a once-daily dosing regimen.[7][13]
The choice between a reversible competitive inhibitor and an irreversible inactivator for research or therapeutic development depends on the specific scientific question or clinical goal. Understanding these fundamental differences in their mechanism, potency, and pharmacokinetics is crucial for designing experiments and interpreting results in the field of endocrine-targeted cancer research.
References
- 1. Vorozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pre-clinical and clinical review of vorozole, a new third generation aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vorozole - Wikipedia [en.wikipedia.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Exemestane - Wikipedia [en.wikipedia.org]
- 8. Pharmacology of vorozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical utility of exemestane in the treatment of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] In vivo inhibition of aromatization by exemestane, a novel irreversible aromatase inhibitor, in postmenopausal breast cancer patients. | Semantic Scholar [semanticscholar.org]
- 11. In vivo inhibition of aromatization by exemestane, a novel irreversible aromatase inhibitor, in postmenopausal breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Vorozole, a specific non-steroidal aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. drugs.com [drugs.com]
- 14. epa.gov [epa.gov]
- 15. P450 aromatase inhibition assay using a competitive ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Aromatase (CYP19A) Inhibitor Screening Kit (Fluorometric) | Abcam [abcam.com]
- 17. Exemestane in advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Efficacy of (-)-Vorozole and Fadrozole
For Researchers, Scientists, and Drug Development Professionals
Overview of (-)-Vorozole and Fadrozole
This compound and Fadrozole are both potent inhibitors of the aromatase enzyme (cytochrome P450 19A1), which is responsible for the final step in estrogen biosynthesis. By blocking this enzyme, they reduce circulating estrogen levels, thereby inhibiting the growth of estrogen-receptor-positive (ER+) tumors. Both drugs were developed as treatments for advanced breast cancer in postmenopausal women but have largely been succeeded by newer generation aromatase inhibitors with improved efficacy and safety profiles.[1][2]
It is important to note that the majority of preclinical and clinical development of Vorozole focused on its dextro-isomer, (+)-Vorozole (also known as Rivizor), which is the more pharmacologically active enantiomer.[3][4] The levo-enantiomer, this compound, has been shown to be less active.[4] This guide will present data on the active form of Vorozole and will specify the isomer used in the cited experiments where possible.
Comparative Efficacy in Preclinical Models
The primary model for evaluating the in vivo efficacy of these compounds has been the chemically induced mammary carcinoma model in female Sprague-Dawley rats.
Data on Vorozole Efficacy
Studies on Vorozole have demonstrated its potent anti-tumor effects in the DMBA-induced rat mammary tumor model. The active (+)-enantiomer has shown efficacy comparable to surgical oophorectomy.[4]
| Parameter | Dosage | Treatment Duration | Results | Animal Model | Reference |
| Tumor Growth | 2.5 mg/kg (+)-Vorozole (twice daily, p.o.) | 42 days | >90% reduction in tumor growth, comparable to ovariectomy. Prevented the appearance of new tumors. | DMBA-induced mammary adenocarcinoma in Sprague-Dawley rats | [4] |
| Tumor Regression | 2.5 mg/kg Vorozole (body weight) | 10 days | 100% regression of mammary tumors | MNU-induced mammary tumors in rats | [5] |
| Serum Estradiol | 2.5 mg/kg (+)-Vorozole (twice daily, p.o.) | Not specified | Reduced to levels measured in ovariectomized animals | DMBA-induced mammary adenocarcinoma in Sprague-Dawley rats | [4] |
Data on Fadrozole Efficacy
Fadrozole has also been extensively studied in the DMBA-induced rat mammary tumor model, showing significant anti-proliferative effects.
| Parameter | Dosage | Treatment Duration | Results | Animal Model | Reference |
| Tumor Growth | 0.5 mg/kg (once daily, p.o.) | Not specified | More effective than 14 mg/kg once every 7 days | DMBA-induced mammary tumors in female Sprague-Dawley rats | [6] |
| Tumor Diameter and Number | 2.0 mg/kg (once daily, p.o.) | Not specified | Most significant reduction in tumor diameter and number | DMBA-induced mammary tumors in female Sprague-Dawley rats | [6] |
| Post-menopausal Model | 0.25 mg/kg (twice daily, p.o.) | Not specified | Counteracted androstenedione-induced tumor volume retention after ovariectomy | DMBA-induced rat mammary tumor post-menopausal model | [6] |
Experimental Protocols
DMBA-Induced Mammary Tumor Model for Vorozole
A frequently cited protocol for evaluating Vorozole involves the induction of mammary tumors in female Sprague-Dawley rats using DMBA.
-
Animal Model: Female Sprague-Dawley rats.[4]
-
Tumor Induction: Administration of 7,12-dimethylbenz[a]anthracene (DMBA).[4]
-
Treatment Groups: Animals with established estrogen-dependent mammary adenocarcinomas are randomized into treatment groups, including vehicle control, ovariectomy, and various doses of Vorozole.[4]
-
Drug Administration: Vorozole is administered orally (p.o.), typically twice daily.[4]
-
Efficacy Endpoints:
-
Tumor size is measured regularly to assess changes in tumor volume.
-
The appearance of new tumors is monitored.
-
At the end of the study, blood is collected for hormonal analysis (e.g., estradiol, progesterone, LH, FSH).[4]
-
DMBA-Induced Mammary Tumor Model for Fadrozole
The protocol for Fadrozole evaluation is similar, with a focus on dose-scheduling effects.
-
Animal Model: Female Sprague-Dawley rats.[6]
-
Tumor Induction: Administration of 7,12-dimethylbenz[a]anthracene (DMBA).[6]
-
Treatment Groups: Rats with established tumors are assigned to different treatment schedules, such as once daily, once every three days, or once every seven days, with varying doses of Fadrozole.[6]
-
Drug Administration: Fadrozole is administered orally (p.o.).[6]
-
Efficacy Endpoints:
-
Tumor diameter and number are monitored.
-
Plasma sex hormone levels are measured.
-
A post-menopausal model can be established through ovariectomy followed by androstenedione supplementation to assess efficacy in a low-estrogen environment representative of post-menopausal women.[6]
-
Visualizing Experimental Workflows and Signaling Pathways
Aromatase Inhibition Signaling Pathway
Both this compound and Fadrozole act by inhibiting the aromatase enzyme, which is a critical step in the biosynthesis of estrogens from androgens. This pathway is central to their anti-tumor effect in hormone-sensitive cancers.
Caption: Aromatase inhibitors block estrogen synthesis.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of an aromatase inhibitor in a DMBA-induced mammary tumor model.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Pre-clinical and clinical review of vorozole, a new third generation aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumoral and endocrine effects of (+)-vorozole in rats bearing dimethylbenzanthracene-induced mammary tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular responses of mammary carcinomas to aromatase inhibitors: effects of vorozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiproliferative effect of the new aromatase inhibitor fadrozole on pre- and postmenopausal models of rat mammary tumor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating In Vitro Efficacy of (-)-Vorozole in Preclinical Animal Models: A Comparative Guide
For researchers and drug development professionals, the translation of promising in vitro data to successful in vivo outcomes is a critical milestone. This guide provides a comparative overview of the validation of (-)-Vorozole, a potent and selective non-steroidal aromatase inhibitor, from cell-free and cell-based assays to established animal models of hormone-dependent breast cancer.
This compound is the dextro-enantiomer of the triazole derivative R 76,713, which reversibly inhibits cytochrome P450 aromatase, the key enzyme responsible for converting androgens to estrogens.[1][2][3] Its high potency and selectivity, first established in vitro, have been subsequently validated in animal models, demonstrating its potential as an anti-neoplastic agent for estrogen-receptor-positive (ER+) cancers.
Data Presentation: In Vitro vs. In Vivo Performance
The following tables summarize the key quantitative data from in vitro and in vivo studies of this compound, providing a clear comparison of its potency, selectivity, and efficacy.
Table 1: Summary of In Vitro Potency and Selectivity of this compound
| Assay Type | System | Parameter | Value | Selectivity Margin | Reference |
| Potency | Human Placental Aromatase | IC₅₀ | 1.38 nM | - | [1] |
| Cultured Rat Ovarian Granulosa Cells | IC₅₀ | 0.44 nM | - | [1] | |
| FSH-Stimulated Rat Granulosa Cells | IC₅₀ | 1.4 ± 0.5 nM | - | [2][4] | |
| Selectivity | Steroid Biosynthesis (Rat Testicular/Adrenal Cells) | IC₅₀ | >10 µM | >7,000x | [2] |
| Steroid Receptor Binding (Estrogen, Progestin, etc.) | IC₅₀ | >10 µM | >7,000x | [1][2] | |
| Other P450-dependent reactions | - | - | ~10,000x | [5] |
Table 2: Summary of In Vivo Efficacy of this compound in Animal Models
| Animal Model | Treatment Protocol | Key Finding | Quantitative Result | Reference |
| PMSG-primed Female Rats | Single oral administration | Plasma Estradiol Reduction | ED₅₀ = 0.0034 mg/kg | [2] |
| DMBA-Induced Rat Mammary Carcinoma | 2.5 mg/kg b.i.d. (oral) | Tumor Growth Inhibition | Similar to ovariectomy | [2][5] |
| MNU-Induced Rat Mammary Carcinoma | 2.5 mg/kg/day | Tumor Regression | 100% | [6] |
| 0.32 mg/kg/day | Tumor Regression | 60% | [6] | |
| 0.08 mg/kg/day | Tumor Regression | 20% | [6] | |
| Ovariectomized Nude Mice (JEG-3 Choriocarcinoma) | 5-day treatment (oral) | Uterus Weight Reduction | Dose-dependent | [2] |
Signaling Pathway and Experimental Workflow
Visualizing the mechanism of action and the experimental approach is crucial for understanding the validation process.
Caption: Mechanism of this compound action.
Caption: Workflow for in vivo validation.
Experimental Protocols
Detailed methodologies are essential for the replication and extension of these findings.
Protocol 1: In Vitro Aromatase Inhibition Assay (Rat Granulosa Cells)
This protocol is adapted from methods used to determine the IC₅₀ of aromatase inhibitors.
-
Cell Culture: Ovarian granulosa cells are harvested from immature female rats stimulated with Pregnant Mare Serum Gonadotropin (PMSG) or Follicle-Stimulating Hormone (FSH).[2] The cells are cultured in a suitable medium supplemented with androstenedione (an aromatase substrate).
-
Compound Incubation: Cells are treated with a range of concentrations of this compound or a vehicle control.
-
Aromatase Activity Measurement: Aromatase activity is quantified by measuring the amount of estradiol produced. This is typically done using a tritiated water-release assay, where [³H]-androstenedione is used as a substrate, and the formation of ³H₂O is proportional to estrogen synthesis.
-
Data Analysis: The concentration of estradiol in the culture medium is measured via radioimmunoassay (RIA) or ELISA. The results are plotted as the percentage of inhibition versus the log concentration of this compound to calculate the IC₅₀ value.
Protocol 2: In Vivo DMBA-Induced Mammary Carcinoma Model
This is a widely accepted model for studying hormone-dependent breast cancer.[2][5]
-
Carcinogen Induction: At approximately 50-55 days of age, female Sprague-Dawley rats are administered a single oral dose of 7,12-dimethylbenz(a)anthracene (DMBA) to induce mammary tumors.
-
Tumor Monitoring: Animals are palpated weekly to monitor for the appearance of tumors. Once a palpable tumor is confirmed, its dimensions are measured with calipers.
-
Treatment: When tumors reach a predetermined size, animals are randomized into control and treatment groups. The treatment group receives this compound, typically via oral gavage, at a specified dose (e.g., 2.5 mg/kg, twice daily).[2] The control group receives the vehicle.
-
Efficacy Evaluation: Tumor size and animal body weight are recorded regularly throughout the study. The primary endpoint is the change in tumor volume. Complete regression is defined as the disappearance of the tumor.
-
Hormonal Analysis: At the end of the study, blood samples are collected to measure serum estradiol levels, confirming the systemic inhibition of aromatase.[6]
-
Surrogate Marker Analysis: Tumors can be excised for further analysis, including immunohistochemistry for proliferation markers (e.g., BrdU, Ki-67) and apoptosis markers (e.g., TUNEL assay), to elucidate the cellular mechanisms of tumor regression.[6]
This guide demonstrates that the potent and selective in vitro aromatase inhibition by this compound translates effectively into dose-dependent tumor regression and systemic estrogen suppression in relevant animal models, thereby validating its preclinical efficacy.
References
- 1. Pre-clinical and clinical review of vorozole, a new third generation aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of vorozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vorozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Vorozole, a specific non-steroidal aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular responses of mammary carcinomas to aromatase inhibitors: effects of vorozole - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (-)-Vorozole and the Next Wave of Aromatase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the third-generation aromatase inhibitor (-)-vorozole against emerging novel inhibitors. It includes a comprehensive data summary, detailed experimental methodologies, and visualizations of key biological pathways and workflows.
This compound, a potent and selective non-steroidal aromatase inhibitor, has been a significant tool in the study of estrogen-dependent diseases. However, the relentless pursuit of more effective and targeted therapies has led to the development of novel aromatase inhibitors with potentially greater efficacy. This guide benchmarks this compound against these next-generation compounds, offering a critical overview for future research and development.
Performance Benchmark: Aromatase Inhibitory Potency
The primary measure of an aromatase inhibitor's efficacy is its half-maximal inhibitory concentration (IC50), which indicates the concentration of the drug required to inhibit 50% of the aromatase enzyme's activity. A lower IC50 value signifies greater potency. The following table summarizes the reported IC50 values for this compound and other notable aromatase inhibitors. It is important to note that these values are derived from various studies and experimental conditions, and direct comparisons should be made with caution.
| Inhibitor | Generation | Target System | IC50 (nM) |
| This compound | Third-Generation | Human Placental Aromatase[1] | 1.38 |
| Cultured Rat Ovarian Granulosa Cells[1][2] | 0.44 - 1.4 | ||
| Recombinant Human Aromatase (CYP19A1)[3] | 4.17 | ||
| Letrozole | Third-Generation | Recombinant Human Aromatase (CYP19A1)[3][4] | 7.27 |
| Anastrozole | Third-Generation | Not Specified | ~15 |
| Compound 13h | Fourth-Generation | Not Specified | 0.09 [5] |
| Compound 3b | Novel Azole | Not Specified | 0.2[6] |
| S-(+)-enantiomer | Novel DASI | JEG-3 Cells | 0.52[7] |
Experimental Protocols
To ensure reproducibility and facilitate the design of future comparative studies, detailed methodologies for key in vitro aromatase inhibition assays are provided below.
In Vitro Fluorometric Aromatase Inhibition Assay (Cell-Free)
This assay measures the ability of a compound to inhibit the activity of recombinant human aromatase in a cell-free system.
Materials:
-
Recombinant Human Aromatase (CYP19A1)
-
Aromatase Substrate (e.g., a fluorogenic substrate)
-
NADPH Generating System
-
Aromatase Assay Buffer
-
Test Compounds (e.g., this compound, novel inhibitors)
-
Positive Control (e.g., Letrozole)
-
96-well microplate (black, clear bottom)
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture containing the recombinant human aromatase enzyme and the NADPH generating system in the aromatase assay buffer.
-
Add the test compounds at various concentrations to the wells of the 96-well plate. Include wells for a positive control and a no-inhibitor (vehicle) control.
-
Initiate the enzymatic reaction by adding the fluorogenic aromatase substrate to all wells.
-
Immediately begin kinetic reading of fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen substrate.
-
Monitor the reaction over a set period at a constant temperature (e.g., 37°C).
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell-Based Aromatase Inhibition Assay
This assay evaluates the inhibitory effect of a compound on aromatase activity within a cellular context, typically using a human breast cancer cell line that expresses aromatase, such as MCF-7.
Materials:
-
MCF-7aro cells (MCF-7 cells stably transfected with the aromatase gene)
-
Cell culture medium (e.g., MEM) supplemented with fetal bovine serum (FBS)
-
Assay medium (phenol red-free medium with charcoal-stripped FBS)
-
Testosterone (aromatase substrate)
-
Test Compounds
-
Positive Control (e.g., Letrozole)
-
Cell viability reagent (e.g., MTT or a fluorometric reagent)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader (for absorbance or fluorescence)
Procedure:
-
Seed MCF-7aro cells in a 96-well plate and allow them to adhere and grow for 24-48 hours.
-
Replace the growth medium with assay medium containing testosterone.
-
Add the test compounds at various concentrations to the wells. Include appropriate controls.
-
Incubate the plates for a period sufficient for testosterone to be converted to estradiol and stimulate cell proliferation (typically 48-72 hours).
-
Assess cell viability using a suitable reagent according to the manufacturer's protocol.
-
Measure the absorbance or fluorescence to quantify cell proliferation.
-
Calculate the percentage of inhibition of testosterone-induced cell proliferation for each concentration of the test compound.
-
Determine the IC50 value from the dose-response curve.
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the underlying biological processes and experimental procedures, the following diagrams have been generated using Graphviz.
Conclusion
This compound remains a potent third-generation aromatase inhibitor. However, the emergence of novel, including "fourth-generation," inhibitors with picomolar IC50 values signals a significant advancement in the field. The data and protocols presented in this guide are intended to provide a valuable resource for the continued development of more effective therapies targeting aromatase. Further head-to-head comparative studies under standardized conditions are warranted to definitively establish the relative potencies of these promising new agents.
References
- 1. Pre-clinical and clinical review of vorozole, a new third generation aromatase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of vorozole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determining the IC50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s, to Help Determine the Binding Site of Vorozole in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determining the IC 50 Values for Vorozole and Letrozole, on a Series of Human Liver Cytochrome P450s, to Help Determine the Binding Site of Vorozole in the Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4th generation nonsteroidal aromatase inhibitors: An iterative SAR-guided design, synthesis, and biological evaluation towards picomolar dual binding inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
Safety Operating Guide
Proper Disposal of Vorozole: A Guide for Laboratory Professionals
The proper disposal of Vorozole, a competitive aromatase inhibitor, is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.[1][2][3] Due to its classification as a potent, pharmacologically active material that is harmful if swallowed and very toxic to aquatic life with long-lasting effects, strict protocols must be followed.[4] This guide provides essential, step-by-step procedures for the safe handling and disposal of Vorozole waste in a research environment.
Hazard and Safety Summary
Before handling Vorozole, it is crucial to be aware of its primary hazards. This information directly informs the necessary precautions for disposal.
| Identifier | Information | Reference |
| CAS Number | 129731-10-8 | [4] |
| Molecular Formula | C₁₆H₁₃ClN₆ | [4] |
| GHS Hazard Statements | H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects | [4] |
| GHS Precautionary Statements | P264: Wash skin thoroughly after handlingP270: Do not eat, drink or smoke when using this productP273: Avoid release to the environmentP301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwellP391: Collect spillageP501: Dispose of contents/container to an approved waste disposal plant | [4] |
Step-by-Step Disposal Protocol
The guiding principle for managing Vorozole waste is to prevent its generation where possible and to ensure that any waste generated is handled in a way that minimizes risk.[2] All disposal activities must comply with local, state, and federal regulations.[5]
Waste Identification and Segregation
-
Identify all Vorozole waste streams: This includes pure, unused product, contaminated lab materials (e.g., gloves, pipette tips, bench paper), empty containers, and solutions containing Vorozole.
-
Segregate Vorozole waste: Do not mix Vorozole waste with non-hazardous or other types of chemical waste.[6] Use dedicated, clearly labeled, and appropriate waste containers.[1][7]
Packaging and Labeling
-
Solid Waste: Collect solid waste (e.g., contaminated personal protective equipment (PPE), absorbent materials) in a designated, puncture-resistant container with a secure lid.
-
Liquid Waste: Collect liquid waste in a compatible, leak-proof container. Ensure the container material is appropriate for the solvent used.
-
Empty Containers: Even empty containers can retain product residue and should be treated as hazardous waste.[8] Do not rinse them into the sanitary sewer system. Seal and dispose of them via the chemical waste stream.
-
Labeling: Clearly label every waste container with "Hazardous Waste," the full chemical name "Vorozole," and the associated hazards (e.g., "Toxic," "Environmental Hazard").[3]
Storage
-
Designated Area: Store sealed waste containers in a designated, secure, and well-ventilated Satellite Accumulation Area within or near the laboratory.[1][3]
-
Secondary Containment: Use secondary containment (e.g., a larger, chemically resistant tray or bin) to prevent the spread of material in case of a leak.
-
Inventory: Keep a log of the waste generated, including the quantity and date of generation.[3]
Final Disposal
-
Licensed Waste Disposal Company: Arrange for the collection and disposal of Vorozole waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]
-
Approved Disposal Method: The recommended method for final disposal is incineration at an approved and licensed waste disposal plant.[4][8] This ensures the complete destruction of the active pharmacological ingredient.
-
Avoid Environmental Release: Under no circumstances should Vorozole or its containers be disposed of in regular trash or flushed down the drain.[4][9] Its high toxicity to aquatic life necessitates strict containment.[4]
Accidental Release and Spill Protocol
In the event of a spill, immediate and appropriate action is required to prevent exposure and environmental contamination.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated.[9]
-
Wear Appropriate PPE: At a minimum, this includes a lab coat, safety goggles with side shields, and chemical-resistant gloves.[4] A respirator may be necessary depending on the scale of the spill and the potential for aerosolization.[4]
-
Contain and Clean:
-
Decontaminate: Clean the spill area and any contaminated equipment by scrubbing with alcohol, followed by soap and water.[4]
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbents, wipes, contaminated PPE) must be disposed of as hazardous Vorozole waste.[4]
Vorozole Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Vorozole in a laboratory setting.
Caption: Workflow for the safe disposal of Vorozole waste.
References
- 1. odu.edu [odu.edu]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Laboratory Waste Management: Best Practices for Compliance and Safety [labx.com]
- 4. Vorozole|129731-10-8|MSDS [dcchemicals.com]
- 5. pharmasd.com [pharmasd.com]
- 6. mcfenvironmental.com [mcfenvironmental.com]
- 7. ptb.de [ptb.de]
- 8. cdn1.cobornsinc.com [cdn1.cobornsinc.com]
- 9. fishersci.com [fishersci.com]
Personal protective equipment for handling Vorozole, (-)-
Essential Safety and Handling Guide for Vorozole, (-)-
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Vorozole, (-)-, a potent non-steroidal aromatase inhibitor. Adherence to these procedures is essential to ensure personal safety and minimize environmental contamination.
Hazard Identification and Classification
Vorozole, (-)- is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin/eye contact.
| Hazard Classification | Code | Description |
| Acute Toxicity, Oral | H302 | Harmful if swallowed.[1] |
| Acute Aquatic Toxicity | H400 | Very toxic to aquatic life. |
| Chronic Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects.[1] |
Signal Word: Danger[2]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling Vorozole, (-)- to prevent exposure. The following table outlines the required PPE for various tasks.
| Task | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Preparing Solutions | Chemical splash goggles and a face shield.[3][4] | Two pairs of chemotherapy-grade gloves (e.g., nitrile), with the outer glove covering the gown cuff.[5] | Disposable, back-closing gown resistant to hazardous drugs.[5][6] | A NIOSH-approved N95 respirator or higher.[7] |
| Administering the Compound | Chemical splash goggles.[4] | Two pairs of chemotherapy-grade gloves.[5] | Disposable, back-closing gown.[5][6] | Recommended, based on risk assessment. |
| Cleaning and Decontamination | Chemical splash goggles and a face shield.[3][4] | Heavy-duty, chemical-resistant gloves. | Impervious, disposable gown.[1] | A NIOSH-approved N95 respirator or higher.[7] |
| Waste Disposal | Chemical splash goggles.[4] | Two pairs of chemotherapy-grade gloves.[5] | Disposable, back-closing gown.[5][6] | Recommended, based on risk assessment. |
Operational and Disposal Plans
Safe Handling Workflow
The following diagram illustrates the essential steps for safely handling Vorozole, (-)- from receipt to disposal.
Caption: Workflow for Safe Handling of Vorozole, (-)-.
Experimental Protocols
Storage Conditions
Proper storage is crucial to maintain the stability of Vorozole, (-)- and prevent accidental exposure.
| Form | Storage Temperature | Conditions |
| Powder | -20°C | Keep container tightly sealed in a cool, well-ventilated area.[1] |
| In Solvent | -80°C | Keep away from direct sunlight and sources of ignition.[1] |
Spill Management
In the event of a spill, immediately evacuate the area and prevent others from entering. Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.
-
Containment: Cover the spill with an absorbent material, such as a chemotherapy spill pad or vermiculite.
-
Decontamination: Clean the spill area with a deactivating agent (e.g., 10% bleach solution followed by sterile water) and wipe dry.
-
Disposal: All materials used for spill cleanup must be disposed of as hazardous waste.[1]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Immediately remove contaminated clothing and shoes. Rinse the affected skin area thoroughly with large amounts of water. Seek medical attention.[1] |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1][2] |
Disposal Plan
All waste contaminated with Vorozole, (-)- must be treated as hazardous waste and disposed of in accordance with institutional and regulatory guidelines.
Waste Segregation and Collection
-
Sharps: Contaminated needles, syringes, and other sharp objects should be placed in a designated sharps container.
-
Solid Waste: Contaminated gloves, gowns, bench paper, and other solid materials should be collected in a clearly labeled, leak-proof hazardous waste container.[1]
-
Liquid Waste: Unused solutions containing Vorozole, (-)- should be collected in a designated, sealed hazardous waste container. Do not pour down the drain.[1]
Final Disposal
Dispose of all Vorozole, (-)- waste through an approved hazardous waste disposal facility.[1][2] Ensure that all containers are properly labeled with the contents and associated hazards. For unused medication in a non-laboratory setting, follow FDA guidelines for disposal of medicines not on the flush list, which involves mixing with an undesirable substance and placing it in the household trash.[8] However, in a research setting, institutional hazardous waste procedures must be followed.
References
- 1. Vorozole|129731-10-8|MSDS [dcchemicals.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. bvl.bund.de [bvl.bund.de]
- 4. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 5. pogo.ca [pogo.ca]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. gerpac.eu [gerpac.eu]
- 8. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
